all-E-Heptaprenol
Description
The exact mass of the compound Heptaprenol is 494.448766469 g/mol and the complexity rating of the compound is 804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDCABNKZQORKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702160 | |
| Record name | 3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5905-41-9 | |
| Record name | 3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Functions of All-E-Heptaprenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
All-E-Heptaprenol, a C35 isoprenoid alcohol, is a pivotal molecule in various biological processes, particularly within bacteria. Its all-trans configuration imparts a linear and rigid structure, crucial for its specific enzymatic interactions. This document provides a comprehensive overview of the biological functions of this compound, detailing its role as a key precursor in the biosynthesis of essential molecules like menaquinone-7 (Vitamin K2) and ubiquinone-7 (Coenzyme Q7). Furthermore, its function as a lipid carrier for sugar moieties in the biosynthesis of the bacterial cell wall is explored. This guide also collates available information on its potential as an anti-tumor agent and outlines relevant experimental methodologies.
Introduction
This compound is a member of the polyprenol family of long-chain isoprenoid alcohols, characterized by seven isoprene units linked in a head-to-tail manner with all double bonds in the trans (E) configuration.[1][2] This specific stereochemistry is fundamental to its biological recognition and function.[1] Found primarily in bacteria, this compound, in its phosphorylated form (all-E-heptaprenyl diphosphate), serves as a crucial intermediate in key metabolic pathways.[1][3] Its biosynthesis originates from the mevalonate or non-mevalonate pathways, which produce the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]
Core Biological Functions
The primary biological significance of this compound lies in its role as a precursor to vital isoprenoids and as a carrier molecule in biosynthetic processes.
Precursor to Menaquinone-7 (Vitamin K2) and Ubiquinone-7 (Coenzyme Q7)
In many bacteria, particularly Gram-positive species like Bacillus subtilis, all-E-heptaprenyl diphosphate is the direct precursor to the seven-isoprene unit side chain of menaquinone-7 (MK-7).[1] The isoprenoid side chain, derived from this compound, anchors the menaquinone molecule to the cell membrane, a critical feature for its function in the electron transport chain.[1]
Similarly, in some microorganisms, all-E-heptaprenyl diphosphate serves as the precursor for the isoprenoid tail of ubiquinone-7 (a form of Coenzyme Q).[1] Ubiquinones are essential components of the mitochondrial respiratory chain, playing a vital role in ATP synthesis and protecting against oxidative stress.[1]
Carrier Molecule in Bacterial Cell Wall Biosynthesis
In its phosphorylated form, all-E-heptaprenyl phosphate acts as a hydrophobic carrier molecule, facilitating the transport of hydrophilic sugar units across the lipid bilayer of the cell membrane.[1][3] This process is integral to the assembly of complex biopolymers that constitute the bacterial cell wall, such as peptidoglycan and teichoic acids.[4][5] The availability of these polyprenol phosphate carriers can be a rate-limiting step in cell wall biosynthesis.[1] In Mycobacterium smegmatis, a C35 heptaprenyl phosphate is one of the primary forms of polyprenyl phosphates involved in this process.[1]
Biosynthesis of All-E-Heptaprenyl Diphosphate
The synthesis of all-E-heptaprenyl diphosphate is catalyzed by the enzyme heptaprenyl diphosphate synthase (HepPPS) (EC 2.5.1.30).[6][7] This enzyme belongs to the family of trans-prenyltransferases and catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP), which serves as the allylic primer.[7][8]
Reaction: (2E,6E)-farnesyl diphosphate + 4 isopentenyl diphosphate ⇌ all-trans-heptaprenyl diphosphate + 4 diphosphate[7]
The enzyme heptaprenyl diphosphate synthase is a key target for the development of novel antimicrobial agents due to its essential role in bacterial metabolism.[1]
Signaling Pathways and Molecular Interactions
The influence of this compound on cellular signaling is primarily indirect, stemming from its role as a precursor to menaquinones and ubiquinones.[1] Alterations in the levels of these polyprenols can significantly impact cellular signaling pathways that govern processes such as cell growth and differentiation.[1]
The rigid and linear structure of this compound is crucial for its specific interaction with enzymes like heptaprenyl diphosphate synthase and the enzymes involved in the subsequent transfer of the heptaprenyl group.[1]
Diagram of the Menaquinone-7 Biosynthesis Pathway
Caption: Biosynthetic pathway of Menaquinone-7.
Diagram of the Role of Polyprenol Phosphate in Bacterial Cell Wall Synthesis
Caption: Role of Heptaprenyl Phosphate in Peptidoglycan Synthesis.
Potential as an Anti-Tumor Agent
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data for the biological activity of this compound. The following table highlights the type of data that is needed for a comprehensive understanding of its function.
| Parameter | Target | Organism/Cell Line | Value | Reference |
| IC50 | Cancer Cell Growth | e.g., HeLa, HepG2 | Data not available | |
| Km (FPP) | Heptaprenyl Diphosphate Synthase | Bacillus subtilis | Data not available | |
| Km (IPP) | Heptaprenyl Diphosphate Synthase | Bacillus subtilis | Data not available | |
| kcat | Heptaprenyl Diphosphate Synthase | Bacillus subtilis | Data not available |
Experimental Protocols
Assay for Heptaprenyl Diphosphate Synthase (HepPPS) Activity
This protocol is a generalized procedure based on assays for other prenyltransferases and would require optimization for HepPPS.
Objective: To measure the enzymatic activity of HepPPS by quantifying the incorporation of radiolabeled isopentenyl diphosphate (IPP) into a long-chain polyprenyl diphosphate.
Materials:
-
Purified HepPPS enzyme
-
[1-¹⁴C]Isopentenyl diphosphate (radiolabeled substrate)
-
Farnesyl diphosphate (allylic substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 5 mM DTT)
-
Quenching solution (e.g., 6 M HCl)
-
Extraction solvent (e.g., 1-butanol or ethyl acetate)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, farnesyl diphosphate, and [1-¹⁴C]isopentenyl diphosphate.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified HepPPS enzyme.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction by adding the quenching solution.
-
Extract the radiolabeled product (all-E-heptaprenyl diphosphate) by adding the extraction solvent and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the organic phase containing the product to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of the radiolabeled substrate, and the reaction time.
Extraction and Quantification of Polyprenols
This protocol provides a general method for the extraction and analysis of polyprenols from biological samples.
Objective: To extract and quantify this compound from bacterial cells.
Materials:
-
Bacterial cell pellet
-
Solvent for extraction (e.g., chloroform:methanol mixture, 2:1 v/v)
-
Saponification reagent (e.g., 1 M KOH in methanol)
-
Solvent for liquid-liquid extraction (e.g., hexane or diethyl ether)
-
Anhydrous sodium sulfate
-
HPLC system with a UV or MS detector
-
Normal-phase or reverse-phase HPLC column
-
This compound standard
Procedure:
-
Extraction: Homogenize the bacterial cell pellet with the chloroform:methanol mixture. Centrifuge to pellet the cell debris and collect the supernatant containing the lipid extract.
-
Saponification (optional, to hydrolyze esters): Add the saponification reagent to the lipid extract and incubate at a suitable temperature (e.g., 60°C) for 1-2 hours.
-
Liquid-Liquid Extraction: After saponification, add water and the extraction solvent (hexane or diethyl ether) to the mixture. Vortex and centrifuge to separate the phases. Collect the organic phase containing the non-saponifiable lipids, including polyprenols. Repeat the extraction of the aqueous phase.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Quantification by HPLC: Re-dissolve the dried extract in a suitable solvent for HPLC analysis. Inject the sample onto the HPLC system.
-
Identify the this compound peak by comparing the retention time with that of the authentic standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.
Conclusion and Future Directions
This compound is a fundamentally important molecule in bacterial biochemistry, playing indispensable roles in the biosynthesis of essential compounds and the construction of the cell wall. Its unique all-trans structure is key to its biological specificity. The enzymes involved in its biosynthesis, particularly heptaprenyl diphosphate synthase, represent promising targets for the development of novel antibacterial drugs. While its potential as an anti-cancer agent is intriguing, this area requires significant further investigation, including the determination of its efficacy against a range of cancer cell lines and the elucidation of its mechanism of action. Future research should focus on obtaining quantitative data for its biological activities and on developing more detailed experimental protocols to facilitate a deeper understanding of this vital isoprenoid.
References
- 1. Cytotoxic activity of polyprenylalcohols and vitamin K2 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Phosphate Sensing, Transport and Signalling in Streptomyces and Related Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEP group translocation - Wikipedia [en.wikipedia.org]
- 4. The mechanism of wall synthesis in bacteria. The organization of enzymes and isoprenoid phosphates in the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early evolution of polyisoprenol biosynthesis and the origin of cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heptaprenyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 8. ENZYME - 2.5.1.30 heptaprenyl diphosphate synthase [enzyme.expasy.org]
- 9. WO2005086603A2 - Extraction method for polyprenols - Google Patents [patents.google.com]
- 10. Improvement of biochemical methods of polyP quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources and Extraction of all-E-Heptaprenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
All-E-heptaprenol, a C35 isoprenoid alcohol, is a crucial intermediate in the biosynthesis of essential molecules in various bacteria, most notably as a precursor to the side chain of menaquinone-7 (Vitamin K2). Its all-trans configuration imparts a linear and rigid structure, pivotal for its biological functions. This guide provides a comprehensive overview of the natural sources of this compound, focusing on its bacterial origins. It details established protocols for its extraction, purification, and quantification, and presents a visualization of its biosynthetic pathway. This document is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug development.
Natural Sources of this compound
This compound is primarily found in the domain of Bacteria, where it plays a vital role in various cellular processes. While its presence is widespread, specific bacterial species have been identified as notable natural sources.
Bacterial Producers
Gram-positive bacteria, particularly species of the genus Bacillus, are significant producers of heptaprenyl compounds. Bacillus subtilis is a well-studied model organism known to synthesize all-E-heptaprenyl diphosphate as a key precursor to menaquinone-7 (MK-7). Strains of Bacillus subtilis natto are particularly relevant due to their use in the fermentation of soybeans to produce natto, a food rich in MK-7.
Other bacteria that naturally produce heptaprenol derivatives include:
-
Staphylococcus aureus : This pathogenic bacterium also utilizes heptaprenyl diphosphate synthase in its menaquinone biosynthesis pathway.
-
Mycobacterium species : Certain mycobacterial species are known to produce heptaprenyl phosphate, which is believed to act as a carrier for peptidoglycan precursors in cell wall synthesis.[1]
While this compound is a key intermediate, it often exists in its phosphorylated forms (heptaprenyl phosphate or heptaprenyl diphosphate) within the cell. The free alcohol form may be present in smaller quantities.
Quantitative Data
Direct quantitative data on the concentration of free this compound in bacteria is scarce in the literature. Most studies focus on the quantification of the end product, menaquinone-7, or the enzymatic activity of the biosynthetic enzymes. However, the presence of C35 heptaprenyl metabolites, known as sporulenes, has been confirmed in the spores of Bacillus subtilis, indicating the production of the C35 isoprenoid backbone.
| Natural Source | Compound | Concentration | Reference |
| Bacillus subtilis spores | Sporulenes (C35 heptaprenyl metabolites) | Not explicitly quantified as this compound | (Bosak et al., 2008) |
| Thermophilic Bacteria | Polyprenols (including C35) | Relative percentages reported, not absolute concentrations | (Rezanka et al., 2019) |
Note: This table highlights the current gap in direct quantitative data for this compound from natural sources. The provided information is on related heptaprenyl compounds.
Biosynthesis of this compound
This compound is synthesized via the isoprenoid biosynthesis pathway. In bacteria, this is typically the non-mevalonate pathway, also known as the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway. The final steps leading to the direct precursor of this compound are catalyzed by a specific prenyltransferase.
The key enzyme responsible for the synthesis of the C35 backbone is heptaprenyl diphosphate synthase . In Bacillus subtilis, this enzyme is a heterodimer composed of two subunits, HepS and HepT . The synthase catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP), resulting in the formation of all-E-heptaprenyl diphosphate.
The overall reaction is as follows:
(2E,6E)-Farnesyl diphosphate + 4 Isopentenyl diphosphate → all-trans-Heptaprenyl diphosphate + 4 Diphosphate
This all-E-heptaprenyl diphosphate is then utilized as a substrate for the synthesis of menaquinone-7 and other potential metabolites.
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of this compound and its conversion to menaquinone-7.
Experimental Protocols
The extraction and purification of the lipophilic this compound from bacterial sources require methods suitable for lipid isolation. The following protocols are based on established methodologies for the extraction of polyprenols and other bacterial lipids.
Extraction of Total Lipids from Bacillus subtilis
This protocol is adapted from the Bligh and Dyer method, a widely used technique for the extraction of total lipids from biological samples.
Materials:
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Bacillus subtilis cell culture (e.g., grown in a suitable broth medium)
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Glassware
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., 1 liter) at 6,000 x g for 15 minutes at 4°C to pellet the cells. Discard the supernatant.
-
Washing: Resuspend the cell pellet in phosphate-buffered saline (PBS) and centrifuge again. Repeat this washing step twice to remove any residual medium components.
-
Lysis and Extraction (Bligh and Dyer Method): a. To the washed cell pellet, add a single-phase mixture of chloroform:methanol:water in a ratio of 1:2:0.8 (v/v/v). For example, for a 1 g wet cell pellet, add 10 ml of this mixture. b. Agitate the mixture vigorously for 2 hours at room temperature to ensure cell lysis and lipid extraction. c. Induce phase separation by adding 1 volume of chloroform and 1 volume of water for every 1 volume of the initial solvent mixture. For the example above, add 10 ml of chloroform and 10 ml of water. d. Vortex the mixture thoroughly and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Lipid Phase: a. Three phases will be observed: an upper aqueous phase (methanol and water), a lower organic phase (chloroform containing lipids), and a solid interphase of precipitated cellular debris. b. Carefully collect the lower chloroform phase using a Pasteur pipette or by decantation.
-
Concentration: Evaporate the chloroform from the collected lipid extract using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Storage: The resulting lipid extract can be stored under a nitrogen atmosphere at -20°C to prevent oxidation.
Purification of this compound by Column Chromatography
The crude lipid extract contains a mixture of different lipid species. This compound can be purified from this mixture using column chromatography.
Materials:
-
Crude lipid extract
-
Silica gel 60 (70-230 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column for chromatography
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude lipid extract in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.
-
Start with 100% hexane to elute non-polar lipids.
-
Gradually increase the ethyl acetate concentration (e.g., 2%, 5%, 10%, 20%, 50% ethyl acetate in hexane).
-
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v). Visualize the spots using a suitable stain (e.g., phosphomolybdic acid or iodine vapor). Polyprenols will appear as distinct spots.
-
Pooling and Concentration: Combine the fractions containing the purified this compound (identified by comparison with a standard, if available, or by spectroscopic methods) and evaporate the solvent to obtain the purified compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the purified fractions or the crude extract can be determined by HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Isocratic elution with a mixture of methanol and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized depending on the column and system.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the purified sample or crude extract in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 ml/min).
-
Set the UV detection wavelength to approximately 210 nm.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for the extraction and quantification of this compound.
Conclusion
This compound is a naturally occurring isoprenoid of significant biological importance, particularly in bacteria. While its role as a precursor to menaquinone-7 is well-established, further research is needed to fully elucidate its natural abundance and explore other potential biological activities. The protocols outlined in this guide provide a framework for the extraction, purification, and quantification of this compound from bacterial sources, enabling further investigation into its chemistry and biology. The provided biosynthetic pathway and experimental workflow diagrams offer a clear visual representation of the key processes involved. This technical guide serves as a valuable resource for scientists in academia and industry, facilitating advancements in the study and application of this important natural product.
References
The Pivotal Role of All-E-Heptaprenol in Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the bacterial cell wall is paramount for bacterial survival, making its biosynthetic pathways a prime target for antimicrobial agents. While undecaprenyl phosphate (C55-P) is widely recognized as the canonical lipid carrier for cell wall precursors, emerging evidence highlights the significant role of its shorter C35 analogue, all-E-heptaprenol, in its phosphorylated form (heptaprenyl phosphate, C35-P). This technical guide provides an in-depth exploration of the function of this compound in the synthesis of key bacterial cell wall components, particularly peptidoglycan. It details the enzymatic machinery that utilizes heptaprenyl phosphate, presents available quantitative data, outlines experimental protocols for its study, and provides visual representations of the pertinent biochemical pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers investigating bacterial cell wall biosynthesis and for professionals involved in the discovery and development of novel antibacterial therapeutics.
Introduction: Beyond the Canonical Carrier
The bacterial cell wall is a complex structure essential for maintaining cell shape and protecting against osmotic stress. Its major components, peptidoglycan (PGN) and, in Gram-negative bacteria, lipopolysaccharide (LPS), are synthesized from hydrophilic precursors that must be transported across the hydrophobic cytoplasmic membrane. This critical transport step is facilitated by polyprenyl phosphate lipid carriers. While undecaprenyl phosphate has been the focus of extensive research, the functional significance of other polyprenyl phosphates, such as heptaprenyl phosphate, is an area of growing interest.
This compound is a 35-carbon isoprenoid alcohol. In its diphosphorylated form, heptaprenyl diphosphate (C35-PP), it serves as a key intermediate in the biosynthesis of menaquinone-7 (MK-7), a vital component of the electron transport chain in many bacteria.[1][2] However, compelling evidence now demonstrates that heptaprenyl phosphate (the monophosphorylated form, C35-P) also functions as a lipid carrier for PGN precursors, mirroring the role of undecaprenyl phosphate.[1][3] This dual functionality positions heptaprenyl phosphate at a critical juncture between essential metabolic pathways: cell wall synthesis and cellular respiration.
Biosynthesis of this compound
This compound is synthesized via the isoprenoid biosynthesis pathway. The key enzyme responsible for determining its C35 chain length is heptaprenyl diphosphate synthase (HepPPS) . This enzyme catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP), an all-trans C15 isoprenoid, to produce all-trans-heptaprenyl diphosphate.[2]
dot
Caption: Biosynthesis of all-E-Heptaprenyl Diphosphate.
Role in Peptidoglycan Synthesis
The involvement of heptaprenyl phosphate as a carrier lipid in PGN synthesis has been elucidated through in vitro studies, primarily in Escherichia coli and with enzymes from Bacillus subtilis. The pathway mirrors the well-established cycle involving undecaprenyl phosphate.
Formation of Heptaprenyl-Lipid I and Heptaprenyl-Lipid II
The initial steps of PGN synthesis on the cytoplasmic side of the membrane involve the sequential transfer of PGN precursors to the lipid carrier.
-
MraY (Phospho-N-acetylmuramoyl-pentapeptide translocase): This integral membrane enzyme catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to heptaprenyl phosphate, forming heptaprenyl-pyrophosphoryl-MurNAc-pentapeptide (heptaprenyl-Lipid I) and releasing UMP.[3] Studies have shown that MraY from both E. coli and B. subtilis can utilize heptaprenyl phosphate as a substrate in vitro.[3][4]
-
MurG (UDP-N-acetylglucosamine—N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenyl-N-acetylglucosamine transferase): Following the synthesis of heptaprenyl-Lipid I, the glycosyltransferase MurG catalyzes the addition of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to form heptaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc (heptaprenyl-Lipid II) .[5]
dot
Caption: Synthesis of Heptaprenyl-Lipid II.
Polymerization by Peptidoglycan Glycosyltransferases (PGTs)
Once synthesized, heptaprenyl-Lipid II is translocated across the cytoplasmic membrane to the periplasmic space, where it serves as the substrate for PGTs. These enzymes catalyze the polymerization of the glycan chains of PGN. Studies on E. coli PGTs, specifically PBP1a and PBP1b, have demonstrated their ability to utilize heptaprenyl-Lipid II and even a synthetic heptaprenyl-Lipid IV (a tetrasaccharide-lipid intermediate) as substrates for polymerization.[1] This indicates that the shorter heptaprenyl chain is sufficient to anchor the precursor in the membrane for the polymerization reaction to occur.
Potential Role in Lipopolysaccharide (LPS) Synthesis
The biosynthesis of the O-antigen and core oligosaccharide of LPS in Gram-negative bacteria also relies on a polyprenyl phosphate carrier, typically undecaprenyl phosphate, to transport oligosaccharide repeat units across the inner membrane.[6] While direct experimental evidence for the utilization of heptaprenyl phosphate in LPS synthesis is currently limited, the substrate flexibility of some of the enzymes involved in the initial steps of O-antigen synthesis suggests that heptaprenyl phosphate could potentially serve as a carrier in certain bacterial species or under specific physiological conditions. Further research is required to elucidate this prospective role.
Quantitative Data
Quantitative data on the cellular concentrations of heptaprenyl phosphate and its lipid-linked intermediates are not as abundant as for their undecaprenyl counterparts. However, kinetic parameters for the MraY enzyme from Bacillus subtilis with heptaprenyl phosphate have been determined.
| Substrate | Enzyme | Km (µM) | Reference |
| Heptaprenyl phosphate (C35-P) | B. subtilis MraY | Not explicitly determined, but used in kinetics studies | [3] |
| Heptaprenyl phosphate (C35-P) | E. coli MraY | 10-20 | [4] |
Note: The available data is limited, and further quantitative studies are needed to fully understand the in vivo dynamics of heptaprenyl phosphate metabolism.
Experimental Protocols
Extraction and Quantification of Heptaprenyl Phosphates
A general method for the extraction and quantification of polyprenyl phosphates from bacterial cells can be adapted for heptaprenyl phosphate. This typically involves cell lysis, lipid extraction, and analysis by High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Cell Culture and Harvesting: Grow bacterial cells to the desired growth phase and harvest by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer.
-
Lipid Extraction: Perform a Bligh-Dyer extraction or a similar method using a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and isopropanol containing a low concentration of phosphoric acid or an ion-pairing reagent can be employed to separate different polyprenyl phosphates.
-
Detection: Detection can be achieved using a UV detector (around 210 nm) or by mass spectrometry (MS) for more sensitive and specific quantification.
-
-
Quantification: Compare the peak area of the sample with a standard curve generated from a purified heptaprenyl phosphate standard.
dot
Caption: Workflow for Heptaprenyl Phosphate Quantification.
In Vitro Assay for Heptaprenyl Diphosphate Synthase (HepPPS)
The activity of HepPPS can be measured by monitoring the incorporation of radiolabeled isopentenyl diphosphate ([¹⁴C]IPP) into a C35 polyprenyl diphosphate product.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, dithiothreitol (DTT), farnesyl diphosphate (FPP), [¹⁴C]IPP, and the purified HepPPS enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Quenching: Stop the reaction by adding EDTA or by acid hydrolysis.
-
Extraction of Products: Extract the radiolabeled polyprenyl diphosphates into an organic solvent such as n-butanol.
-
Analysis:
-
Thin-Layer Chromatography (TLC): Separate the reaction products by reverse-phase TLC and visualize by autoradiography.
-
Scintillation Counting: Quantify the radioactivity in the organic phase using a scintillation counter.
-
In Vitro Reconstitution of Heptaprenyl-Lipid II Synthesis and Polymerization
This experiment aims to demonstrate the entire process from heptaprenyl phosphate to a polymerized glycan chain in vitro.
Methodology:
-
Synthesis of Heptaprenyl-Lipid I:
-
Incubate purified MraY enzyme with heptaprenyl phosphate and UDP-MurNAc-pentapeptide (which can be fluorescently labeled for easier detection).
-
Monitor the formation of heptaprenyl-Lipid I by TLC or HPLC.
-
-
Synthesis of Heptaprenyl-Lipid II:
-
To the reaction mixture containing heptaprenyl-Lipid I, add purified MurG enzyme and UDP-GlcNAc.
-
Monitor the conversion of heptaprenyl-Lipid I to heptaprenyl-Lipid II.
-
-
Polymerization Assay:
-
Add purified PGT (e.g., PBP1a or PBP1b) to the heptaprenyl-Lipid II-containing reaction.
-
Analyze the formation of polymerized glycan chains by methods such as:
-
TLC: The polymerized product will remain at the origin.
-
Size-Exclusion Chromatography: To separate polymers of different lengths.
-
Mass Spectrometry: To confirm the identity of the polymerized products.
-
-
dot
Caption: In Vitro PGN Synthesis with Heptaprenyl Phosphate.
Implications for Drug Development
The discovery of heptaprenyl phosphate's role as a carrier lipid in cell wall synthesis opens up new avenues for antibiotic development.
-
Novel Targets: The enzymes involved in heptaprenyl phosphate metabolism, particularly HepPPS, represent potential targets for novel antibacterial agents. Inhibiting HepPPS would not only disrupt menaquinone synthesis but could also interfere with cell wall construction.
-
Broadening the Spectrum of Existing Drugs: Understanding the substrate flexibility of enzymes like MraY could inform the design of inhibitors that target bacteria utilizing different polyprenyl phosphate carriers.
-
Synergistic Therapies: Targeting both the heptaprenyl phosphate and undecaprenyl phosphate pathways simultaneously could be a strategy to overcome drug resistance. For instance, accumulation of heptaprenyl diphosphate has been shown to sensitize Bacillus subtilis to the antibiotic bacitracin, which targets undecaprenyl pyrophosphate.[2]
Conclusion
This compound, through its phosphorylated derivatives, plays a more complex and integral role in bacterial physiology than previously appreciated. Its function extends beyond being a mere precursor for menaquinone to acting as a carrier lipid in the fundamental process of peptidoglycan synthesis. This technical guide has provided a comprehensive overview of the current understanding of this role, from its biosynthesis to its utilization by the core enzymes of the cell wall synthesis machinery. The provided experimental frameworks offer a starting point for researchers to further investigate the prevalence and significance of this alternative carrier lipid pathway. A deeper understanding of the interplay between different polyprenyl phosphate pools and their roles in various biosynthetic pathways will undoubtedly pave the way for the development of the next generation of antibacterial therapies.
References
- 1. Synthesis of Heptaprenyl-Lipid IV to Analyze Peptidoglycan Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation of heptaprenyl diphosphate sensitizes Bacillus subtilis to bacitracin: Implications for the mechanism of resistance mediated by the BceAB transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Substrate Tolerance of Bacterial Glycosyltransferase MurG: Novel Fluorescence-based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interrupting Biosynthesis of O Antigen or the Lipopolysaccharide Core Produces Morphological Defects in Escherichia coli by Sequestering Undecaprenyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
All-E-Heptaprenol in Archaeal Membranes: A Technical Guide on Biosynthesis, Analysis, and Functional Roles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Archaea, the third domain of life, are distinguished by their unique membrane lipid composition, which is fundamental to their survival in extreme environments. The core of these membranes is constructed from isoprenoid chains ether-linked to a glycerol phosphate backbone, a stark contrast to the fatty acid-based ester-linked lipids found in bacteria and eukaryotes. While the dominant structural lipids are C20 (phytanyl) and C40 (biphytanyl) derivatives, forming diether and tetraether structures, longer-chain polyprenols such as all-E-heptaprenol (a C35 isoprenoid) also play crucial, albeit non-structural, roles. This technical guide provides an in-depth exploration of the biosynthesis of isoprenoid precursors in archaea, the established roles of major membrane lipids, and a detailed examination of the current understanding of this compound and other polyprenols as functional molecules within the archaeal cell membrane.
The Core Structure of Archaeal Membranes: Beyond Heptaprenol
The fundamental building blocks of archaeal membrane lipids are not free polyprenols like this compound, but rather C20 and C40 isoprenoid alcohols derived from geranylgeranyl pyrophosphate (GGPP). These form the hydrophobic core of the membrane.
-
Diether Lipids (Archaeol): These lipids consist of two C20 phytanyl chains ether-linked to an sn-glycerol-1-phosphate backbone. Archaeol is a common component of archaeal membranes and has been found in all archaea studied to date, at least in trace amounts.[1]
-
Tetraether Lipids (Caldarchaeol): In many extremophilic archaea, the membranes are predominantly monolayers composed of tetraether lipids. These are formed by the head-to-head covalent linkage of two C40 biphytanyl chains, which are themselves derived from C20 precursors. These structures span the entire membrane, providing exceptional stability at high temperatures and extreme pH.
The biosynthesis of these core lipids is a multi-step process that begins with the synthesis of the basic isoprenoid unit.
Biosynthesis of Isoprenoid Precursors in Archaea
Archaea utilize the mevalonate (MVA) pathway to synthesize the C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[2][3] This pathway is shared with eukaryotes, though some archaeal enzymes are distinct from their eukaryotic counterparts.
The key steps in the archaeal MVA pathway leading to the formation of polyprenyl diphosphates are summarized below.
Diagram: Archaeal Isoprenoid Biosynthesis Pathway
Caption: Biosynthesis of isoprenoid precursors and polyprenyl diphosphates in archaea.
The Role of Polyprenols: Heptaprenol as a Functional Molecule
While not core structural components, free polyprenols and their phosphorylated derivatives are present in archaeal membranes and perform vital functions.[2][4] this compound is a C35 polyprenol, and its phosphorylated form, heptaprenyl diphosphate, is synthesized by heptaprenyl diphosphate synthase.[1]
The primary roles of polyprenols in archaea are understood to be:
-
Glycosyl Carriers: The most well-established function of long-chain polyprenols in archaea is as dolichyl phosphates, which act as lipid carriers for glycan chains in the process of N-linked glycosylation of proteins.[4][5] This is a critical process for the proper folding and function of many extracellular proteins.
-
Membrane Regulators: It has been proposed that free polyprenols, like other apolar polyisoprenoids such as squalane, may act as membrane regulators, analogous to sterols in eukaryotes and hopanoids in bacteria.[2][6] In this role, they are thought to intercalate into the lipid bilayer, influencing membrane fluidity, permeability, and stability, which is crucial for adaptation to extreme environmental conditions.[2][6] For instance, halophilic archaea tend to produce longer polyprenols, which may enhance membrane impermeability to ions.[2]
-
Antioxidants: Polyprenols have been suggested to function as antioxidants, protecting membrane lipids from damage by reactive oxygen species.[2]
There is currently no substantial evidence to suggest that free this compound is a major structural component of any known archaeal membrane. Quantitative studies on archaeal lipids focus on the abundance of diether and tetraether lipids.
Table 1: Comparison of Core Lipids and Functional Polyprenols in Archaea
| Feature | Core Lipids (Archaeol/Caldarchaeol) | Functional Polyprenols (e.g., Heptaprenol derivatives) |
| Primary Isoprenoid Chain Length | C20 (Phytanyl), C40 (Biphytanyl) | Variable (e.g., C35 for Heptaprenol, C55 is common) |
| Primary Role | Structural core of the membrane | Glycosyl carriers, membrane regulators, antioxidants |
| Abundance in Membrane | High (major component) | Low (trace to minor component) |
| Linkage to Glycerol | Ether linkage | Not typically linked to glycerol backbone as a core lipid |
| Active Form | Assembled into phospholipids | Alcohol (free form) or phosphorylated (e.g., dolichols) |
Experimental Protocols
The analysis of polyprenols in archaea requires specific extraction and analytical techniques that differ from those for the more abundant core lipids.
Extraction of Archaeal Lipids
A common method for the extraction of total lipids from archaeal biomass is a modified Bligh-Dyer method.
Protocol: Modified Bligh-Dyer Extraction
-
Cell Lysis: Lyse the archaeal cell pellet. This can be achieved by methods such as sonication, freeze-thaw cycles, or high-pressure homogenization.[4]
-
Solvent Extraction: Add a single-phase solvent mixture of chloroform:methanol:water (or buffer) to the lysed cells. A common ratio is 1:2:0.8 (v/v/v).
-
Phase Separation: After a period of extraction, induce phase separation by adding additional chloroform and water, resulting in a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v).
-
Collection: The lower chloroform phase, containing the total lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.
Diagram: Archaeal Lipid Extraction Workflow
Caption: General workflow for the extraction of total lipids from archaeal biomass.
Analysis of Polyprenols
The total lipid extract contains a complex mixture of lipids. To analyze for specific polyprenols like heptaprenol, further chromatographic separation and specialized analytical techniques are required.
Protocol: Analysis of Free Polyprenols
-
Chromatographic Separation: The total lipid extract is fractionated using column chromatography (e.g., silica gel) or more advanced techniques like High-Performance Liquid Chromatography (HPLC). A non-polar solvent system is typically used to separate the apolar polyprenols from the more polar phospholipids.
-
Identification and Quantification:
-
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for the identification and quantification of polyprenols. Electrospray ionization (ESI) is a commonly used ionization technique. The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern can be used to identify specific polyprenols.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of purified polyprenols, 1H and 13C NMR are invaluable. NMR can confirm the number of isoprene units, the stereochemistry of the double bonds (E or Z), and the nature of the terminal alcohol group.[8][9]
-
Table 2: Key Analytical Techniques for Heptaprenol Analysis
| Technique | Application | Information Obtained |
| HPLC | Separation | Isolation of polyprenol fraction from total lipid extract. |
| Mass Spectrometry (MS) | Identification & Quantification | Molecular weight, elemental composition, and structural fragments. |
| NMR Spectroscopy | Structural Elucidation | Detailed chemical structure, including stereochemistry. |
Implications for Drug Development
The enzymes in the archaeal MVA pathway and subsequent polyprenyl diphosphate synthesis are distinct from their human counterparts, presenting potential targets for antimicrobial drug development. For instance, inhibitors of heptaprenyl diphosphate synthase could disrupt the formation of essential polyprenols, impacting protein glycosylation and membrane stability in pathogenic archaea. A deeper understanding of the functional roles of these longer-chain polyprenols could unveil new strategies for targeting archaeal-specific cellular processes.
Conclusion
The core of archaeal membranes is built upon a foundation of C20 and C40 isoprenoid ethers, providing remarkable stability in extreme environments. This compound, a C35 polyprenol, is not a primary structural component of these membranes. Instead, the available evidence strongly indicates that heptaprenol and other long-chain polyprenols function as essential molecules in processes such as protein glycosylation and as regulators of membrane properties. Further research into the quantitative distribution and specific functions of these polyprenols across the diverse archaeal domain will undoubtedly provide a more complete picture of the intricate biology of these fascinating organisms and may open new avenues for biotechnological and therapeutic applications.
References
- 1. Archaeol - Wikipedia [en.wikipedia.org]
- 2. In Search for the Membrane Regulators of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. At the membrane frontier: A prospectus on the remarkable evolutionary conservation of polyprenols and polyprenyl-phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Comprehensive Polyprenol Library for Evaluation of Bacterial Enzyme Lipid Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Discovery and History of Heptaprenyl Diphosphate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaprenyl diphosphate synthase (HepPPS) is a key enzyme in the biosynthesis of isoprenoids, a large and diverse class of naturally occurring organic chemicals. This enzyme catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to form C35 all-trans-heptaprenyl diphosphate (HepPP).[1][2][3] This C35 isoprenoid serves as the side chain for essential molecules such as menaquinone-7 (Vitamin K2) and ubiquinone-7 (Coenzyme Q7), which are vital for electron transport in bacteria and some eukaryotes.[2][3][4] The critical role of HepPPS in microbial survival has made it a promising target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the discovery, history, and characterization of this important enzyme.
Discovery and Early History
The first report of heptaprenyl diphosphate synthase activity emerged in 1980 from the work of Takahashi, Ogura, and Seto.[1] Working with partially purified extracts of Bacillus subtilis, they detected an enzyme that catalyzed the synthesis of a C35 prenyl pyrophosphate.[1] Their seminal paper in the Journal of Biological Chemistry laid the groundwork for all subsequent research on this enzyme. They established that the enzyme specifically utilizes farnesyl diphosphate or geranylgeranyl diphosphate as allylic substrates and isopentenyl diphosphate as the isoprenoid donor.[1] Notably, they observed that dimethylallyl diphosphate and geranyl diphosphate were not effective substrates.[1]
Further investigations into the B. subtilis enzyme revealed a surprising complexity. In 1983, Fujii, Koyama, and Ogura demonstrated that the heptaprenyl pyrophosphate synthetase from B. subtilis could be dissociated into two essential protein components, neither of which exhibited catalytic activity alone. The activity was restored only when the two components were combined. Later work by Zhang and colleagues in 1998 elucidated that this enzyme is a heterodimer, composed of two dissociable subunits, Component I and Component II.[5] They showed that the formation of a catalytically active complex requires the presence of both subunits, Mg2+, and the substrate farnesyl diphosphate.[5]
Quantitative Data
The following tables summarize the key quantitative data for heptaprenyl diphosphate synthase from various organisms.
Table 1: Kinetic Parameters of Heptaprenyl Diphosphate Synthase
| Organism | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Bacillus subtilis | Isopentenyl diphosphate | 12.8 | - | - | - | [1] |
| Farnesyl diphosphate | 13.3 | - | - | - | [1] | |
| Geranylgeranyl diphosphate | 8.3 | - | - | - | [1] | |
| Staphylococcus aureus | Isopentenyl diphosphate | 1.3 ± 0.3 | - | - | - | [6] |
| Farnesyl diphosphate | 0.8 ± 0.2 | - | - | - | [6] | |
| Toxoplasma gondii (TgCoq1) | Isopentenyl diphosphate | 1.8 ± 0.1 | 1.3 ± 0.0 nmol/min/mg | - | - | [7] |
| Farnesyl diphosphate | 0.9 ± 0.1 | 1.2 ± 0.0 nmol/min/mg | - | - | [7] | |
| Geranylgeranyl diphosphate | 1.2 ± 0.1 | 1.0 ± 0.0 nmol/min/mg | - | - | [7] | |
| Geranyl diphosphate | 2.5 ± 0.2 | 0.5 ± 0.0 nmol/min/mg | - | - | [7] | |
| Arabidopsis thaliana (AtHEPS) | Isopentenyl diphosphate | 13.0 ± 1.2 | - | 0.11 ± 0.00 | 8.5 x 103 | [8] |
| Farnesyl diphosphate | 1.2 ± 0.1 | - | 0.23 ± 0.01 | 1.9 x 105 | [8] | |
| Geranylgeranyl diphosphate | 1.8 ± 0.2 | - | 0.15 ± 0.01 | 8.3 x 104 | [8] | |
| Geranyl diphosphate | 11.0 ± 1.0 | - | 0.13 ± 0.01 | 1.2 x 104 | [8] |
Table 2: Molecular Properties of Heptaprenyl Diphosphate Synthase
| Organism | Method | Molecular Weight (kDa) | Subunit Composition | Reference |
| Bacillus subtilis | Gel Filtration | 45 | Heterodimer | [1] |
| Bacillus subtilis | - | Component I: ~30, Component II: ~30 | Heterodimer | |
| Toxoplasma gondii (TgCoq1) | Calculated | 72.5 | Monomer | [7] |
| Staphylococcus aureus | - | HepPPS-1 (regulatory): ~, HepPPS-2 (catalytic): ~ | Heterodimer | [6] |
Experimental Protocols
Initial Purification of Heptaprenyl Diphosphate Synthase from Bacillus subtilis (Takahashi et al., 1980)
This protocol is based on the methods described in the original 1980 publication.
1. Preparation of Cell-Free Extract:
-
Bacillus subtilis cells were harvested and washed.
-
The cell paste was suspended in a buffer solution and disrupted by sonication.
-
The cell debris was removed by centrifugation to obtain the crude cell-free extract.
2. DEAE-Sephacel Chromatography:
-
The crude extract was applied to a DEAE-Sephacel column equilibrated with a buffer (e.g., Tris-HCl) at a specific pH.
-
The column was washed with the equilibration buffer to remove unbound proteins.
-
The enzyme was eluted using a linear gradient of NaCl in the equilibration buffer.
-
Fractions were collected and assayed for heptaprenyl diphosphate synthase activity.
3. Sephadex G-100 Gel Filtration:
-
The active fractions from the DEAE-Sephacel column were pooled, concentrated, and applied to a Sephadex G-100 column equilibrated with a suitable buffer.
-
The proteins were eluted with the same buffer, and fractions were collected.
-
The fractions were assayed for enzyme activity to identify the purified heptaprenyl diphosphate synthase.
Standard Enzyme Activity Assay
This is a general protocol for determining the activity of heptaprenyl diphosphate synthase.
1. Reaction Mixture:
-
A typical assay mixture contains:
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
Dithiothreitol (DTT)
-
[1-14C]Isopentenyl diphosphate (IPP)
-
Farnesyl diphosphate (FPP)
-
Enzyme preparation
-
2. Incubation:
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
3. Product Extraction:
-
The reaction is stopped, often by the addition of acid.
-
The radiolabeled lipid products are extracted with an organic solvent, such as 1-butanol or a chloroform/methanol mixture.
4. Quantification:
-
The organic phase containing the radiolabeled heptaprenyl diphosphate is transferred to a scintillation vial.
-
The amount of radioactivity is determined using a liquid scintillation counter.
-
The enzyme activity is calculated based on the incorporation of [14C]IPP into the product.
Signaling Pathways and Experimental Workflows
Upstream Biosynthesis of Isoprenoid Precursors
Heptaprenyl diphosphate synthase utilizes isopentenyl diphosphate (IPP) and farnesyl diphosphate (FPP), which are synthesized through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) or non-mevalonate pathway.
Caption: Upstream biosynthesis of IPP and FPP via the MVA and MEP pathways.
General Experimental Workflow for Heptaprenyl Diphosphate Synthase Characterization
The characterization of a newly identified heptaprenyl diphosphate synthase typically follows a standardized workflow.
References
- 1. Heptaprenyl pyrophosphate synthetase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Heptaprenyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Structure, Function and Inhibition of Staphylococcus aureus Heptaprenyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. che.tohoku.ac.jp [che.tohoku.ac.jp]
The Cellular Choreography of All-E-Heptaprenol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
All-E-heptaprenol, a C35 isoprenoid alcohol, and its phosphorylated derivative, all-E-heptaprenyl diphosphate, are crucial precursors in the biosynthesis of essential molecules such as menaquinone-7 (Vitamin K2) and ubiquinone-7 (Coenzyme Q7). The enzymes responsible for this synthesis are strategically localized within the cell to ensure efficient channeling of this lipophilic molecule into key metabolic pathways. This technical guide provides an in-depth exploration of the cellular localization of this compound synthesis across different domains of life, complete with quantitative data, detailed experimental methodologies, and pathway visualizations to support research and drug development endeavors.
The Core Synthesizing Enzyme: Heptaprenyl Diphosphate Synthase
The primary enzyme responsible for the synthesis of the C35 isoprenoid chain is all-trans-heptaprenyl diphosphate synthase (HepPPS), also known as Coq1 in eukaryotes. This enzyme catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP) to produce all-E-heptaprenyl diphosphate (HepPP).
Subcellular Localization of Heptaprenyl Diphosphate Synthase
The subcellular location of HepPPS/Coq1 is critical to its function, placing it in proximity to the downstream pathways that utilize its product. The localization varies significantly across different organisms.
-
Bacteria: In bacteria, heptaprenyl diphosphate synthase activity is generally membrane-associated.[1] For instance, in Mycobacterium smegmatis, the synthesis is carried out by a membrane-associated enzyme. In Gram-positive bacteria like Bacillus subtilis, HepPPS is a heterodimeric enzyme composed of two subunits, HepS and HepT, which together form the active catalytic site. This association with the cell membrane is logical, as the heptaprenyl diphosphate product is the precursor for the lipid-soluble electron carrier menaquinone-7, which functions within the bacterial cell membrane.
-
Eukaryotes: In eukaryotic organisms, the synthesis of the heptaprenyl diphosphate precursor for ubiquinone is primarily localized to the mitochondria. In the protozoan parasite Toxoplasma gondii, the enzyme TgCoq1 is found in the mitochondrion.[2] Similarly, in the yeast Saccharomyces cerevisiae, the homologous enzyme Coq1 is a peripheral inner mitochondrial membrane protein. This mitochondrial localization is essential for the subsequent steps of coenzyme Q synthesis, which occur within the mitochondrial inner membrane as part of the electron transport chain. In the plant Arabidopsis thaliana, a cis,trans-mixed heptaprenyl diphosphate synthase (AtHEPS) has been identified and localized to the endoplasmic reticulum. This suggests a potential role in the synthesis of other polyprenols in addition to ubiquinone precursors.
-
Archaea: Current research on archaeal isoprenoid biosynthesis primarily focuses on the synthesis of C20 (geranylgeranyl) and C25 (farnesylgeranyl) isoprenoids, which form the backbone of their unique ether-linked membrane lipids.[3][4][5] There is currently no significant evidence to suggest that this compound is a common isoprenoid in archaea, and consequently, a dedicated heptaprenyl diphosphate synthase has not been characterized in this domain.
Quantitative Data: A Comparative Look at Heptaprenyl Diphosphate Synthase Kinetics
The kinetic parameters of heptaprenyl diphosphate synthase provide valuable insights into its efficiency and substrate preference. Below is a summary of available quantitative data for this enzyme from different organisms.
| Organism | Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Reference |
| Bacillus subtilis | Heptaprenyl Pyrophosphate Synthetase | Isopentenyl pyrophosphate | 12.8 | Not reported | --INVALID-LINK--[6] |
| Farnesyl pyrophosphate | 13.3 | ||||
| Geranylgeranyl pyrophosphate | 8.3 | ||||
| Toxoplasma gondii | TgCoq1 | Isopentenyl pyrophosphate | 1.8 ± 0.3 | 1.1 ± 0.04 (nmol/min/mg) | --INVALID-LINK--[2] |
| Farnesyl pyrophosphate | 0.9 ± 0.2 | 1.2 ± 0.03 (nmol/min/mg) | |||
| Geranylgeranyl pyrophosphate | 2.4 ± 0.6 | 0.7 ± 0.04 (nmol/min/mg) | |||
| Arabidopsis thaliana | AtHEPS | Isopentenyl pyrophosphate | 13.0 ± 1.1 | 1.0 ± 0.0 (s-1) | --INVALID-LINK-- |
| Farnesyl pyrophosphate | 1.9 ± 0.2 | 1.3 ± 0.0 (s-1) | |||
| Geranylgeranyl pyrophosphate | 2.1 ± 0.3 | 1.1 ± 0.0 (s-1) |
From Diphosphate to Alcohol: The Dephosphorylation Step
The final step in the synthesis of this compound is the dephosphorylation of all-E-heptaprenyl diphosphate. This reaction is catalyzed by a phosphatase. The specificity and precise subcellular localization of the phosphatase responsible for this conversion are not as well-defined as that of HepPPS.
In Bacillus subtilis, it is suggested that a relatively non-specific phosphatase, such as PhoB, may be responsible for this dephosphorylation. Many cellular phosphatases exhibit broad substrate specificity, and it is plausible that one or more of these enzymes, located at the membrane or in the cytoplasm, could act on heptaprenyl diphosphate.[7] The localization of this step would likely be in close proximity to the site of heptaprenyl diphosphate synthesis to facilitate the efficient production of this compound for its subsequent roles, such as a carrier lipid in cell wall biosynthesis.[1]
Signaling Pathways and Experimental Workflows
The synthesis of all-E-heptaprenyl diphosphate is a key branch point in isoprenoid metabolism, feeding into the production of menaquinones in bacteria and ubiquinones in eukaryotes.
Menaquinone-7 Biosynthesis Pathway
Caption: Bacterial Menaquinone-7 Biosynthesis Pathway.
Ubiquinone-7 Biosynthesis Pathway
Caption: Eukaryotic Ubiquinone-7 Biosynthesis Pathway.
Experimental Workflow: Subcellular Localization
Caption: Workflow for Subcellular Fractionation.
Experimental Protocols
Protocol 1: Subcellular Fractionation for Localization of Bacterial Heptaprenyl Diphosphate Synthase
This protocol is adapted for the separation of cytoplasmic and membrane fractions from Gram-positive bacteria like Bacillus subtilis.
1. Cell Culture and Harvest:
- Grow Bacillus subtilis in a suitable rich medium (e.g., LB broth) to mid-logarithmic phase.
- Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Wash the cell pellet twice with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
2. Cell Lysis:
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, with protease inhibitors).
- Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating and protein denaturation. Monitor cell lysis by microscopy.
3. Fractionation by Differential Centrifugation:
- Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet unbroken cells and large debris.
- Carefully transfer the supernatant to a new tube. This is the total cell extract.
- To separate the membrane and cytosolic fractions, centrifuge the total cell extract at 100,000 x g for 1 hour at 4°C.
- The resulting supernatant is the cytosolic fraction.
- The pellet contains the membrane fraction. Gently wash the membrane pellet with lysis buffer and re-centrifuge at 100,000 x g for 1 hour.
4. Analysis:
- Resuspend the final membrane pellet in a minimal volume of storage buffer.
- Determine the protein concentration of both the cytosolic and membrane fractions.
- Analyze the fractions for the presence of heptaprenyl diphosphate synthase (e.g., HepS or HepT subunits) by Western blotting using specific antibodies.
- Perform enzyme activity assays on both fractions to determine the localization of the catalytic activity.
Protocol 2: GFP-Tagging for in vivo Localization of Eukaryotic Coq1
This protocol provides a general framework for localizing Coq1 in yeast using C-terminal GFP tagging.
1. Construction of the GFP Fusion Plasmid:
- Amplify the open reading frame of the COQ1 gene from yeast genomic DNA by PCR, excluding the stop codon.
- Clone the COQ1 PCR product into a suitable yeast expression vector that contains a C-terminal GFP tag (e.g., pFA6a-GFP(S65T)-KanMX6). This will create a COQ1-GFP fusion construct under the control of a suitable promoter.
2. Yeast Transformation:
- Transform the COQ1-GFP fusion construct into a wild-type yeast strain (e.g., BY4741) using the lithium acetate/polyethylene glycol method.
- Select for positive transformants on appropriate selection media (e.g., G418 for KanMX6 marker).
3. Co-localization with a Mitochondrial Marker:
- Grow the yeast cells expressing Coq1-GFP in selective liquid media.
- For visualization of mitochondria, stain the cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos). Incubate the cells with the dye according to the manufacturer's instructions.
4. Confocal Microscopy:
- Wash the cells to remove excess dye.
- Mount the cells on a microscope slide.
- Visualize the GFP and MitoTracker signals using a confocal laser scanning microscope.
- Acquire images in both the green (GFP) and red (MitoTracker) channels.
- Merge the images to determine if the Coq1-GFP signal co-localizes with the mitochondrial marker.
Conclusion
The cellular localization of this compound synthesis is a testament to the efficient organization of metabolic pathways within the cell. The strategic placement of heptaprenyl diphosphate synthase in the mitochondria of eukaryotes and associated with the cell membrane of bacteria ensures the direct availability of its lipophilic product for the biosynthesis of vital quinones. While the core synthesis of the C35 diphosphate is well-characterized, further research into the specific phosphatases responsible for the final conversion to this compound will provide a more complete understanding of this important biosynthetic pathway. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this pathway and its components as potential therapeutic targets.
References
- 1. This compound | 32304-16-8 | Benchchem [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pnas.org [pnas.org]
- 4. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heptaprenyl pyrophosphate synthetase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis for Protein Phosphatase 1 Regulation and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
regulation of the MEP pathway for isoprenoid production
An In-depth Technical Guide to the Regulation of the MEP Pathway for Isoprenoid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenoids, also known as terpenoids, represent one of the largest and most diverse families of natural products, with over 55,000 members identified.[1] They play critical roles in all domains of life, functioning as hormones, components of photosynthetic machinery, electron carriers, and structural elements of membranes.[1][2] In the pharmaceutical, nutraceutical, and fragrance industries, isoprenoids are highly valued for their therapeutic properties and commercial applications.
Plants and many microorganisms synthesize the universal five-carbon precursors of all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through two distinct biosynthetic routes: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, localized in the plastids.[1][3][4] The MEP pathway is responsible for the biosynthesis of essential plastidial isoprenoids, including carotenoids, chlorophylls, tocopherols, and key hormones like gibberellins and abscisic acid.[2] Due to its absence in humans, the MEP pathway is a prime target for the development of novel antibiotics and herbicides.[1][5]
Understanding the complex regulatory network that governs the MEP pathway is fundamental for its metabolic engineering to enhance the production of high-value isoprenoids. This technical guide provides a comprehensive overview of the core regulatory mechanisms, presents key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions that control flux through this vital pathway.
The MEP Pathway: An Enzymatic Overview
The MEP pathway converts the primary metabolites pyruvate and glyceraldehyde 3-phosphate (G3P) into IPP and DMAPP through a series of eight enzymatic reactions.[6] All enzymes of this pathway in plants are encoded by nuclear genes, despite their prokaryotic origin.[6] The initial committed step is the condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase (DXS).[6][7] DXP is then converted to MEP by DXP reductoisomerase (DXR), the first specific intermediate of the pathway.[7] The final two steps are catalyzed by the iron-sulfur cluster-containing enzymes HDS (IspG) and HDR (IspH), which produce HMBPP and subsequently IPP and DMAPP.[5][8]
Caption: The enzymatic steps of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Key Regulatory Control Points
Flux through the MEP pathway is tightly regulated at multiple levels to meet the cellular demand for isoprenoid precursors while avoiding the accumulation of potentially toxic intermediates.[9] This regulation occurs at the transcriptional, post-translational, and metabolic levels.
Transcriptional Regulation
The primary point of transcriptional control in the MEP pathway involves the genes encoding the first two enzymes, DXS and DXR.[6][10]
-
DXS (1-deoxy-D-xylulose-5-phosphate synthase): This enzyme is widely considered to catalyze the main rate-limiting step.[7][10][11] In most plants, DXS is encoded by a small gene family, with different isoforms exhibiting distinct expression patterns, suggesting unique physiological functions.[6][12][13] For instance, the expression of DXS genes is often upregulated in response to developmental cues and various environmental stimuli, including light.[10][14] In Pinus massoniana, promoter analysis of MEP pathway genes revealed an abundance of light-responsive cis-elements, providing a molecular link to their light-induced expression.[12]
-
DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): While DXS is the primary control point, DXR also plays a significant regulatory role.[6][15] Overexpression of DXR in various plant species has been shown to increase the production of MEP-derived isoprenoids, such as essential oils and carotenoids.[10][15]
-
Downstream Genes: Overexpression of DXS typically has minimal effect on the transcript levels of other downstream MEP pathway genes, indicating that the primary transcriptional control is exerted at the entry points of the pathway.[11]
Post-Translational Regulation
Beyond transcriptional control, the activity of MEP pathway enzymes is modulated by post-translational mechanisms, which allow for rapid responses to metabolic fluctuations.[16]
-
Protein Degradation: The levels of DXS and DXR proteins are subject to post-transcriptional control.[6] For example, under heat stress, a specific J-protein (J20) can direct misfolded DXS to the Clp protease complex for degradation.[11]
-
Redox Regulation & Other Modifications: The final two enzymes of the pathway, IspG (HDS) and IspH (HDR), contain iron-sulfur clusters and their activity is dependent on the cellular redox state.[5] Other post-translational modifications, such as phosphorylation and targeted proteolysis, are also thought to play a role in regulating enzyme activity in response to various signals.[16][17]
Metabolic Regulation (Feedback Inhibition)
Feedback inhibition is a crucial mechanism for fine-tuning metabolic flux, where the end products of a pathway inhibit the activity of an early enzyme.[18][19] In the MEP pathway, the final products, IPP and DMAPP, act as allosteric inhibitors of the first enzyme, DXS.[20][21][22]
-
Mechanism of DXS Inhibition: Studies have shown that both IPP and DMAPP significantly inhibit DXS activity.[20] This inhibition is competitive with the cofactor thiamine pyrophosphate (TPP).[20] Further research indicates that IPP and DMAPP bind to an allosteric site on DXS, promoting the monomerization of the active enzyme dimer.[21] The resulting monomers expose hydrophobic domains, leading to aggregation and eventual degradation.[21]
-
DXR Inhibition: The second enzyme, DXR, is also subject to feedback regulation by IPP and DMAPP, which compete with its cofactor NADPH for binding to the active site.[21]
Caption: Feedback inhibition of DXS by the end-products IPP and DMAPP.
Crosstalk with the MVA Pathway
In plants, the MEP and MVA pathways are physically separated by compartmentation, with the MEP pathway in plastids and the MVA pathway in the cytosol.[4] Initially, these pathways were thought to operate independently. However, substantial evidence now points to a metabolic crosstalk involving the exchange of isoprenoid precursors between the two compartments.[4][15][23]
This exchange allows for metabolic flexibility, where intermediates from one pathway can supplement the other.[23][24] For example, MVA-derived IPP can be imported into plastids to contribute to the synthesis of MEP-derived products like carotenoids and gibberellins.[2] Overexpression of key enzymes in one pathway can influence the gene expression and metabolite production of the other. For instance, overexpressing the MVA pathway's rate-limiting enzyme, HMGR, can lead to an increase in MEP-derived products.[15][23] Conversely, overexpressing the MEP pathway enzyme DXR can upregulate MEP-related genes while downregulating MVA-related genes.[15][23]
Caption: Crosstalk and exchange of IPP between the MVA and MEP pathways.
Quantitative Data Summary
Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for building predictive models of pathway flux and for guiding metabolic engineering efforts.
Table 1: Feedback Inhibition of Populus trichocarpa DXS (PtDXS) [20]
| Inhibitor | Inhibition Constant (Kᵢ) | Type of Inhibition |
| DMAPP | 7.9 ± 1.2 µM | Competitive with TPP |
| IPP | 11.2 ± 1.8 µM | Competitive with TPP |
Data obtained from in vitro enzyme assays.
Table 2: Intracellular Concentrations of MEP Pathway Intermediates in Zymomonas mobilis [25]
| Metabolite | Concentration (µM) |
| DXP | 110 ± 19 |
| MEP | 16 ± 2 |
| CDP-ME | 21 ± 1 |
| MEcDP | 190 ± 20 |
| HMBDP | < 6.5 |
| IDP/DMADP | < 6.5 |
Concentrations measured in anaerobically grown cells in minimal media via LC-MS.
Table 3: Flux Control Coefficients (FCC) for DXS
| Organism | Condition | FCC of DXS | Reference |
| Arabidopsis thaliana | Photosynthetically active leaf | 0.82 | [11] |
| Escherichia coli | Expressing isoprene synthase | 0.65 | [26] |
The FCC indicates the relative control an enzyme exerts on the pathway flux. A value close to 1.0 suggests the enzyme is a primary rate-controlling step.
Experimental Protocols
Accurate quantification of pathway intermediates and enzyme activities is crucial for studying regulation. Below are summarized methodologies for key experiments.
Quantification of MEP Pathway Intermediates by LC-MS/MS
This method allows for the sensitive and accurate determination of low-abundance MEP pathway metabolites from biological samples.[27]
Caption: General workflow for MEP pathway metabolite quantification via LC-MS/MS.
Methodology Outline:
-
Sample Preparation: Flash-freeze biological material (e.g., plant tissue, bacterial pellets) in liquid nitrogen to quench metabolic activity.[25]
-
Extraction: Extract metabolites using a cold solvent mixture, typically methanol/chloroform/water. Add stable isotope-labeled internal standards for each metabolite to the extract to correct for matrix effects and variations in sample processing.[27]
-
Phase Separation: Centrifuge the mixture to separate the polar (aqueous) phase, which contains the phosphorylated MEP pathway intermediates, from the non-polar phase and cell debris.[25]
-
LC-MS/MS Analysis: Analyze the aqueous phase using liquid chromatography coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[27]
-
Chromatography: Use a suitable column (e.g., reversed-phase with an ion-pairing agent or HILIC) to separate the intermediates.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This provides high specificity and sensitivity.[27]
-
-
Quantification: Calculate metabolite concentrations by comparing the peak areas of the endogenous metabolites to those of the internal standards, using external calibration curves prepared with known amounts of pure standards.[27]
DXS Enzyme Activity Assay
This assay measures the rate of DXP formation from pyruvate and G3P, providing a direct measure of DXS activity.[20]
Methodology Outline:
-
Protein Extraction: Extract total protein from the sample (e.g., plant leaves or bacterial cells) in a suitable buffer containing protease inhibitors. If necessary, use recombinant protein expressed and purified from E. coli.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl)
-
Cofactors: Thiamine pyrophosphate (TPP) and MgCl₂
-
Substrates: Pyruvate and Glyceraldehyde 3-phosphate (G3P)
-
-
Enzyme Reaction: Initiate the reaction by adding the protein extract or purified enzyme to the reaction mixture. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid or by heat inactivation.
-
DXP Quantification: The product, DXP, can be quantified. A common method involves its enzymatic reduction to MEP using a purified DXR enzyme and an excess of NADPH. The rate of DXP formation is determined by monitoring the decrease in NADPH absorbance at 340 nm spectrophotometrically.[20]
-
Inhibition Studies: To determine inhibition constants (Kᵢ), perform the assay in the presence of varying concentrations of potential inhibitors (e.g., IPP or DMAPP) and different substrate concentrations.[20]
Conclusion and Future Perspectives
The regulation of the MEP pathway is a highly complex and multi-layered process, with control exerted at the transcriptional, post-translational, and metabolic levels. The DXS enzyme serves as the primary flux-controlling point, subject to both transcriptional upregulation and potent feedback inhibition by the pathway's end products, IPP and DMAPP.[11][20][21] Furthermore, a sophisticated crosstalk with the cytosolic MVA pathway adds another layer of regulatory complexity, allowing for metabolic flexibility in response to cellular demands.[23]
For drug development professionals, the essential nature of this pathway in many pathogens and its absence in humans make its enzymes attractive targets for novel antimicrobial agents. For researchers in metabolic engineering, a deep understanding of these regulatory networks is paramount. Overcoming the tight feedback inhibition of DXS and optimizing the expression of rate-limiting enzymes are key strategies for enhancing the production of valuable isoprenoids, from biofuels and bioplastics to high-value pharmaceuticals like artemisinin and paclitaxel.[1]
Future research will likely focus on elucidating the precise signaling cascades that control MEP pathway gene expression, identifying the full scope of post-translational modifications, and quantitatively modeling the intricate interplay between the MEP and MVA pathways. These efforts will pave the way for more sophisticated and successful engineering of isoprenoid biosynthesis in both microbial and plant systems.
References
- 1. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The organ-specific differential roles of rice DXS and DXR, the first two enzymes of the MEP pathway, in carotenoid metabolism in Oryza sativa leaves and seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Differential Contribution of the First Two Enzymes of the MEP Pathway to the Supply of Metabolic Precursors for Carotenoid and Chlorophyll Biosynthesis in Carrot (Daucus carota) [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic engineering for the production of isoprene and isopentenol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibitor Studies Reveal Complex Control of Methyl-D-Erythritol 4-Phosphate (MEP) Pathway Enzyme Expression in Catharanthus roseus | PLOS One [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Expression and promoter analysis of MEP pathway enzyme-encoding genes in Pinus massoniana Lamb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cloning and Expression Analysis of MEP Pathway Enzyme-encoding Genes in Osmanthus fragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Coordinated Upregulated Expression of Genes Involved in MEP, Chlorophyll, Carotenoid and Tocopherol Pathways, Mirrored the Corresponding Metabolite Contents in Rice Leaves during De-Etiolation [mdpi.com]
- 15. Frontiers | Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways [frontiersin.org]
- 16. Post-translational events and modifications regulating plant enzymes involved in isoprenoid precursor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Explain how feedback inhibition regulates metabolic pathways. | Study Prep in Pearson+ [pearson.com]
- 19. Feedback Inhibition in Metabolic Pathways – MHCC Biology 112: Biology for Health Professions [pressbooks.pub]
- 20. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ddd.uab.cat [ddd.uab.cat]
- 22. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of all-E-Heptaprenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemical synthesis of all-E-Heptaprenol for research purposes. The methodologies described are based on a modified, efficient, and safer chain-lengthening approach, suitable for a standard laboratory setting.[1][2][3][4][5]
Introduction
This compound is a C35 isoprenoid alcohol belonging to the family of polyprenols.[6] These naturally occurring lipids are crucial intermediates in various biological pathways.[7] In its diphosphorylated form, all-E-heptaprenyl diphosphate serves as a precursor for the biosynthesis of essential molecules like menaquinone-7 (Vitamin K2).[6][8] Furthermore, it plays a vital role as a hydrophobic carrier of sugar moieties across cellular membranes, a critical step in the assembly of bacterial cell wall components.[7] This biological significance makes synthetic this compound a valuable tool for research in antibacterial drug development, metabolic engineering, and the study of isoprenoid biosynthesis.
The synthesis of this compound can be challenging due to the need to control the stereochemistry of the multiple double bonds to obtain the all-trans configuration. Traditional methods often involved hazardous reagents and harsh reaction conditions. The protocols outlined below are based on a modified chain-lengthening strategy that avoids many of these difficulties, offering a more accessible route to this important molecule.[1][2][3][4][5]
Chemical Synthesis Workflow
The synthesis of this compound is achieved through a repetitive chain-lengthening process, starting from a shorter, commercially available polyprenol like all-E-Farnesol (C15) or all-E-Geranylgeraniol (C20). Each cycle adds one isoprene (C5) unit. To synthesize Heptaprenol (C35), one would start from Farnesol and perform four cycles of the chain-lengthening sequence, or start from Geranylgeraniol and perform three cycles.
The logical workflow for a single isoprene unit addition is depicted below:
Caption: General workflow for the chain-lengthening synthesis of polyprenols.
Experimental Protocols
The following protocols are adapted from the work of Skorkowska et al. (2023) and are presented for the synthesis of a generic polyprenol.[3][4][5] The process is iterative. For the synthesis of this compound (C35) from all-E-Geranylgeraniol (GG-OH, C20), this cycle would be repeated three times.
Materials and Reagents:
-
All-E-Geranylgeraniol (GG-OH)
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (Et₂O), anhydrous
-
Hexane
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt) solution (21 wt. % in ethanol)
-
Sodium acetylide in dimethoxyethane (DME)
-
Lindlar's catalyst
-
Quinoline
-
Potassium acetate (KOAc)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Alumina N (activity grade III-V)
-
Silver nitrate (AgNO₃)
Protocol for One Chain-Lengthening Cycle (Addition of one C5 unit):
Step 1: Bromination of the Starting Polyprenol
-
Dissolve 10 mmol of the starting polyprenol (e.g., GG-OH) in 25 mL of anhydrous diethyl ether.
-
Slowly add 4.35 mmol of PBr₃ to the solution while stirring.
-
Continue stirring at room temperature for 30 minutes.
-
Transfer the reaction mixture to a separation funnel, and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the polyprenyl bromide.
Step 2: Acetoacetic Ester Synthesis
-
Dissolve the polyprenyl bromide from Step 1 in 5.7 mL of ethyl acetoacetate.
-
Add 3.5 mL of 21% sodium ethoxide solution in ethanol and stir for 15 minutes at room temperature.
-
Heat the mixture at 80-90°C for 30 minutes.
-
After cooling, add 1 g of NaOH and 1 mL of water and heat for another 30 minutes.
-
Extract the product with hexane, wash with water, dry the organic phase, and evaporate the solvent to yield the corresponding ketone.
Step 3: Acetylide Addition
-
Dissolve the ketone from Step 2 in anhydrous dimethoxyethane (DME).
-
Add a solution of sodium acetylide in DME and stir at room temperature for 1 hour. The reaction progress can be monitored by a darkening of the solution.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with hexane, wash with water, dry, and evaporate the solvent.
Step 4: Hydrogenation
-
Dissolve the product from Step 3 in hexane.
-
Add Lindlar's catalyst and a small amount of quinoline.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere for 5-10 minutes.
-
Filter off the catalyst and evaporate the solvent to obtain the allylic alcohol.
Step 5 & 6: Second Bromination and Acetate Substitution
-
Repeat the bromination procedure as in Step 1 with the allylic alcohol from Step 4.
-
Dissolve the resulting bromide in ethanol and add potassium acetate.
-
Heat the mixture at 80-90°C for 1 hour.
-
Evaporate the solvent and extract the product with hexane.
Step 7 & 8: Hydrolysis and Final Product
-
Dissolve the acetate derivative from Step 6 in ethanol.
-
Add a solution of NaOH in water and heat for 30 minutes.
-
Extract the elongated polyprenol with hexane, wash, dry, and evaporate the solvent.
-
The crude product is then purified by column chromatography.
Purification of this compound:
Purification is critical to separate the desired all-E isomer from any Z-isomers formed during the synthesis. This is typically achieved using column chromatography with silver nitrate-impregnated alumina.
-
Initial Purification: The crude product is first purified on a column of Alumina N (grade III) using a gradient of diethyl ether in hexane (e.g., 20-30% Et₂O/hexane).
-
Isomer Separation: The fractions containing the polyprenol are then subjected to a second column chromatography on Alumina N (grade V) impregnated with 5% AgNO₃. The all-E isomer is eluted with a gradient of diethyl ether in hexane (e.g., 20-25% Et₂O/hexane).[3] The separation is based on the differential complexation of the silver ions with the double bonds of the Z and E isomers.
Quantitative Data
The following table summarizes expected yields and purity for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | all-E-Hexaprenol (for one cycle) | [3] |
| Yield of Z/E isomers (after first column) | 25% | [3] |
| Final Purity | High purity, single peak in HPLC | [3] |
| Molecular Formula | C₃₅H₅₈O | [9][10] |
| Molecular Weight | 494.83 g/mol | [9][10] |
Characterization Data
¹H and ¹³C NMR Spectroscopy: The structure and stereochemistry of the synthesized this compound should be confirmed by NMR spectroscopy. The following are expected chemical shift ranges for key protons and carbons.
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
| ¹H | 5.10 - 5.15 | Olefinic protons |
| 4.15 | -CH₂OH | |
| 1.95 - 2.10 | Allylic -CH₂- | |
| 1.60 - 1.68 | Methyl groups | |
| ¹³C | 123.5 - 124.5 | Internal olefinic carbons |
| 131.3 | Quaternary olefinic carbons | |
| 135.0 - 135.5 | Quaternary olefinic carbons | |
| 139.8 | Terminal quaternary olefinic carbon | |
| 59.3 | -CH₂OH | |
| 16.0, 17.7, 25.7, 26.8, 39.8 | Methyl and methylene carbons |
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Expected m/z for [M+Na]⁺: 517.4382
Biological Context and Signaling Pathways
This compound, in its phosphorylated form, is a key player in two crucial bacterial pathways: menaquinone-7 biosynthesis and peptidoglycan synthesis.
Menaquinone-7 (Vitamin K2) Biosynthesis:
Heptaprenyl diphosphate provides the C35 isoprenoid side chain for menaquinone-7.
Caption: Biosynthesis of Menaquinone-7 from Farnesyl Diphosphate.
Role in Bacterial Cell Wall Synthesis:
Heptaprenyl phosphate can act as a lipid carrier for peptidoglycan precursors, analogous to the well-known bactoprenol (undecaprenyl phosphate).[11][12][13][14][15]
Caption: Role of Heptaprenyl Phosphate in Peptidoglycan Synthesis.
References
- 1. Jagiellonian University Repository [ruj.uj.edu.pl]
- 2. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
- 5. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 32304-16-8 | Benchchem [benchchem.com]
- 7. This compound | 32304-16-8 | FE146271 | Biosynth [biosynth.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scbt.com [scbt.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. BIOL 230 Lecture Guide - Synthesis of Peptidoglycan - Role of Bactoprenol [cwoer.ccbcmd.edu]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Undecaprenyl phosphate - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Analytical Identification of all-E-Heptaprenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and analysis of all-E-Heptaprenol, a key intermediate in the biosynthesis of vital isoprenoids. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to offer robust and reliable methods for the characterization of this long-chain polyprenol.
Introduction to this compound
This compound is a C35 isoprenoid alcohol belonging to the class of polyprenols.[1] It is composed of seven isoprene units with all double bonds in the trans (E) configuration, resulting in a linear and relatively rigid structure.[1] This specific stereochemistry is crucial for its biological function as a precursor in the biosynthesis of menaquinone-7 (Vitamin K2) in various bacteria, including Bacillus subtilis.[1] In this pathway, all-E-heptaprenyl diphosphate serves as the prenyl donor for the alkylation of the naphthoquinone ring.[1] Understanding the analytical characteristics of this compound is therefore essential for research in microbial metabolism, drug discovery targeting bacterial pathways, and the development of biosynthetic production methods for Vitamin K2.
Experimental Protocols
Sample Preparation: Extraction of Polyprenols from Bacterial Cells
A common method for extracting polyprenols from bacterial cells is based on the Bligh and Dyer method.[2]
Protocol:
-
Harvest bacterial cells by centrifugation at 10,000 x g for 10 minutes at 4°C.[2]
-
Wash the cell pellet twice with a suitable buffer or saline solution.
-
Lyophilize the cell pellet to determine the dry weight.[2]
-
Suspend the lyophilized cells (e.g., 10 mg) in a chloroform:methanol (2:1, v/v) mixture (e.g., 1 mL).[2]
-
Stir the suspension for 30 minutes at room temperature.[2]
-
Add chloroform and water to the mixture to induce phase separation.
-
Centrifuge to pellet the insoluble material.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.
-
The resulting lipid extract can be used for further analysis. For the analysis of free polyprenols, an optional saponification step can be included.
For Saponification:
-
Heat the lipid extract at 95°C for 1 hour with a 15 M aqueous solution of potassium hydroxide (KOH).[2]
-
After cooling, extract the non-saponifiable lipids three times with hexane.[2]
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.[2]
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
Reverse-phase HPLC is a powerful technique for the separation and quantification of polyprenols. A C18 column is commonly used for this purpose.
Experimental Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of this compound.
Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV or Mass Spectrometric detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size) is a suitable choice.[3]
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water is typically used. The exact ratio will depend on the specific column and desired retention time. For long-chain polyprenols, a high percentage of the organic solvent is often required. A starting point could be a gradient from 90% to 100% methanol in water.
-
Flow Rate: A typical flow rate is 1 mL/min.[4]
-
Detection: UV detection can be performed at a wavelength of around 210 nm. For more specific identification and quantification, a mass spectrometer can be used as the detector.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.[4]
Data Presentation:
| Parameter | Value | Reference |
| Column Type | C18 Reverse Phase | [3] |
| Mobile Phase | Methanol/Water or Acetonitrile/Water Gradient | [3] |
| Detection | UV (210 nm) or Mass Spectrometry | |
| Expected Retention | Dependent on specific conditions, but will be relatively long due to the hydrophobic nature of the molecule. |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Identification
GC-MS is a highly sensitive technique for the identification of volatile and semi-volatile compounds. For a high molecular weight alcohol like this compound, derivatization to a more volatile species (e.g., as a trimethylsilyl ether) may be necessary, although direct analysis is also possible.
Experimental Workflow for GC-MS Analysis:
Caption: General workflow for the GC-MS analysis of this compound.
Protocol:
-
Gas Chromatograph: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-polymethylsiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Injector Temperature: 250-300°C.[5]
-
Oven Temperature Program: A temperature program is essential for eluting high-boiling point compounds. A possible program could be:
-
Mass Spectrometer:
Data Presentation:
| Parameter | Value | Reference |
| Molecular Weight | 494.8 g/mol | [7] |
| Molecular Ion (M+) | m/z 494.8 | [1] |
| Key Fragmentation Ions | Characteristic fragmentation patterns for polyprenols would involve successive losses of isoprene units (68 Da) and water (18 Da). |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Protocol:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is important for a molecule with many repeating units.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for polyprenols.
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Key signals to observe include:
-
Signals for the vinyl protons on the double bonds.
-
Signals for the methyl groups attached to the double bonds and at the terminus.
-
Signals for the methylene groups in the isoprenoid chain.
-
A signal for the protons of the hydroxymethyl group (-CH₂OH).
-
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key signals to observe include:
-
Signals for the sp² carbons of the double bonds.
-
Signals for the sp³ carbons of the methyl and methylene groups.
-
A signal for the carbon of the hydroxymethyl group.
-
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the isoprenoid units.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the connectivity of the isoprene units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To confirm the trans (E) stereochemistry of the double bonds through spatial proximities of protons.
-
Data Presentation (Expected Chemical Shift Ranges):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Vinyl Protons (-C=CH-) | ~5.1-5.4 | ~120-140 |
| Hydroxymethyl Protons (-CH₂OH) | ~4.1 | ~59 |
| Methylene Protons (-CH₂-) | ~1.9-2.1 | ~25-40 |
| Methyl Protons (-CH₃) | ~1.6-1.7 | ~16-25 |
Biosynthesis of Menaquinone-7
This compound is a crucial building block in the biosynthesis of Menaquinone-7 (MK-7), a form of Vitamin K2. The pathway involves the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form all-E-heptaprenyl diphosphate, which is then attached to a naphthoquinone head group.
Menaquinone-7 Biosynthesis Pathway:
Caption: Simplified biosynthesis pathway of Menaquinone-7, highlighting the role of this compound.
References
- 1. This compound | 32304-16-8 | Benchchem [benchchem.com]
- 2. Identification of Homologous Polyprenols from Thermophilic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. hplc.eu [hplc.eu]
- 5. books.rsc.org [books.rsc.org]
- 6. 3.7. GC-MS Analysis of Alcohol Moieties [bio-protocol.org]
- 7. This compound | C35H58O | CID 12044492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of all-E-Heptaprenol
References
- 1. This compound | 32304-16-8 | Benchchem [benchchem.com]
- 2. This compound | 32304-16-8 | FE146271 | Biosynth [biosynth.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of Polyprenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyprenols are long-chain isoprenoid alcohols that play crucial roles in various biological processes.[1][2] They are precursors to dolichols, which are essential for the synthesis of glycoproteins, a critical component of cellular membranes.[1][2][3] Furthermore, polyprenols have demonstrated antioxidant, anti-inflammatory, and hepatoprotective properties, making them promising candidates for therapeutic development.[3] Accurate and sensitive analysis of polyprenols is therefore essential for both basic research and pharmaceutical applications. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become a powerful tool for the identification and quantification of these hydrophobic molecules.[4][5][6]
This document provides detailed application notes and protocols for the mass spectrometry analysis of polyprenols, intended for researchers, scientists, and professionals in drug development.
Experimental Workflow for Polyprenol Analysis
The general workflow for the analysis of polyprenols from biological samples involves extraction, purification, and subsequent analysis by LC-MS or MALDI-TOF MS.
Caption: General experimental workflow for polyprenol analysis.
Experimental Protocols
Extraction and Purification of Polyprenols from Plant Material
This protocol is adapted from methodologies described for the extraction of polyprenols from plant needles.[7][8]
Materials:
-
Air-dried plant material (e.g., needles)
-
Ethyl acetate
-
5% NaOH in methanol
-
Hexane
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Extraction:
-
Saponification:
-
Purification:
-
Extract the saponified mixture twice with hexane to separate the fat-soluble polyprenols.[7]
-
Combine the hexane layers and add anhydrous Na2SO4 to remove any residual water.[7]
-
Filter the mixture and concentrate the hexane solution under reduced pressure to obtain a crude polyprenol product.[7]
-
For further purification, employ silica gel column chromatography. Elute with a mixture of petroleum ether and hexane.[7]
-
LC-MS/MS Analysis of Polyprenols
This protocol outlines a reversed-phase LC-MS/MS method for the separation and quantification of polyprenols.[4][9]
Instrumentation:
-
HPLC system (e.g., Agilent 1260 Infinity II)[10]
-
Triple quadrupole mass spectrometer (e.g., AB Sciex QTrap® 3200MD)[10][11]
-
Reversed-phase C8 column (e.g., Zorbax SB-C8, 5 µm, 2.1 × 50 mm)[4][9]
Chromatographic Conditions:
-
Mobile Phase A: Methanol/acetonitrile/aqueous 1 mM ammonium acetate (60/20/20, v/v/v)[4][9]
-
Mobile Phase B: 100% ethanol containing 1 mM ammonium acetate[4][9]
-
Gradient:
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Photoionization (APPI).[10] APPI can be advantageous as it may not require post-column salt addition.[10]
-
Ion Detection:
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions can be monitored. For example, for C90 and C95 dolichols and polyprenols, the precursor ions are the [M+acetate]⁻ adducts, and the product ion is the acetate ion (m/z 59).[4]
MALDI-TOF MS Analysis of Polyprenols
This protocol describes a rapid screening method for polyprenols using MALDI-TOF MS.[11][12]
Instrumentation:
-
MALDI-TOF mass spectrometer
Sample Preparation:
-
Form a polyprenol-based monolayer at the interface of an aqueous barium acetate solution (supplemented with a matrix like 2,5-dihydroxybenzoic acid) and an n-hexane solution of polyprenols directly on a MALDI target plate.[11][12]
Mass Spectrometry Conditions:
-
Ion Detection: Positive ion mode, monitoring for [M-H+Ba]⁺ ions.[11][12]
-
This method offers high sensitivity, with detection limits reported at the picogram level.[12]
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters from various mass spectrometric analyses of polyprenols.
| Analytical Method | Analyte | Ion(s) Monitored | Limit of Detection (LOD) | Reference |
| LC-APPI-MS | Polyisoprenoid alcohols | [M+H-H₂O]⁺, [M+O₂]⁻•, [M+Cl]⁻ | 10 pg | [10] |
| MALDI-TOF MS | Polyprenols | [M-H+Ba]⁺ | 6 pg | [11][12] |
| LC-ESI-MS/MS (MRM) | C₉₀ and C₉₅ dolichols and polyprenols | [M+acetate]⁻ → m/z 59 | Not specified | [4] |
Relative Abundance of Polyprenol Homologues
The composition of polyprenols can vary depending on the source. The table below shows an example of the relative abundance of different polyprenol homologues identified in Abies sibirica L. extract by MALDI-TOF MS.
| Polyprenol Homologue (Number of Isoprene Units) | Relative Abundance |
| 12 | Minor |
| 13 | Minor |
| 14 | Moderate |
| 15 | High |
| 16 | Dominant |
| 17 | High |
| 18 | Moderate |
| 19 | Minor |
| 20 | Minor |
(Data adapted from qualitative descriptions in cited literature)[12]
Biological Role and Signaling Pathway
Polyprenols are precursors of dolichols, which are essential for N-linked glycosylation, a post-translational modification critical for protein folding, stability, and function.[2][3] The conversion of polyprenols to dolichols is catalyzed by a polyprenol reductase. Dolichol is then phosphorylated to dolichol phosphate, which acts as a lipid carrier for an oligosaccharide chain that is subsequently transferred to nascent polypeptide chains in the endoplasmic reticulum.
Caption: Role of polyprenols in the N-linked glycosylation pathway.
Conclusion
The mass spectrometric methods detailed in these application notes provide robust and sensitive platforms for the analysis of polyprenols. The choice of methodology will depend on the specific research question, with LC-MS/MS being ideal for quantitative studies and MALDI-TOF MS offering a high-throughput option for screening. Accurate analysis of these important biomolecules will continue to advance our understanding of their biological functions and facilitate their development as potential therapeutic agents.
References
- 1. Distribution, metabolism and function of dolichol and polyprenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography/tandem mass spectrometry of dolichols and polyprenols, lipid sugar carriers across evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Liquid chromatography/tandem mass spectrometry of dolichols and polyprenols, lipid sugar carriers across evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 8. Plant polyprenols reduce demyelination and recover impaired oligodendrogenesis and neurogenesis in the cuprizone murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A new approach for analysis of polyprenols by a combination of thin-film chemical deposition and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of All-E-Heptaprenol in Biotechnology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
All-E-Heptaprenol, a C35 isoprenoid alcohol, is a pivotal molecule in various biological processes, offering a range of applications in biotechnology and drug development. Its role as a precursor in the biosynthesis of essential molecules like menaquinone-7 (Vitamin K2) and ubiquinone-7 (Coenzyme Q7) in prokaryotes positions it as a key target for antimicrobial drug discovery. Furthermore, emerging evidence suggests its potential as an anticancer agent, warranting further investigation into its mechanism of action.
This document provides detailed application notes and experimental protocols for utilizing this compound in key biotechnological research areas.
Application Note 1: Anticancer Activity Screening
This compound has demonstrated cytotoxic activity against tumor cells, making it a candidate for anticancer drug development.[1][2][3] Its lipophilic nature may facilitate its incorporation into cancer cell membranes, potentially disrupting membrane integrity and inducing apoptosis. The following protocol outlines a common method to assess its in vitro anticancer activity.
Quantitative Data Summary: Anticancer Activity
| Parameter | Value | Cell Line(s) | Reference |
| Purity | >85% | - | [2] |
| Molecular Weight | 494.83 g/mol | - | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | - | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell viability.
Materials:
-
This compound (purity >85%)
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[1]
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Logical Workflow for Anticancer Activity Screening
Caption: Workflow for assessing the anticancer activity of this compound using the MTT assay.
Potential Signaling Pathway in Apoptosis
Caption: A hypothesized signaling pathway for this compound-induced apoptosis in cancer cells.
Application Note 2: Investigating Bacterial Cell Wall Biosynthesis
This compound, in its phosphorylated form (heptaprenyl phosphate), is believed to function as a lipid carrier in the biosynthesis of bacterial cell wall components like peptidoglycan.[5] It facilitates the transport of precursor molecules across the cell membrane. Studying the role of this compound in this process can lead to the development of novel antibiotics that target cell wall synthesis.
Experimental Protocol: In Vitro Peptidoglycan Synthesis Assay
This assay reconstitutes the initial steps of peptidoglycan synthesis to investigate the function of polyprenol carriers.
Materials:
-
This compound
-
Bacterial membrane fraction (e.g., from Staphylococcus aureus or Escherichia coli)
-
UDP-N-acetylmuramic acid (UDP-MurNAc)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
ATP and appropriate buffers
-
Radiolabeled precursor (e.g., [¹⁴C]UDP-GlcNAc)
-
Thin-layer chromatography (TLC) plates and solvent system
-
Phosphorimager or scintillation counter
Procedure:
-
Preparation of Heptaprenyl Phosphate:
-
This compound needs to be chemically or enzymatically phosphorylated to heptaprenyl phosphate to be active as a lipid carrier.
-
-
In Vitro Reaction:
-
In a microcentrifuge tube, combine the bacterial membrane fraction, heptaprenyl phosphate, UDP-MurNAc-pentapeptide, and radiolabeled UDP-GlcNAc in a suitable reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Lipid Intermediates:
-
Stop the reaction by adding a mixture of chloroform and methanol (1:1 v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipid-linked intermediates.
-
-
Analysis by TLC:
-
Spot the extracted lipid intermediates onto a silica TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water:ammonia).
-
Visualize the radiolabeled lipid intermediates using a phosphorimager or by scraping the silica and counting in a scintillation counter.
-
-
Data Interpretation:
-
The formation of a radiolabeled spot corresponding to Lipid II (disaccharide-pentapeptide-pyrophosphoryl-heptaprenol) indicates that heptaprenyl phosphate served as a functional carrier.
-
Experimental Workflow for In Vitro Peptidoglycan Synthesis
Caption: Workflow for studying the role of this compound in peptidoglycan synthesis.
Application Note 3: Precursor for Menaquinone-7 (Vitamin K2) and Ubiquinone-7 Biosynthesis
This compound is the direct precursor to the C35 isoprenoid side chain of menaquinone-7 (MK-7) and ubiquinone-7 in various bacteria.[5] The enzyme heptaprenyl diphosphate synthase (HepPS) catalyzes the synthesis of all-E-heptaprenyl diphosphate, which is then attached to the quinone ring.[5] This pathway is a prime target for the development of novel antibiotics.
Quantitative Data Summary: Menaquinone-7 and Ubiquinone-7 Biosynthesis
| Enzyme | Substrates | Product | Organism Example | Reference |
| Heptaprenyl Diphosphate Synthase (HepPS) | Isopentenyl diphosphate (IPP), Farnesyl diphosphate (FPP) | all-E-Heptaprenyl diphosphate | Bacillus subtilis | [6] |
| Menaquinone Biosynthesis | all-E-Heptaprenyl diphosphate, 1,4-dihydroxy-2-naphthoate | Demethylmenaquinone-7 | Bacillus subtilis | [7] |
| Ubiquinone Biosynthesis | all-E-Heptaprenyl diphosphate, 4-hydroxybenzoate | 3-Heptaprenyl-4-hydroxybenzoate | Escherichia coli | [7] |
Experimental Protocol: In Vitro Heptaprenyl Diphosphate Synthase (HepPS) Activity Assay
This assay measures the activity of HepPS, a key enzyme in the biosynthesis of the this compound precursor.
Materials:
-
Purified recombinant Heptaprenyl Diphosphate Synthase (HepPS)
-
[¹⁴C]Isopentenyl diphosphate (IPP)
-
Farnesyl diphosphate (FPP)
-
Reaction buffer (containing MgCl₂)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified HepPS enzyme, FPP, and radiolabeled IPP in the reaction buffer.
-
Include a control reaction without the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
-
Product Extraction:
-
Stop the reaction by adding a solution of saturated NaCl.
-
Extract the lipid-soluble product (all-E-heptaprenyl diphosphate) with a water-saturated n-butanol solution.
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the butanol (upper) phase to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of radiolabeled IPP incorporated into the product to determine the enzyme activity.
-
Biosynthetic Pathway of Menaquinone-7
Caption: Biosynthetic pathway of Menaquinone-7 (Vitamin K2) involving this compound as a precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Assembly of Peptidoglycan Fragments—A Synthetic Challenge [mdpi.com]
- 4. ctegd.uga.edu [ctegd.uga.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Heptaprenyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing all-E-Heptaprenol for the Study of Prenyltransferases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prenyltransferases, or isoprenyl diphosphate synthases (IDS), are a class of enzymes that catalyze the consecutive condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate primer.[1] These reactions produce linear isoprenoid chains of varying lengths, which are precursors to a vast array of essential biomolecules, including sterols, carotenoids, and quinones. A key enzyme in this family, particularly in many bacteria, is Heptaprenyl Diphosphate Synthase (HepPPS). HepPPS synthesizes all-E-heptaprenyl diphosphate (HepPP), a 35-carbon (C35) isoprenoid, which serves as the side chain for vital electron carriers like menaquinone-7 (Vitamin K2).[2][3]
Given its crucial role in bacterial survival and its absence in humans, HepPPS is a compelling target for the development of novel antibiotics.[3][4] all-E-Heptaprenol , the alcohol form of the isoprenoid, and its diphosphorylated counterpart, HepPP, are invaluable tools for studying the function, kinetics, and inhibition of HepPPS and other related prenyltransferases. This document provides detailed protocols and data for utilizing this compound in this area of research.
Biochemical Role and Applications
This compound itself is a key intermediate in terpenoid biosynthesis.[4] However, for the study of prenyltransferases, its activated form, all-E-heptaprenyl diphosphate (HepPP) , is the direct product of the enzyme of interest, HepPPS. The synthesis reaction involves the elongation of a shorter prenyl diphosphate, typically Farnesyl diphosphate (FPP, C15), through the sequential addition of four IPP (C5) molecules.[2]
The primary applications of this compound and its derivatives in this context include:
-
Biochemical Reference Standard: Purified this compound serves as an analytical standard for identifying and quantifying the products of in vitro enzymatic reactions using techniques like TLC or HPLC-MS.[2]
-
Enzyme Substrate Specificity Studies: While HepPP is the product of HepPPS, synthetic heptaprenyl diphosphate can be used as a substrate for downstream enzymes, such as those involved in quinone or bacterial cell wall biosynthesis.[5] This allows researchers to probe the specificity and mechanism of subsequent metabolic steps.
-
Inhibitor Screening Assays: Assays that measure the production of HepPP are fundamental for high-throughput screening of chemical libraries to identify inhibitors of HepPPS, a key strategy in antimicrobial drug discovery.[3][6]
Data Presentation
The table below summarizes the key properties of this compound and its relevance in the context of studying Heptaprenyl Diphosphate Synthase (HepPPS).
| Parameter | Value / Description | Significance / Reference |
| Analyte | This compound | |
| CAS Number | 32304-16-8 | [7] |
| Molecular Formula | C₃₅H₅₈O | [4][7] |
| Molecular Weight | 494.83 g/mol | [4][7] |
| Structure | (2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | [8][9] |
| Associated Enzyme | Heptaprenyl Diphosphate Synthase (HepPPS) | |
| Function | Catalyzes the synthesis of all-E-heptaprenyl diphosphate (HepPP) | [6][10][11] |
| Substrates | Farnesyl diphosphate (FPP), Isopentenyl diphosphate (IPP) | [2][3] |
| Product | all-E-Heptaprenyl diphosphate (HepPP) | [6][10][11] |
| Cofactor | Divalent metal ions (Mg²⁺ or Mn²⁺) are required for catalysis.[1] | [1] |
| Application | Enzyme Inhibition Studies | |
| Inhibitor Class | Bisphosphonates (e.g., zoledronate, lipophilic bisphosphonates) | Potent inhibitors of HepPPS, with Kᵢ values in the nanomolar range for some compounds.[3][6] |
Visualized Pathways and Workflows
Biosynthesis of all-E-Heptaprenyl Diphosphate
The diagram below illustrates the enzymatic reaction catalyzed by Heptaprenyl Diphosphate Synthase (HepPPS), where Farnesyl diphosphate is elongated by four molecules of Isopentenyl diphosphate to produce the C35 molecule, all-E-Heptaprenyl diphosphate.
General Workflow for HepPPS Inhibition Assay
This workflow outlines the key steps for screening and characterizing inhibitors of HepPPS using an in vitro assay.
Experimental Protocols
Protocol 1: In Vitro Assay for Heptaprenyl Diphosphate Synthase (HepPPS) Activity
This protocol is adapted from standard methods for assaying medium-to-long chain prenyl diphosphate synthases and is designed to measure the incorporation of radiolabeled IPP into a butanol-extractable prenyl diphosphate product.[12]
A. Principle
The activity of HepPPS is quantified by measuring the amount of [¹⁴C]-labeled Isopentenyl Diphosphate ([¹⁴C]-IPP) that is incorporated into the allylic substrate, Farnesyl Diphosphate (FPP), to form the C35 product, [¹⁴C]-Heptaprenyl Diphosphate. The long, hydrophobic product is separated from the unreacted, water-soluble [¹⁴C]-IPP by solvent extraction. The radioactivity in the organic phase is then measured by liquid scintillation counting and is directly proportional to enzyme activity.
B. Materials and Reagents
-
Enzyme: Purified recombinant Heptaprenyl Diphosphate Synthase (HepPPS).
-
Substrates:
-
Farnesyl Diphosphate (FPP) stock solution (10 mM in assay buffer).
-
[4-¹⁴C] Isopentenyl Diphosphate ([¹⁴C]-IPP) stock solution (e.g., 1 mM with specific activity of ~50-60 mCi/mmol).
-
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4).
-
Cofactor: 100 mM MgCl₂ stock solution.
-
Reducing Agent: 100 mM Dithiothreitol (DTT) stock solution.
-
Quenching/Extraction Solution: 1-Butanol saturated with water.
-
Wash Solution: Water saturated with 1-butanol.
-
Scintillation Cocktail: A suitable cocktail for aqueous and organic samples.
-
Reference Standard: Non-radiolabeled this compound (for TLC confirmation).
C. Assay Procedure
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the standard assay mixture. The final volume is typically 100 µL.
-
10 µL of 100 mM Tris-HCl (pH 7.4)
-
10 µL of 100 mM MgCl₂
-
1 µL of 100 mM DTT
-
1 µL of 10 mM FPP (Final concentration: 100 µM)
-
10 µL of 1 mM [¹⁴C]-IPP (Final concentration: 100 µM)
-
Deionized water to bring the volume to 90 µL.
-
(For inhibitor studies, add the test compound at desired concentrations and adjust the water volume accordingly).
-
-
Initiate the Reaction: Add 10 µL of the purified HepPPS enzyme solution to the reaction mixture. Mix gently.
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes. The optimal time may vary depending on the enzyme's specific activity and should be determined empirically to ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding 200 µL of water-saturated 1-butanol. Vortex vigorously for 30 seconds to extract the hydrophobic product.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to separate the aqueous and organic (butanol) phases.
-
Isolate the Product: Carefully remove 150 µL of the upper butanol layer, which contains the [¹⁴C]-HepPP product, and transfer it to a new tube.
-
Wash Step: To remove any residual unreacted [¹⁴C]-IPP, add 200 µL of butanol-saturated water to the collected organic phase. Vortex and centrifuge as before.
-
Quantification: Transfer 100 µL of the final washed butanol layer into a scintillation vial. Add 4 mL of scintillation cocktail, mix well, and measure the radioactivity using a liquid scintillation counter.
D. Data Analysis
-
Calculate Product Formation: Convert the measured counts per minute (CPM) into moles of product formed using the specific activity of the [¹⁴C]-IPP.
-
Determine Specific Activity: Express the enzyme's specific activity as nmol of product formed per minute per mg of enzyme (nmol/min/mg).
-
Inhibition Analysis: For inhibitor studies, plot the enzyme activity against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value. Further kinetic experiments varying substrate concentrations can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition.
E. Optional: Product Confirmation by TLC
-
After extraction (Step C.6), spot a small aliquot of the butanol layer onto a silica TLC plate alongside the this compound reference standard.
-
Develop the plate using a suitable solvent system (e.g., Hexane:Ethyl Acetate).
-
Visualize the radiolabeled product by autoradiography or phosphorimaging and compare its migration (Rf value) to the visualized standard (e.g., using iodine vapor or a permanganate stain). This confirms the identity of the synthesized product.
References
- 1. This compound | 32304-16-8 | Benchchem [benchchem.com]
- 2. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 32304-16-8 | FE146271 | Biosynth [biosynth.com]
- 5. Synthesis of Heptaprenyl-Lipid IV to Analyze Peptidoglycan Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS 32304-16-8 | LGC Standards [lgcstandards.com]
- 9. This compound | C35H58O | CID 12044492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocol: Extraction of Polyprenols from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyprenols are a class of long-chain isoprenoid alcohols that are vital natural bioregulators and antioxidants.[1] They are precursors in the biosynthesis of dolichols, which are essential for the synthesis of glycoproteins in cell membranes.[2] Significant interest in polyprenols as a promising therapeutic product stems from their proven hepatoprotective, anti-inflammatory, and immunomodulating activities.[1][3] The primary natural sources for commercial extraction are the needles of coniferous trees, including various species of spruce (Picea spp.), fir (Abies spp.), and pine (Pinus spp.), as well as the leaves of Ginkgo biloba L.[1][3][4]
The extraction of these hydrophobic molecules from plant biomass is a multi-step process. It typically involves an initial extraction with an organic solvent or supercritical CO2, followed by a crucial saponification step to remove contaminating lipids like triglycerides and fatty acids.[5][6] Subsequent purification steps, such as low-temperature precipitation and chromatography, are employed to isolate polyprenols with high purity.[3][7] This document provides detailed protocols for both classical solvent-based extraction and modern Supercritical Fluid Extraction (SFE-CO2), along with quantitative data from various plant sources.
General Experimental Workflow
The overall process for extracting and purifying polyprenols from plant material is outlined in the diagram below. The workflow begins with sample preparation and proceeds through extraction, saponification, and purification to yield a final, analyzable product.
Caption: General workflow for the extraction, purification, and analysis of polyprenols.
Data Presentation: Polyprenol Yields
The yield of polyprenols is highly dependent on the plant species, the extraction method, and the specific parameters used. The following table summarizes quantitative data from published studies.
| Plant Species | Extraction Method | Solvents / Conditions | Polyprenol Yield | Reference |
| Pinus sylvestris | Solvent Extraction | Hexane:Acetone (1:1, v/v) | 14.00 ± 0.4 mg/g DW | [4][8][9] |
| Picea sitchensis | SFE-CO2 | 200 bar, 70°C, 7h, Ethanol co-solvent | 6.35 ± 0.4 mg/g DW | [4][8][9] |
| Cunninghamia lanceolata | Solvent Extraction | Ethyl Acetate (71.4°C, 5.96h, 9.3:1 ratio) | 1.22 ± 0.04% DW | [5][10] |
| Ginkgo biloba | Solvent Extraction | Petroleum Ether | 0.92% DW (18.3% purity) | [11] |
| Ginkgo biloba | Solvent Extraction | Hexane:Acetone (4:1, v/v) | 1.16% DW (18.3% purity) | [11] |
| Picea abies | Solvent Extraction | Hexane:Acetone (1:1, v/v) | 10 ± 0.6 mg/g DW | [11] |
| Abies sibirica | Solvent Extraction & Column Chromatography | Petroleum Ether:Ethyl Acetate (93:7) | 0.7 - 0.8% (w/w) of 95-98% purity | [3][12] |
Experimental Protocols
Protocol 1: Classical Solvent Extraction with Saponification
This protocol describes a robust method for extracting polyprenols from coniferous needles using organic solvents followed by saponification to remove interfering lipids.[7]
1. Sample Preparation a. Harvest fresh plant material, such as the needles of Pinus, Picea, or Abies species.[7] b. Dry the material to a moisture content of less than 12% (wt) using air drying or a low-temperature oven.[7][10] c. Chop and pulverize the dried needles into a fine powder to increase the surface area for extraction.[7]
2. Solvent Extraction a. Place the powdered plant material in a round-bottom flask. b. Add petroleum ether at a raw material (g) to solvent (mL) ratio of 1:4 to 1:10.[7] c. Heat the mixture to 50-70°C and perform reflux extraction for 2-6 hours. Repeat the extraction process on the plant residue one more time to ensure maximum yield.[7] d. Combine the petroleum ether extracts and filter to remove solid plant material. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude petroleum ether extract.[7]
3. Saponification a. Saponification is a critical step to hydrolyze fats and oils into soap and glycerol, separating them from the unsaponifiable polyprenols.[6][13][14] b. To the crude extract, add a sodium hydroxide (NaOH) solution (e.g., 10-20% wt) at a 1:2 ratio (extract weight to NaOH solution volume).[7] c. Stir the mixture and heat at 60-70°C for 1-2 hours to complete the saponification reaction.[7] d. After cooling, transfer the saponified solution to a separatory funnel. Perform liquid-liquid extraction using petroleum ether (or hexane) to isolate the unsaponifiable matter containing polyprenols. Repeat this extraction 4-5 times.[5][7] e. Combine the organic layers and wash with deionized water until the pH is neutral (pH 7).[7] f. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the unsaponifiable matter.[5]
4. Purification of Crude Polyprenols a. Dissolve the unsaponifiable matter in acetone (e.g., at a 1:5 to 1:10 w/v ratio) with heating and stirring.[7] b. Cool the acetone solution to between 0°C and 5°C and let it stand for 4-8 hours. This step precipitates waxes and some sterols.[7] c. Remove the precipitate by filtration. Concentrate the filtrate to recover the solvent, yielding a crude polyprenol extract.[7] d. For further purification, dissolve the crude extract in a 95% ethanol solution and allow it to stand and separate into layers. The polyprenols are less soluble in ethanol and will form a precipitate or a lower layer. Repeat this ethanol wash 4-6 times to remove more polar impurities.[7] e. The final ethanol-insoluble fraction can be further purified by dissolving in acetone and freezing at -20°C to -22°C for several hours to precipitate the polyprenols.[7] f. The resulting filter cake is dried under a vacuum to yield high-purity polyprenols as a light-yellow oil.[7]
Protocol 2: Supercritical Fluid Extraction (SFE-CO2)
SFE-CO2 is an environmentally friendly alternative to traditional solvent extraction, utilizing carbon dioxide in its supercritical state as the extraction solvent.[8][9]
1. Sample Preparation a. Prepare the dried and ground plant material as described in Protocol 1, Step 1.
2. SFE-CO2 Extraction a. Load the powdered plant material into the extraction vessel of an SFE system. b. Set the extraction parameters. Optimal conditions can vary, but a representative example for Picea sitchensis is: i. Pressure: 200 bar[8][9] ii. Temperature: 70°C[8][9] iii. Dynamic Extraction Time: 7 hours[8][9] iv. Co-solvent: Absolute ethanol at a flow rate of 0.05 mL/min to enhance the polarity of the supercritical CO2 and improve extraction efficiency.[8][9] c. The extract, containing polyprenols and other lipids, is collected in a separation vessel as the CO2 returns to a gaseous state.
3. Post-Extraction Saponification a. The crude extract obtained from SFE-CO2 must also be saponified to remove lipids. b. Completely dry the extract under a stream of nitrogen.[15] c. Add a saponification solution (e.g., 2.5 M KOH in methanol) to the dried extract, vortex, and incubate at approximately 72°C for 15 minutes.[15] d. Following incubation, neutralize the reaction by adding an acid (e.g., formic acid) and then partition the mixture by adding chloroform and water.[15] e. Vortex and centrifuge the mixture to separate the layers. The lower organic layer, containing the polyprenols, is carefully collected, dried, and stored at -20°C for further analysis.[15]
Analysis and Quantification
The final purified product can be analyzed to identify and quantify the polyprenol content.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for analyzing polyprenols.[16] A typical setup uses a C18 reverse-phase column with a mobile phase gradient, such as a mixture of hexane/isopropanol in a hexane/methanol/isopropanol/water system.[5] Detection is typically performed using a UV-Vis detector at a wavelength of around 210-215 nm.[5][11]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques can be used for the structural elucidation and confirmation of the identity of the isolated polyprenols.[1][17]
References
- 1. Comparative characteristics of the quantitative content of polyprenols in substances derived from Ginkgo biloba L. and Picea abies L. - Antipina - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Abies sibirica L. Polyprenols and Characterisation of Polyprenol-Containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 6. inosr.net [inosr.net]
- 7. CN101654398B - Method for extracting high purity polyprenol from plant needle leaf raw material - Google Patents [patents.google.com]
- 8. research.tus.ie [research.tus.ie]
- 9. Supercritical-CO2 extraction, identification and quantification of polyprenol as a bioactive ingredient from Irish trees species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Saponification of the lipid extracts [bio-protocol.org]
- 16. Qualitative and Quantitative Analysis of Polyphenols in Lamiaceae Plants—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2005086603A2 - Extraction method for polyprenols - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Assays of Heptaprenyl Diphosphate Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaprenyl diphosphate synthase (HepPS) is a key enzyme in the biosynthesis of menaquinone-7 (Vitamin K2) and ubiquinone-7 (Coenzyme Q7).[1] This enzyme catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to form C35 heptaprenyl diphosphate (HepPP).[1][2][3] As an essential enzyme in the isoprenoid biosynthesis pathway of many pathogenic organisms, including Toxoplasma gondii, HepPS represents a promising target for the development of novel antimicrobial agents.[4] These application notes provide detailed protocols for robust in vitro assays to determine HepPS activity, screen for inhibitors, and characterize enzyme kinetics.
I. Ubiquinone Biosynthesis Pathway
Heptaprenyl diphosphate synthase is a critical enzyme in the ubiquinone and other terpenoid-quinone biosynthesis pathways.[4][5][6] The product of the HepPS-catalyzed reaction, heptaprenyl diphosphate, provides the isoprenoid side chain for ubiquinone-7 and menaquinone-7.[1] The general pathway involves the synthesis of a polyprenyl diphosphate tail of a specific length, which is then attached to a quinone precursor.
II. Experimental Assays for Heptaprenyl Diphosphate Synthase Activity
Several methods can be employed to measure the enzymatic activity of heptaprenyl diphosphate synthase in vitro. The choice of assay depends on the experimental goals, available equipment, and the need for high-throughput screening.
A. Radioactive Assay (Discontinuous)
This is a classic and highly sensitive method that directly measures the incorporation of a radiolabeled substrate into the final product.
Principle: The assay quantifies the amount of [4-¹⁴C]IPP incorporated into the butanol-extractable heptaprenyl diphosphate product. The radiolabeled product is then separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare the standard assay mixture in a final volume of 100 µL.
-
Components:
-
100 mM Tris-HCl (pH 7.4)
-
100 µM FPP (or other allylic substrates like GPP or GGPP for substrate specificity studies)
-
1 mM MgCl₂
-
1 mM DTT
-
1% (v/v) Triton X-100
-
100 µM [4-¹⁴C]-IPP (specific activity ~1 µCi/µmol)
-
500 ng of purified HepPS enzyme
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the purified enzyme to the reaction mixture.
-
Incubate at 37°C for 30 minutes. The incubation time may be optimized based on enzyme concentration and activity.
-
-
Product Extraction:
-
Stop the reaction by adding 200 µL of 1-butanol.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper butanol phase containing the radioactive prenyl products.
-
Wash the butanol phase with 200 µL of NaCl-saturated water, vortex, and centrifuge again.
-
Carefully transfer the butanol phase to a new tube.
-
-
Product Analysis by Thin-Layer Chromatography (TLC):
-
For product identification, the radioactive prenyl diphosphate products can be hydrolyzed to their corresponding alcohols using potato acid phosphatase.
-
The resulting polyprenols are extracted with n-pentane.
-
Spot the extracted product onto a reverse-phase TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., acetone/water mixtures).
-
Visualize the radioactive spots using a phosphorimager or by autoradiography.
-
-
Quantification:
-
The amount of radioactivity incorporated into the product can be quantified by liquid scintillation counting of the butanol extract or by densitometry of the TLC plate using a phosphorimager.
-
B. Continuous Spectrophotometric/Fluorometric Assays
These assays indirectly measure HepPS activity by quantifying the production of pyrophosphate (PPi), a stoichiometric product of the reaction. These methods are generally less sensitive than radioactive assays but are continuous, amenable to high-throughput screening, and do not require handling of radioactive materials.
Principle: The PPi produced by the HepPS reaction is used as a substrate in a coupled enzyme system that ultimately generates a colorimetric or fluorescent signal.
Example of a Coupled Enzyme System for PPi Detection:
One common method involves the use of ATP sulfurylase and firefly luciferase. ATP sulfurylase converts PPi and adenosine 5'-phosphosulfate (APS) into ATP. The newly synthesized ATP is then used by firefly luciferase to produce light, which can be measured with a luminometer.
Protocol (General Outline):
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, FPP, and IPP at optimal concentrations.
-
Add the components of the PPi detection kit, which may include a proprietary enzyme mix, substrate, and developer, or individual enzymes like ATP sulfurylase and APS.
-
-
Enzymatic Reaction and Detection:
-
Initiate the reaction by adding the purified HepPS enzyme.
-
Place the reaction plate in a microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.
-
Monitor the change in signal over time. The rate of signal increase is proportional to the rate of PPi production and thus to the HepPS activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
A standard curve using known concentrations of PPi should be generated to convert the rate of signal change to the rate of PPi production.
-
III. Data Presentation
Quantitative data from enzyme kinetic studies and inhibitor screening should be summarized in clear and well-structured tables for easy comparison.
Enzyme Kinetics
The kinetic parameters for Toxoplasma gondii Coq1 (TgCoq1), a heptaprenyl diphosphate synthase, have been determined using the radioactive assay.
Table 1: Kinetic Parameters of Recombinant TgCoq1
| Allylic Substrate | Counter Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| FPP | IPP | 1.2 ± 0.3 | 18.5 ± 0.9 | 0.12 | 1.0 x 10⁵ |
| GGPP | IPP | 3.5 ± 0.9 | 10.7 ± 1.0 | 0.07 | 2.0 x 10⁴ |
| GPP | IPP | 4.8 ± 1.1 | 5.4 ± 0.5 | 0.03 | 6.2 x 10³ |
| IPP | FPP | 10.5 ± 2.1 | 19.8 ± 1.5 | 0.13 | 1.2 x 10⁴ |
Values are presented as mean ± SD from two independent experiments performed in duplicate.
Inhibitor Screening
Lipophilic bisphosphonates have been identified as potent inhibitors of prenyl diphosphate synthases.
Table 2: Inhibitory Activity of Selected Bisphosphonates
| Compound | Target Enzyme | Organism | IC₅₀ (nM) | Reference |
| BPH-1218 | T. cruzi Solanesyl Diphosphate Synthase (TcSPPS) | Trypanosoma cruzi | 60 | [5] |
| C7S | T. gondii Farnesyl Diphosphate Synthase (TgFPPS) | Toxoplasma gondii | 31 ± 0.01 |
Note: The IC₅₀ of BPH-1218 against TgCoq1 is reported to be in the low-nanomolar range, though a precise value has not been published.[4] The value presented for TcSPPS, a related enzyme, provides an indication of its potency.[5]
IV. Conclusion
The assays described provide robust and reliable methods for studying the activity of heptaprenyl diphosphate synthase. The choice between a radioactive or a continuous spectrophotometric/fluorometric assay will depend on the specific research needs. The radioactive assay offers high sensitivity and direct measurement of product formation, making it ideal for detailed kinetic studies. The continuous assays are well-suited for high-throughput screening of potential inhibitors, a critical step in drug discovery programs targeting this essential enzyme.
References
- 1. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
increasing the yield of all-E-Heptaprenol chemical synthesis
Welcome to the technical support center for the chemical synthesis of all-E-Heptaprenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this crucial polyprenol. Our goal is to help you increase the yield and purity of your this compound product.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound with a high yield?
A1: The primary challenge in the synthesis of this compound is controlling the stereochemistry of the double bonds to obtain the desired all-trans (all-E) configuration. A significant issue arises during the bromination of allylic prenols, a common step in the chain-lengthening approach, which often leads to the formation of undesired Z-isomers.[1][2] This isomerization reduces the overall yield of the all-E product and complicates the purification process.[1][2]
Q2: Which synthetic strategies are recommended for maximizing the all-E selectivity?
A2: Convergent synthesis strategies employing stereoselective olefination reactions are highly recommended. The Julia-Kocienski olefination is particularly effective for producing E-alkenes with high selectivity.[3][4][5][6] This method involves the reaction of a heteroaryl sulfone with an aldehyde or ketone. Another powerful method is the Wittig reaction, where the choice of ylide and reaction conditions can influence the E/Z selectivity.[7] For achieving high E-selectivity with non-stabilized ylides in a Wittig reaction, the Schlosser modification can be employed.[7]
Q3: How can I monitor the progress of the reaction and the formation of isomers?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of the synthesis and detecting the formation of undesired isomers and other by-products.[2] Regular analysis of reaction aliquots allows for timely adjustments to reaction conditions to minimize side reactions.
Q4: What is the most effective method for purifying this compound from its Z-isomers?
A4: Argentation chromatography, which utilizes silica gel or alumina impregnated with silver nitrate (AgNO₃), is the most effective method for separating E/Z isomers of polyprenols.[1][8][9][10] The silver ions form weak complexes with the π-bonds of the alkenes, and the strength of this interaction differs between the E and Z isomers, allowing for their separation. This technique is crucial for obtaining high-purity this compound.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield | - Formation of Z-isomers during bromination.- Inefficient coupling reactions.- Decomposition of intermediates. | - Optimize bromination conditions (e.g., use of milder brominating agents, control of temperature and reaction time).[1][2]- Employ highly stereoselective olefination methods like the Julia-Kocienski or Schlosser-modified Wittig reaction.[3][4][6][7]- Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Poor E/Z selectivity in olefination reactions | - Wittig Reaction: Use of a stabilized ylide may favor the E-isomer, while non-stabilized ylides tend to give the Z-isomer. The presence of lithium salts can also influence selectivity.[7]- Julia-Kocienski Olefination: The choice of base, solvent, and reaction temperature can affect the diastereoselectivity of the initial addition step, which in turn determines the final E/Z ratio.[6] | - Wittig Reaction: For E-selectivity with non-stabilized ylides, use the Schlosser modification. For stabilized ylides, standard conditions generally provide the E-isomer.[7]- Julia-Kocienski Olefination: To favor the E-isomer, use potassium hexamethyldisilazide (KHMDS) as the base in a polar aprotic solvent like DME or THF at low temperatures (e.g., -78 °C).[3] |
| Difficulty in purifying the final product | - Co-elution of E and Z isomers during standard silica gel chromatography.- Presence of closely related by-products. | - Utilize argentation chromatography (AgNO₃-impregnated silica or alumina) for efficient separation of geometric isomers.[1][9][10]- Monitor fractions closely by HPLC to ensure the collection of pure this compound.[1] |
| Incomplete reaction in Grignard-based steps | - Presence of moisture or protic impurities in the solvent or on the glassware.- Impure magnesium or alkyl halide. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.- Use freshly crushed magnesium turnings and purified alkyl halides. |
| Formation of triphenylphosphine oxide (TPPO) by-product in Wittig reaction is difficult to remove | - TPPO is often a persistent impurity that can be difficult to separate from the desired alkene by standard chromatography. | - TPPO can sometimes be removed by precipitation from a non-polar solvent or by conversion to a more polar, water-soluble derivative. |
Experimental Protocols
General Synthesis Strategy: A Convergent Approach
A common and effective strategy for the synthesis of this compound is a convergent approach, where smaller, stereochemically defined isoprenoid units are synthesized and then coupled together. For instance, starting from a C10 unit like geraniol, one can build up the carbon chain to a C20 unit (geranylgeraniol) and then couple it with a C15 unit.[11] Stereoselective olefination reactions are key to ensuring the all-E configuration.
Key Reaction: Julia-Kocienski Olefination for E-Selective Coupling
The Julia-Kocienski olefination is a powerful tool for the stereoselective formation of E-alkenes.[3][4][5][6]
Example Protocol:
-
Preparation of the Sulfone Anion: A solution of the appropriate phenyltetrazolyl (PT) sulfone in an anhydrous solvent (e.g., DME or THF) is cooled to a low temperature (e.g., -78 °C to -55 °C) under an inert atmosphere.[3]
-
Deprotonation: A strong base, such as potassium hexamethyldisilazide (KHMDS), is added dropwise to the cooled solution to generate the sulfone anion.[3]
-
Addition of Aldehyde: The desired polyprenyl aldehyde is then added to the reaction mixture.
-
Reaction and Workup: The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent.[3]
-
Purification: The crude product is purified by column chromatography, often employing argentation chromatography to separate any minor Z-isomer.[1]
Visualizations
Caption: General workflow for the convergent synthesis of this compound.
Caption: Troubleshooting workflow for low yield or purity in this compound synthesis.
References
- 1. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Long-Chain Polyprenols
Welcome to the technical support center for the purification of long-chain polyprenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in polyprenol purification.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Question: Why is my polyprenol yield unexpectedly low?
Answer: Low yields of polyprenols can stem from several factors throughout the extraction and purification process. Here are some common causes and potential solutions:
-
Incomplete Extraction: The initial extraction from the plant material might be inefficient. The choice of solvent and extraction conditions are critical. For instance, a mixture of hexane and acetone (1:1 v/v) has been shown to provide high yields from Pinus sylvestris[1]. The duration and temperature of extraction also play a significant role; for Cunninghamia lanceolata, an extraction time of around 6 hours at approximately 71°C was found to be optimal[2][3].
-
Losses During Saponification: Saponification is a crucial step to release free polyprenols from their esterified forms. However, improper conditions can lead to degradation. Ensure that the concentration of the alkaline solution (e.g., KOH or NaOH) and the reaction time and temperature are optimized for your specific sample.
-
Inefficient Phase Separation: During liquid-liquid extraction, poor phase separation can lead to a significant loss of polyprenols into the aqueous phase. Ensure thorough mixing followed by adequate time for the phases to separate completely.
-
Suboptimal Chromatographic Conditions: The choice of stationary and mobile phases in column chromatography is critical for good recovery. For instance, a reversed-phase HPLC system may be more efficient than a straight-phase system for separating isoprenoid prenologues[1].
-
Protein Degradation: In some biological systems, proteases can degrade proteins that may be associated with polyprenols, indirectly affecting purification. While less common for direct polyprenol purification from plants, if working with cellular extracts, the use of protease inhibitors might be beneficial[4][5][6][7][8].
Question: I am having difficulty separating Z/E isomers of polyprenols. What can I do?
Answer: The separation of geometric isomers (Z/E) is a common and significant challenge in polyprenol purification, especially when a pure all-E polyprenol is desired[9]. Here are some strategies to address this issue:
-
Silver Nitrate (AgNO₃) Impregnated Chromatography: A highly effective method for separating Z/E isomers is column chromatography using a stationary phase impregnated with silver nitrate. The silver ions interact differently with the double bonds of the Z and E isomers, allowing for their separation. Alumina N impregnated with 5% AgNO₃ has been successfully used for this purpose[9].
-
Supercritical Fluid Chromatography (SFC): SFC offers high-resolution separation of polyprenol mixtures and can be particularly useful for separating structurally close analogues, including geometric isomers[10]. A phenyl-bonded silica gel-packed column has been shown to cleanly separate poly-trans and -cis prenols[11].
-
High-Performance Liquid Chromatography (HPLC): While challenging, optimizing HPLC conditions can improve isomer separation. Experiment with different stationary phases (e.g., reversed-phase C18) and mobile phase compositions. Gradient elution can also enhance resolution[12].
Question: My chromatogram shows unexpected peaks or poor peak shape. How can I troubleshoot this?
Answer: Unexpected peaks or poor peak shape in your chromatogram can be due to a variety of reasons. Here’s a systematic approach to troubleshooting:
-
Assess Peak Purity: Use a photodiode array (PDA) detector to assess peak purity. Spectral variations across a peak can indicate co-elution of impurities[12].
-
Check for Contamination:
-
Sample Preparation: Ensure that all glassware is clean and that the solvents used for sample preparation are of high purity.
-
Mobile Phase: Use HPLC-grade solvents and freshly prepared mobile phases. Contamination in the mobile phase can lead to ghost peaks, especially in gradient elution[13][14].
-
System Contamination: If the problem persists, there might be contamination within the HPLC system itself. Flush the system thoroughly.
-
-
Optimize Chromatographic Conditions:
-
Mobile Phase Composition: Ensure the mobile phase is appropriate for your analytes and column. For polar compounds, a methanol/dichloromethane system might be suitable, while for nonpolar compounds, an ethyl acetate/hexane system is common[15][16].
-
Gradient Profile: If using a gradient, ensure it is optimized for your separation. An inappropriate gradient can lead to peak splitting or broadening[17].
-
Column Issues: The column itself might be the source of the problem. It could be overloaded, contaminated, or degraded. Try injecting a smaller sample volume or cleaning/replacing the column[17].
-
-
Injection Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. A solvent that is too strong can cause peak distortion[18].
Frequently Asked Questions (FAQs)
What are the most common sources of long-chain polyprenols?
Long-chain polyprenols are widely distributed in nature. Some of the richest sources include the needles of conifer trees such as Picea abies (spruce) and Pinus sylvestris (pine), as well as the leaves of Ginkgo biloba[19][20]. They are also found in various other plants, including those from the Rosaceae family[21].
What is the typical purity and yield I can expect from polyprenol purification?
The purity and yield of polyprenols can vary significantly depending on the source material and the purification method employed.
-
Purity: With optimized semi-preparative HPLC, it is possible to achieve high purity of over 95% for individual long-chain polyprenols[1].
-
Yield: The yield is highly dependent on the plant source and extraction conditions. For example, the polyprenol yield from Pinus sylvestris needles extracted with hexane:acetone was found to be 14.00 ± 0.4 mg/g dry weight[1]. In a chemical synthesis method, the yield of Z/E isomers was reported to be between 25-30%[9]. The extraction yield of polyprenols from the needles of Cunninghamia lanceolata was optimized to 1.22 ± 0.04%[2][3].
What are the key differences between polyprenols and dolichols, and how does this affect purification?
Polyprenols and dolichols are both long-chain polyisoprenoid alcohols, but they differ in the saturation of the alpha-isoprene unit. Dolichols have a saturated alpha-isoprene unit, whereas in polyprenols it is unsaturated. This structural difference can be exploited for their separation. While reversed-phase HPLC can separate polyprenols and dolichols, they often elute as partially overlapping doublets[12]. For complete separation, a two-dimensional thin-layer chromatography (2D-TLC) method or a straight-phase chromatography system might be necessary after an initial reversed-phase separation[1][12].
Can polyprenols degrade during the purification process?
Yes, polyprenols can be susceptible to degradation, especially under harsh conditions.
-
Saponification: While necessary to hydrolyze polyprenyl esters, prolonged exposure to strong alkali at high temperatures can lead to degradation. It is crucial to optimize the saponification conditions (time, temperature, and alkali concentration) to minimize degradation while ensuring complete hydrolysis.
-
Oxidation: Polyprenols, being unsaturated lipids, are prone to oxidation. It is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) whenever possible and to use antioxidants in storage solutions if necessary.
-
Light and Heat: Exposure to light and high temperatures can also promote degradation. Samples should be stored in amber vials at low temperatures.
Data Presentation
Table 1: Polyprenol Content in Various Plant Sources
| Plant Source | Tissue | Polyprenol Content (mg/g dry weight) | Reference |
| Pinus sylvestris | Needles | 14.00 ± 0.4 | [1] |
| Picea sitchensis | Needles | 6.35 ± 0.4 (SFE-CO2 extraction) | [1] |
| Elaeis guineensis (from Marihat) | Seed Tissue | 3.5 | |
| Elaeis guineensis (from mangrove area) | Seed Tissue | 1.4 | |
| Cunninghamia lanceolata | Needles | 12.2 ± 0.4 (equivalent to 1.22%) | [2][3] |
Table 2: Comparison of Solvent Systems for Polyprenol Extraction and Chromatography
| Method | Solvent System | Application | Notes | Reference |
| Solvent Extraction | Hexane:Acetone (1:1 v/v) | Initial extraction from plant material | Gave the highest polyprenol yield from P. sylvestris. | [1] |
| Column Chromatography | 20–50% Et₂O/hexane | Elution from Alumina N (grade IV) – 5% AgNO₃ column | Used for separating Z/E isomers. | [9] |
| HPLC (Reversed-Phase) | Methanol/Isopropanol/Water and Hexane/Isopropanol (gradient) | Separation of polyprenol mixtures | More efficient than straight-phase for separating prenologues. | [1] |
| HPLC (Normal-Phase) | Chloroform:Hexane (90:10, v/v) | Analysis of polyprenol concentration | Used with a silica column. | [20] |
Experimental Protocols
1. Saponification of Polyprenyl Esters
This protocol is a general guideline and may need optimization for specific samples.
-
Preparation: To the dried lipid extract containing polyprenyl esters, add a solution of 2 M potassium hydroxide (KOH) in 90% ethanol.
-
Incubation: Incubate the mixture at 65-80°C for 1 hour under an inert atmosphere (e.g., nitrogen). The exact temperature and time should be optimized to ensure complete hydrolysis without degradation.
-
Extraction: After cooling, add an equal volume of water to the reaction mixture. Extract the unsaponifiable lipids (containing free polyprenols) three times with an organic solvent such as n-hexane or diethyl ether.
-
Washing: Combine the organic extracts and wash them with water until the aqueous phase is neutral.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude polyprenol fraction.
2. Column Chromatography for Z/E Isomer Separation
This protocol describes the separation of Z/E isomers using silver nitrate-impregnated alumina.
-
Column Packing: Prepare a slurry of Alumina N (grade IV) impregnated with 5% (w/w) silver nitrate (AgNO₃) in a non-polar solvent like hexane. Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude polyprenol mixture in a minimal amount of the initial mobile phase (e.g., 20% diethyl ether in hexane) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 20% diethyl ether in hexane and gradually increasing to 50% diethyl ether in hexane[9].
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the desired isomer. The all-E isomer is typically eluted at a higher solvent polarity than the Z isomers[9].
-
Pooling and Concentration: Pool the fractions containing the pure isomer and evaporate the solvent to obtain the purified polyprenol.
Mandatory Visualization
Caption: General workflow for the purification of long-chain polyprenols.
Caption: Troubleshooting decision tree for low polyprenol yield.
References
- 1. researchgate.net [researchgate.net]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
- 10. High-resolution analysis of polyprenols by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The occurrence of geometric polyprenol isomers in the rubber-producing plant, Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. ijnrd.org [ijnrd.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. The occurrence of long chain polyprenols in leaves of plants of Rosaceae family and their isolation by time-extended liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Hydrophobic Molecules by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of hydrophobic molecules. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Category 1: Peak Shape Problems
Q1: Why are my peaks tailing when analyzing hydrophobic compounds?
A1: Peak tailing for hydrophobic molecules in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or column. Common causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on your hydrophobic analyte, causing tailing.[1]
-
Low Mobile Phase pH: For basic compounds, a mobile phase pH close to their pKa can lead to a mixed ionization state, resulting in tailing.[2][3]
-
Column Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[3][4]
-
Column Deterioration: Voids in the column bed or a contaminated frit can distort peak shape.[5]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5]
Q2: What causes peak fronting in my chromatograms?
A2: Peak fronting is less common than tailing but can occur under specific conditions:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[6] Try diluting your sample to see if the peak shape improves.[3]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much weaker than the mobile phase, it can cause the peak to front.[6]
-
Low Temperature: At low temperatures, the viscosity of the mobile phase increases, which can sometimes contribute to fronting.
Q3: My peaks are broad. How can I improve their sharpness?
A3: Broad peaks are often an indication of poor column efficiency or issues with the HPLC system.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.[1]
-
Column Deterioration: A damaged or old column will lose its efficiency, resulting in broader peaks.
-
High Flow Rate: While a higher flow rate speeds up the analysis, it can reduce efficiency and broaden peaks.[7][8]
-
Suboptimal Mobile Phase: The viscosity of the mobile phase can affect mass transfer and, consequently, peak width.
Category 2: Resolution and Retention Time Issues
Q4: How can I improve the resolution between two closely eluting hydrophobic peaks?
A4: Improving resolution involves manipulating the retention factor (k), selectivity (α), and column efficiency (N).[9]
-
Optimize the Mobile Phase: Adjusting the organic solvent-to-aqueous ratio is the most effective way to change retention.[7][8] Increasing the aqueous portion will increase retention and may improve separation.[7]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[10][11]
-
Adjust the pH: For ionizable compounds, modifying the mobile phase pH can significantly impact retention and selectivity.[7][10]
-
Use a Different Column: Switching to a column with a different stationary phase (e.g., from C18 to C8 or Phenyl) can provide different hydrophobic interactions and improve selectivity.[7][9]
-
Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.[7][12]
-
Increase the Column Length: A longer column provides more theoretical plates, leading to better resolution, but also increases backpressure and analysis time.[13][14]
Q5: My retention times are shifting from one injection to the next. What is the cause?
A5: Unstable retention times can be caused by several factors:
-
Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting a sequence. This is especially true for gradient elution.
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of the organic solvent can lead to retention time drift.[5]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[5] A column oven should be used for stable temperatures.[7]
-
Pump Issues: Problems with the HPLC pump, such as leaks or air bubbles, can cause inconsistent flow rates and shifting retention times.[5]
Category 3: Carryover and Contamination
Q6: I am observing "ghost peaks" in my blank injections. What is causing this carryover?
A6: Ghost peaks are typically a result of carryover from a previous injection. For hydrophobic molecules, this is a common issue.
-
Adsorption to System Components: Hydrophobic analytes can adsorb to the needle, injection valve, seals, and tubing of the autosampler.[4][15]
-
Insufficient Needle Wash: The needle wash solvent may not be strong enough to remove all of the hydrophobic analyte from the needle surface.[4][15]
-
Column Contamination: Strongly retained compounds from previous injections may slowly elute in subsequent runs, appearing as ghost peaks.[16]
-
Contaminated Mobile Phase or Vials: Impurities in the mobile phase or leaching from sample vials can also cause extraneous peaks.[5][15]
Q7: How can I prevent carryover of hydrophobic molecules?
A7: Preventing carryover requires a systematic approach:
-
Optimize the Needle Wash: Use a wash solvent that is stronger than the mobile phase and in which your analyte is highly soluble. For hydrophobic compounds, a high percentage of organic solvent is often effective.[4] Consider using multiple wash solvents.
-
Injector and Valve Cleaning: Regularly flush the injector and valve with a strong solvent to remove any adsorbed material.
-
Column Washing: After a sequence of samples, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly retained compounds.
-
Use High-Quality Vials: Select vials and caps that are known to have low levels of extractables.[12]
Category 4: Irreversible Adsorption and Sample Loss
Q8: I suspect my hydrophobic analyte is irreversibly binding to the column. How can I confirm and prevent this?
A8: Irreversible binding leads to poor recovery and can be a significant issue for very hydrophobic molecules.
-
Confirmation: Inject a known concentration of your analyte and compare the peak area to what is expected. A significantly lower area suggests sample loss. You can also try to elute the bound analyte with a very strong solvent after the initial run.
-
Prevention:
-
Use a Less Retentive Column: A C8 or C4 column may be more suitable than a C18 column for extremely hydrophobic compounds.[9][17]
-
Increase the Organic Content of the Mobile Phase: A higher percentage of organic solvent will decrease retention and reduce the chances of irreversible binding.[8][10]
-
Add an Organic Modifier: Adding a small amount of a stronger solvent like isopropanol or tetrahydrofuran to the mobile phase can sometimes help.
-
Use a Higher Temperature: Increasing the column temperature can decrease retention and improve the elution of strongly bound compounds.[7]
-
Troubleshooting Guides
Troubleshooting Poor Peak Shape
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Use a base-deactivated column or add a competitive base (e.g., triethylamine) to the mobile phase. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[2][3] |
| Column overload | Reduce the injection volume or sample concentration.[3] | |
| Column contamination/void | Wash the column with a strong solvent. If the problem persists, replace the column.[6] | |
| Peak Fronting | Sample dissolved in a weak solvent | Dissolve the sample in the initial mobile phase.[6] |
| Sample overload | Decrease the injection volume or dilute the sample.[6] | |
| Broad Peaks | High extra-column volume | Use shorter, narrower ID tubing. |
| Low column efficiency | Replace the column. Consider using a column with smaller particles for higher efficiency.[9] | |
| High flow rate | Reduce the flow rate.[7] |
Troubleshooting Low Resolution
| Symptom | Possible Cause | Recommended Solution |
| Co-eluting Peaks | Insufficient selectivity (α) | Change the organic modifier (e.g., methanol instead of acetonitrile).[11] Change the stationary phase (e.g., C18 to Phenyl).[9] Adjust the mobile phase pH.[7] |
| Insufficient retention (k) | Decrease the percentage of organic solvent in the mobile phase.[7] | |
| Low column efficiency (N) | Use a longer column or a column with smaller particles.[9] Decrease the flow rate.[7] |
Experimental Protocols
Protocol 1: Column Washing Procedure for Hydrophobic Contamination
This protocol is designed to remove strongly retained hydrophobic compounds from a reversed-phase column (e.g., C18, C8).
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade methanol (MeOH)
Procedure:
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Wash with 100% Mobile Phase B (e.g., ACN or MeOH): Flush the column with 20 column volumes of the organic solvent used in your mobile phase.
-
Intermediate Polarity Wash: Flush the column with 20 column volumes of isopropanol. IPA is a strong solvent that is also miscible with both aqueous and organic phases.
-
Final Organic Wash: Flush with 20 column volumes of 100% ACN.
-
Re-equilibration: Before use, re-equilibrate the column with your initial mobile phase conditions for at least 20 column volumes, or until the baseline is stable.
Protocol 2: Optimizing Mobile Phase for Resolution of Hydrophobic Analytes
This protocol provides a systematic approach to improving the separation of closely eluting hydrophobic compounds.
Methodology:
-
Initial Scouting Gradient: Run a fast gradient from a low to a high percentage of organic solvent (e.g., 5% to 95% ACN in 10 minutes) to determine the approximate elution conditions for your analytes.[17]
-
Adjusting Gradient Slope: Based on the scouting run, create a shallower gradient around the elution point of the critical pair of peaks. A shallower gradient increases the separation time between peaks.[7]
-
Varying Organic Solvent Strength: If the resolution is still poor, adjust the starting and ending percentages of the organic solvent to increase the retention of the analytes, allowing more time for separation.[7]
-
Changing the Organic Modifier: If adjusting the gradient of acetonitrile does not provide adequate resolution, switch the organic solvent to methanol and repeat steps 1-3. The change in selectivity may be sufficient to separate the peaks.[11]
-
pH Adjustment (for ionizable compounds): If your hydrophobic molecules have ionizable functional groups, systematically adjust the pH of the aqueous portion of the mobile phase (e.g., in 0.5 pH unit increments) to find the optimal selectivity.[7]
Visual Troubleshooting Workflows
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. mastelf.com [mastelf.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. labtech.tn [labtech.tn]
- 14. Selection Guide of HPLC Column - Hawach [hawachhplccolumn.com]
- 15. mastelf.com [mastelf.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NMR Parameters for Polyprenol Characterization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural characterization and quantification of polyprenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining high-quality NMR spectra of polyprenols?
A1: The primary challenges stem from the inherent structure of polyprenols, which are long-chain isoprenoid alcohols. These challenges include:
-
Severe Signal Overlap: The repeating isoprene units lead to significant overlap of signals in both ¹H and ¹³C NMR spectra, particularly in the aliphatic region (methyl and methylene groups). This makes unambiguous signal assignment difficult.
-
Poor Signal-to-Noise (S/N) Ratio: For long-chain polyprenols or samples at low concentrations, achieving an adequate S/N ratio can be challenging, requiring longer acquisition times.
-
Solubility Issues: Polyprenols are hydrophobic and may have limited solubility in common deuterated solvents, which can lead to broad lines and poor spectral quality.
-
Quantitative Accuracy: Ensuring accurate quantification requires careful optimization of experimental parameters to account for the long relaxation times (T1) of quaternary carbons and to ensure uniform excitation across the spectrum.
Q2: Which NMR solvent is best for polyprenol analysis?
A2: Chloroform-d (CDCl₃) is a commonly used solvent due to its ability to dissolve hydrophobic molecules like polyprenols. However, for ¹H NMR, benzene-d₆ (C₆D₆) often provides better spectral dispersion, especially for the methyl signals, which can aid in resolving overlapping resonances[1]. The choice of solvent may also depend on the specific polyprenol and the presence of other components in the sample[2][3]. It is crucial that the chosen solvent fully solubilizes the analyte and does not have signals that overlap with key resonances of the polyprenol[2][3].
Q3: What are the essential 1D and 2D NMR experiments for polyprenol characterization?
A3: A combination of 1D and 2D NMR experiments is typically required for the comprehensive characterization of polyprenols:
-
¹H NMR: Provides initial information on the different types of protons and is crucial for quantitative analysis (qNMR).
-
¹³C NMR: Offers a wider chemical shift range, leading to less signal overlap compared to ¹H NMR, which is particularly useful for resolving the signals of the numerous isoprene units[1].
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups, which is essential for assigning the carbon spectrum.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of the isoprene units.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹JCH), providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for establishing the connectivity between different isoprene units and identifying the terminal groups.
Q4: How can I ensure accurate quantification of polyprenols using qNMR?
A4: For accurate quantitative NMR (qNMR), several parameters must be carefully optimized[4][5]:
-
Full Relaxation: The relaxation delay (D1) must be set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure complete magnetization recovery between scans. For ¹³C qNMR, this is particularly important for quaternary carbons which have long T1 values. The use of a paramagnetic relaxation agent like chromium(III) acetylacetonate [Cr(acac)₃] can help shorten T1 times.
-
Uniform Excitation: A short, high-power 90° pulse should be calibrated to ensure uniform excitation across the entire spectral width.
-
Sufficient Signal-to-Noise: A high S/N ratio (typically >250:1 for ¹H NMR) is necessary for precise integration[5]. This can be achieved by increasing the number of scans or using a higher concentration sample.
-
Internal Standard: Use a stable, non-reactive internal standard with known purity that has signals that do not overlap with the analyte signals[6].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks | 1. Poor shimming.2. Sample is not fully dissolved or contains solid particles.3. Sample concentration is too high, leading to viscosity effects. | 1. Re-shim the magnet, focusing on Z1 and Z2 for basic lineshape, and higher-order shims for finer adjustments.2. Filter the sample before transferring it to the NMR tube. Try a different deuterated solvent or gently warm the sample to improve solubility.3. Dilute the sample. A typical concentration is 5-20 mg in 0.6 mL of solvent[7]. |
| Low signal-to-noise (S/N) ratio | 1. Sample concentration is too low.2. Insufficient number of scans (NS).3. Incorrect pulse angle. | 1. Increase the sample concentration if possible.2. Increase the number of scans. Remember that S/N increases with the square root of the number of scans.3. Ensure a properly calibrated 90° pulse is being used for maximum signal in a single scan, or a smaller flip angle (e.g., 30-45°) with a shorter relaxation delay for multiple scans. |
| Severe signal overlap in ¹H NMR | The repeating isoprene units in polyprenols inherently lead to crowded spectra. | 1. Use a higher field NMR spectrometer for better signal dispersion.2. Switch to a different solvent, such as benzene-d₆, which can induce different chemical shifts and improve resolution[1].3. Utilize 2D NMR techniques like HSQC and HMBC to resolve correlations in the second dimension. |
| Inaccurate integration in qNMR | 1. Incomplete relaxation between scans (D1 is too short).2. Non-uniform excitation of signals.3. Poor baseline correction or phasing. | 1. Measure the T1 values of the signals of interest and set D1 to at least 5 times the longest T1.2. Calibrate the 90° pulse width accurately.3. Carefully perform manual phase and baseline correction before integration. |
| Baseline artifacts (e.g., rolling baseline) | 1. Very strong signals (e.g., solvent or a highly concentrated component) are saturating the detector.2. Insufficient acquisition delay. | 1. Reduce the receiver gain. Use a smaller pulse angle (e.g., 30°) to reduce the signal intensity[8].2. Increase the acquisition delay (D1). |
Data Presentation: Optimized NMR Parameters
The following tables summarize recommended starting parameters for NMR experiments on polyprenols. These may need further optimization based on the specific instrument, probe, and sample.
Table 1: Recommended Parameters for 1D NMR Experiments
| Parameter | ¹H NMR | ¹³C NMR | ¹³C qNMR (with Cr(acac)₃) |
| Pulse Angle (p1) | 30° - 45° (for multiple scans)90° (for single scan) | 30° - 45° | 90° (Inverse-gated decoupling) |
| Relaxation Delay (d1) | 1-5 s | 2-10 s | ≥ 7 x T1 (can be shorter with relaxation agent) |
| Acquisition Time (at) | 2-4 s | 1-2 s | 1-2 s |
| Number of Scans (ns) | 16 - 128 | 1024 - 4096 | 256 - 1024 |
| Spectral Width (sw) | 12-16 ppm | 200-220 ppm | 200-220 ppm |
Table 2: Key Parameters for 2D NMR Experiments
| Experiment | Key Parameter(s) to Optimize | Typical Value(s) |
| COSY | Number of increments in F1 | 256 - 512 |
| HSQC | ¹JCH coupling constant | 145 Hz |
| HMBC | Long-range coupling constant (ⁿJCH) | 8 Hz |
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR for Structural Characterization
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the polyprenol sample into a clean, dry vial.
-
Dissolve the sample in 0.6 mL of CDCl₃ or C₆D₆. Ensure the sample is fully dissolved. If not, gentle warming or sonication may help.
-
Filter the solution into a high-quality 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to achieve good magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range (e.g., -1 to 10 ppm).
-
Use a 90° pulse for a single, quick scan or a 30-45° pulse with a relaxation delay (D1) of 1-2 seconds for multiple scans.
-
Set the number of scans (NS) to 16 or higher, depending on the sample concentration.
-
Acquire the FID and process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment with proton decoupling.
-
Set the spectral width to ~220 ppm.
-
Use a 30-45° pulse angle and a relaxation delay of 2 seconds.
-
Set the number of scans to 1024 or higher to achieve adequate S/N.
-
Acquire and process the data.
-
Protocol 2: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a known amount of the polyprenol sample and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. The molar ratio of the standard to the analyte should be roughly 1:1.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.6 mL CDCl₃).
-
-
Parameter Optimization:
-
Determine the T1 relaxation time of the signals to be integrated (both analyte and standard) using an inversion-recovery pulse sequence.
-
Set the relaxation delay (D1) to be at least 5 times the longest measured T1 value.
-
Calibrate the 90° pulse width accurately.
-
-
Acquisition:
-
Acquire the ¹H NMR spectrum using the optimized parameters. Ensure a high S/N ratio (>250:1) by adjusting the number of scans.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity or concentration using the standard qNMR equation.
-
Visualizations
References
- 1. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 2. Identification of Abies sibirica L. Polyprenols and Characterisation of Polyprenol-Containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. NMR study of the preferred membrane orientation of polyisoprenols (dolichol) and the impact of their complex with polyisoprenyl recognition sequence peptides on membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
stability and storage conditions for all-E-Heptaprenol
Welcome to the technical support center for all-E-Heptaprenol. This resource is designed to assist researchers, scientists, and drug development professionals in the successful storage, handling, and application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on the compound's sensitivity to temperature, light, and oxygen.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes chemical degradation and preserves the compound's structure. |
| Light | Amber Vial or Light-Proof Container | Protects the molecule from light-induced degradation, as polyprenols can be photosensitive. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Prevents oxidation of the double bonds in the polyprenyl chain. |
| Form | As supplied (neat oil or in solution) | Avoid repeated freeze-thaw cycles if in solution. |
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is a lipophilic molecule and dissolves well in various organic solvents. However, for aqueous-based biological assays, specific preparation is required.
| Solvent Type | Recommended Solvents | Notes |
| Organic Solvents | Chloroform, Dichloromethane, Ethyl Acetate | Use for stock solution preparation and organic-based reactions. |
| Aqueous Solutions | Requires a carrier or detergent | Due to its hydrophobicity, this compound is poorly soluble in water. For in vitro assays, dissolve in a minimal amount of a water-miscible organic solvent like DMSO or ethanol first, and then dilute with an aqueous buffer containing a detergent such as Tween-80. Sonication can aid in the formation of a stable emulsion. |
Q3: What are the primary applications of this compound in research?
A3: this compound is a valuable tool in various research areas, primarily due to its role as a precursor and intermediate in biosynthetic pathways.
-
Bacterial Cell Wall Synthesis: It serves as a precursor to lipid carriers that transport sugar units across the cell membrane, making it essential for studying bacterial cell wall biosynthesis and developing novel antibiotics.[1]
-
Isoprenoid and Terpenoid Biosynthesis: It is a key intermediate in the biosynthesis of other vital isoprenoids and terpenoids with potential therapeutic properties, including anti-inflammatory and anticancer activities.[1]
-
Enzymatic Studies: The phosphorylated form, all-E-heptaprenyl diphosphate, is a crucial substrate for enzymes like heptaprenyl diphosphate synthase, which is involved in the biosynthesis of menaquinone-7 (Vitamin K2) in some bacteria.[2]
-
Drug Development: Its role in essential bacterial pathways makes it and its associated enzymes attractive targets for the development of new antimicrobial agents.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Suggested Solution |
| Compound Insoluble in Aqueous Buffer | High lipophilicity of this compound. | Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol). For the final working solution, dilute the stock in a buffer containing a non-ionic detergent (e.g., 0.1% Tween-80). Gentle warming and sonication can also help to create a uniform suspension. |
| Inconsistent or No Activity in Enzymatic Assays | 1. Compound degradation. 2. Improper assay conditions. 3. Enzyme inhibition by solvent. | 1. Ensure the compound has been stored correctly. If degradation is suspected, verify the purity using techniques like HPLC. 2. Optimize assay parameters such as pH, temperature, and incubation time. Ensure all buffers and reagents are at the correct temperature before starting the assay. 3. Keep the final concentration of organic solvents (e.g., DMSO) low in the assay, typically below 1%, as higher concentrations can inhibit enzyme activity. |
| Unexpected Peaks in Analytical Chromatography (e.g., HPLC, GC-MS) | 1. Isomerization. 2. Oxidation. | 1. Exposure to light or certain chemicals can cause isomerization of the double bonds. Handle the compound under dim light and use purified solvents. 2. The multiple double bonds are susceptible to oxidation, forming epoxides or other oxidation products. Always store under an inert atmosphere and use degassed solvents for experiments where oxidation is a concern. |
| Low Yield in Chemical Synthesis Reactions | Impure starting material or reagents. | Verify the purity of this compound before use. Ensure all other reagents and solvents are of high purity and anhydrous where necessary. |
Experimental Protocols
Below are generalized protocols for common experimental procedures involving this compound. Researchers should adapt these to their specific experimental setup.
Protocol 1: Preparation of this compound for In Vitro Assays
This protocol describes the preparation of this compound for use in aqueous-based assays, such as enzymatic or cell-based assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or 200-proof ethanol
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl)
-
Tween-80 or other suitable non-ionic detergent
-
Sonicator
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO or ethanol to dissolve the compound completely. For example, dissolve 10 mg in 100 µL of DMSO to make a 100 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
-
Prepare Working Solution:
-
To a sterile tube containing the desired volume of aqueous buffer, add Tween-80 to a final concentration of 0.1% (v/v).
-
Vortex the buffer-detergent mixture.
-
While vortexing, slowly add the required volume of the this compound stock solution to the buffer to achieve the final desired concentration.
-
Sonicate the final solution for 5-10 minutes to create a fine and stable emulsion.
-
-
Use in Assay:
-
Use the freshly prepared working solution immediately in your experiment to avoid aggregation or precipitation over time.
-
Protocol 2: Heptaprenyl Diphosphate Synthase Activity Assay
This protocol outlines a method to measure the activity of heptaprenyl diphosphate synthase, which uses the diphosphorylated form of farnesol and isopentenyl pyrophosphate to produce all-E-heptaprenyl diphosphate.
Materials:
-
Recombinant heptaprenyl diphosphate synthase
-
(2E,6E)-Farnesyl diphosphate (FPP)
-
[4-¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Butanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer
-
FPP (e.g., 10 µM final concentration)
-
[¹⁴C]IPP (e.g., 10 µM final concentration, with appropriate specific activity)
-
MgCl₂ (e.g., 1 mM final concentration)
-
DTT (e.g., 1 mM final concentration)
-
Purified heptaprenyl diphosphate synthase enzyme
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
-
Stop Reaction and Extract Product:
-
Stop the reaction by adding an equal volume of butanol.
-
Vortex vigorously to extract the lipid-soluble product (all-E-heptaprenyl diphosphate) into the butanol phase.
-
Centrifuge to separate the phases.
-
-
Quantify Product:
-
Take an aliquot of the butanol (upper) phase and add it to a scintillation vial containing a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
The amount of incorporated [¹⁴C]IPP is proportional to the enzyme activity.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent Assay Results
Caption: A logical workflow for troubleshooting common issues encountered during assays involving this compound.
Signaling Pathway Context: Role in Menaquinone-7 Biosynthesis
References
Technical Support Center: Troubleshooting Low Yields in Isoprenoid Metabolic Engineering
Welcome to the technical support center for isoprenoid metabolic engineering. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the engineering of microbial hosts for isoprenoid production.
Frequently Asked Questions (FAQs)
Q1: My engineered strain is producing very low titers of the target isoprenoid. What are the most common initial steps to troubleshoot this issue?
A1: Low isoprenoid titers are a frequent challenge. A systematic approach is crucial for identifying the root cause. Here are the recommended initial steps:
-
Verify Strain and Plasmid Integrity: Sequence-verify your genetic constructs to ensure there are no mutations in your pathway genes or regulatory elements. Confirm the stability of your plasmids within the host organism.
-
Assess Host Cell Growth: Poor cell growth directly translates to low product yield. Monitor cell density (e.g., OD600) and compare the growth profile of your engineered strain to a control strain (e.g., carrying an empty plasmid). Significant growth inhibition may point towards metabolic burden or toxicity.
-
Confirm Enzyme Expression: Use techniques like SDS-PAGE or Western blotting to confirm that all the enzymes in your heterologous pathway are being expressed. Lack of expression of one or more enzymes is a common reason for pathway failure.
-
Analyze Precursor Supply: The availability of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), is often a major limiting factor.[1][2][3] Consider strategies to enhance the flux through the native upstream pathways (MVA or MEP).
Q2: How can I determine if the precursor supply (IPP and DMAPP) is the bottleneck in my system?
A2: Identifying precursor limitation is a key step in troubleshooting.[1][2] Here are several methods to diagnose this issue:
-
Metabolite Analysis: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the intracellular concentrations of pathway intermediates, including acetyl-CoA, HMG-CoA, mevalonate, and the pyrophosphorylated intermediates.[4][5][6] Low levels of IPP and DMAPP concurrent with an accumulation of upstream intermediates suggest a bottleneck in the precursor pathway.
-
Precursor Feeding: Supplement the culture medium with pathway intermediates like mevalonate (for the MVA pathway) and observe if the yield of your target isoprenoid increases. A significant increase strongly indicates a limitation in the upstream portion of the pathway.
-
Reporter Systems: Employ biosensors that can provide a readout of the intracellular pool of key precursors.
Q3: My host cells are growing poorly after introducing the isoprenoid pathway. What could be the cause and how can I address it?
A3: Poor host cell growth is often a sign of metabolic burden or toxicity.
-
Metabolic Burden: The expression of multiple heterologous enzymes can divert significant cellular resources (amino acids, ATP, NADPH) away from essential processes, leading to slowed growth.[1] To mitigate this, you can:
-
Use lower copy number plasmids.
-
Employ weaker, inducible promoters to control the timing and level of enzyme expression.
-
Integrate the pathway genes into the host chromosome to ensure stable, lower-level expression.
-
-
Toxicity of Intermediates or Products: The accumulation of certain isoprenoid pathway intermediates (e.g., IPP, DMAPP) or the final product can be toxic to the host cells.[7] Strategies to overcome toxicity include:
-
Balancing Pathway Flux: Fine-tune the expression levels of each enzyme in the pathway to prevent the buildup of any single intermediate.[8][9]
-
In Situ Product Removal: Implement a two-phase fermentation system with an organic solvent overlay to sequester the hydrophobic isoprenoid product, thereby reducing its concentration in the aqueous phase and alleviating product toxicity.
-
Compartmentalization: Engineer the pathway to function within a specific subcellular compartment, such as the mitochondria or peroxisomes, to isolate toxic intermediates from the cytosol.[10][11]
-
Troubleshooting Guides
Guide 1: Low Precursor (IPP & DMAPP) Supply
This guide addresses situations where the flux through the upstream mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathway is insufficient.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Low expression of rate-limiting enzymes | Overexpress key enzymes in the MVA (e.g., tHMG1, MK) or MEP (e.g., DXS, DXR) pathway.[9][12] | Clone the gene for the rate-limiting enzyme into a high-expression vector under the control of a strong, inducible promoter. Transform the host and verify increased protein expression via SDS-PAGE or Western blot. Measure isoprenoid production in the engineered strain compared to the parent strain. |
| Feedback inhibition of key enzymes | Use enzyme variants that are less sensitive to feedback inhibition. For example, a truncated version of HMG-CoA reductase (tHMG1) is commonly used as it lacks the regulatory domain.[13] | Site-directed mutagenesis can be used to alter amino acid residues in the allosteric binding site of the feedback-sensitive enzyme. Alternatively, search the literature or databases for known feedback-resistant variants from other organisms. |
| Competition from native pathways | Downregulate or knockout genes of competing pathways that divert precursors away from isoprenoid synthesis (e.g., sterol biosynthesis in yeast by repressing ERG9).[14] | Use CRISPRi to systematically repress the expression of competing pathway genes.[15][16] Monitor the impact on both cell growth and isoprenoid yield to identify targets that improve production without severely compromising host viability. |
| Insufficient cofactor (NADPH, ATP) supply | Engineer central carbon metabolism to increase the availability of NADPH and ATP.[1] This can involve overexpressing enzymes of the pentose phosphate pathway. | Introduce heterologous genes, such as a transhydrogenase, to improve NADPH regeneration. Analyze the intracellular NADP+/NADPH ratio to confirm the effectiveness of the engineering strategy. |
Guide 2: Bottlenecks in the Downstream Pathway
This guide focuses on issues related to the enzymes converting IPP and DMAPP into the final isoprenoid product.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Low catalytic activity or stability of heterologous enzymes | Optimize codon usage of the heterologous genes for the expression host. Test enzyme orthologs from different species to find more active or stable variants. | Synthesize genes with codon optimization for the target host (e.g., E. coli or S. cerevisiae). Clone and express different enzyme orthologs and compare their in vivo activity by measuring product formation. |
| Poor substrate channeling between enzymes | Create fusion proteins of sequential enzymes or utilize synthetic protein scaffolds to co-localize enzymes and promote substrate channeling.[17][18] | Design genetic constructs where the coding sequences of two or three consecutive enzymes are fused in-frame. Alternatively, co-express scaffold proteins with enzymes tagged with corresponding binding domains. Evaluate the impact on product titer. |
| Accumulation of a specific pathway intermediate | Balance the expression levels of all pathway enzymes. This often involves strengthening the expression of downstream enzymes or weakening the expression of upstream enzymes. | Use a library of promoters with varying strengths to control the expression of each gene in the pathway. Systematically test different combinations to find the optimal expression balance that maximizes product yield and minimizes intermediate accumulation.[8] |
Guide 3: Fermentation Process Optimization
This guide provides recommendations for optimizing the cultivation conditions to enhance isoprenoid production.
| Parameter | Optimization Strategy | Rationale |
| Carbon Source | Test different carbon sources (e.g., glucose, glycerol, acetate) and feeding strategies (batch vs. fed-batch). | The choice of carbon source can significantly impact precursor and cofactor availability. Fed-batch cultivation can help to avoid the accumulation of inhibitory byproducts and maintain optimal growth conditions.[14][19] |
| Nitrogen Source | Optimize the type (e.g., yeast extract, peptone, ammonium salts) and concentration of the nitrogen source.[19] | Nitrogen availability affects biomass formation and can influence the expression of metabolic pathways. |
| pH and Temperature | Determine the optimal pH and temperature for both cell growth and isoprenoid production. | These parameters affect enzyme activity and overall cellular metabolism. The optimal conditions for growth may not be the same as for production, necessitating a two-stage fermentation process. |
| Aeration and Agitation | Optimize the dissolved oxygen level through adjustments to aeration and agitation rates. | Oxygen availability is critical for respiratory metabolism and can impact the regeneration of cofactors like NAD(P)H. |
Visualizations
Isoprenoid Biosynthesis Pathways
Caption: Overview of the MVA and MEP pathways for isoprenoid precursor synthesis.
Troubleshooting Workflow for Low Isoprenoid Yield
Caption: A logical workflow for diagnosing and resolving low isoprenoid yields.
Strategies for Enzyme and Pathway Optimization
Caption: Key protein and pathway engineering strategies to boost isoprenoid production.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering strategies to overcome precursor limitations in isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of the isoprenoid pathway intermediates, dimethylallyl diphosphate and isopentenyl diphosphate, from crude plant extracts by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Demands and Toxicity of Isoprenoid Precursors in Bacillus Subtilis Through Cell-Permeant Analogs of Isopentenyl Pyrophosphate and Dimethylallyl Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the mevalonate-based isoprenoid biosynthetic pathway in Escherichia coli for production of the anti-malarial drug precursor amorpha-4,11-diene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Harnessing sub-organelle metabolism for biosynthesis of isoprenoids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic engineering for the microbial production of isoprenoids: Carotenoids and isoprenoid-based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 14. Frontiers | Microbial Production of Isoprenoids Enabled by Synthetic Biology [frontiersin.org]
- 15. Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli [frontiersin.org]
- 17. Protein engineering strategies for microbial production of isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. frontiersin.org [frontiersin.org]
avoiding degradation of polyprenols during extraction
Welcome to the technical support center for polyprenol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of polyprenols during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during polyprenol extraction and purification.
Question: My polyprenol yield is significantly lower than expected. What are the potential causes and solutions?
Answer: Low polyprenol yield can stem from several factors throughout the extraction and purification process. Here’s a systematic approach to troubleshooting:
-
Incomplete Extraction:
-
Issue: The solvent may not have sufficiently penetrated the plant material to extract the polyprenols.
-
Solution: Ensure the plant material is finely ground to increase the surface area for extraction. Optimize the solid-to-liquid ratio to ensure adequate solvent volume. Consider increasing the extraction time or temperature within the recommended ranges. Agitation or sonication during extraction can also improve efficiency.
-
-
Improper Solvent Choice:
-
Issue: The polarity of the extraction solvent may not be optimal for your specific plant material and the polyprenols it contains.
-
Solution: Polyprenols are non-polar molecules. Solvents like petroleum ether, hexane, and ethyl acetate are commonly used. A mixture of solvents, such as hexane:acetone, can sometimes improve extraction efficiency. It is advisable to perform small-scale pilot extractions with different solvents to determine the most effective one for your source material.
-
-
Degradation during Extraction:
-
Issue: Polyprenols are susceptible to degradation at high temperatures or with prolonged exposure to light and oxygen.
-
Solution: Conduct the extraction at a moderate temperature. For instance, optimal yields from Cunninghamia lanceolata needles were obtained at around 71.4°C[1]. Minimize exposure to direct light by using amber glassware or covering your extraction vessel. Purging the extraction vessel with an inert gas like nitrogen can reduce oxidative degradation.
-
-
Losses during Saponification and Purification:
-
Issue: Polyprenols can be lost during the washing and separation steps of saponification and subsequent purification.
-
Solution: During the workup after saponification, ensure that the pH is neutral (pH 7) before extracting the unsaponifiable fraction with a non-polar solvent. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery. When concentrating the extract, use a rotary evaporator at a controlled temperature to avoid thermal degradation and sample loss.
-
Question: The color of my polyprenol extract is dark or has changed significantly during the process. Is this a sign of degradation?
Answer: A significant color change, such as darkening or turning brown, can indicate degradation of polyprenols or co-extracted compounds like chlorophylls and carotenoids.
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of polyprenols and other labile compounds, often resulting in a darker color.
-
Prevention: Minimize the headspace in your extraction and storage vessels. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. The addition of antioxidants like butylated hydroxytoluene (BHT) to your solvents can also help prevent oxidation.
-
-
High Temperatures: Excessive heat during extraction or solvent evaporation can cause thermal degradation and polymerization of compounds, leading to a darker, tar-like consistency.
-
Prevention: Use a water bath to maintain a consistent and moderate extraction temperature. When removing the solvent, use a rotary evaporator with the water bath set to a low temperature (e.g., <40°C).
-
-
Contamination: The presence of impurities can also contribute to color changes.
-
Prevention: Ensure all glassware is thoroughly cleaned. Use high-purity solvents to avoid introducing contaminants.
-
Question: My HPLC analysis shows multiple unexpected peaks. What could be the cause?
Answer: The presence of unexpected peaks in your HPLC chromatogram can be due to several reasons:
-
Degradation Products: If polyprenols have degraded, the degradation products will appear as separate peaks. Oxidative cleavage of the double bonds in the polyprenol chain can lead to the formation of smaller molecules with aldehyde and keto groups[2].
-
Troubleshooting: Compare the chromatogram of a freshly prepared extract with one that has been stored for some time or subjected to harsh conditions (e.g., high heat). An increase in the intensity of unknown peaks over time or under stress conditions suggests degradation.
-
-
Isomers: The extraction process itself, or subsequent handling, can sometimes lead to the formation of isomers, which may have different retention times on the HPLC column.
-
Troubleshooting: Use appropriate HPLC columns and mobile phases designed for lipid analysis to achieve good separation of isomers. Comparing your chromatogram to a certified reference standard can help in peak identification.
-
-
Contaminants: Impurities from the plant material, solvents, or glassware can also result in extra peaks.
-
Troubleshooting: Run a blank injection of your solvent to check for solvent-related peaks. Ensure proper sample cleanup before HPLC analysis. A pre-column filter can help protect your analytical column from particulate matter.
-
Data Presentation
The following table summarizes the impact of different extraction conditions on polyprenol yield from various plant sources. This data can help in selecting a starting point for your extraction protocol.
| Plant Source | Extraction Solvent | Temperature (°C) | Extraction Time (h) | Solid-to-Liquid Ratio | Polyprenol Yield | Purity (%) | Reference |
| Cunninghamia lanceolata | Ethyl Acetate | 71.4 | 5.96 | 1:9.3 (g/mL) | 1.22% | 96.3 | [1][3] |
| Pinus sylvestris | Hexane:Acetone (1:1 v/v) | Not specified | Not specified | Not specified | 14.00 mg/g DW | Not specified | [4] |
| Picea sitchensis | Supercritical CO₂ with Ethanol | 70 | 7 | Not applicable | 6.35 mg/g DW | Not specified | [4] |
| Pinus elliottii | 60% Ethanol (Ultrasound-Assisted) | 45 | 0.42 | 1:20 (g/mL) | 40.37 mg GAE/g | Not specified | [5] |
| Conifer Needles | Petroleum Ether | 70 | 3 | 1:5 (g/mL) | Not specified | >90 | [6] |
Experimental Protocols
Protocol 1: Solvent Extraction of Polyprenols from Pine Needles
This protocol is based on a method for extracting high-purity polyprenols from conifer needles[6].
-
Material Preparation:
-
Extraction:
-
Place 500g of the pine needle powder into a 5000 mL round-bottom flask.
-
Add 2500 mL of petroleum ether and heat to 70°C under reflux for 2 hours[6].
-
Filter the mixture and collect the liquid extract.
-
Add another 2000 mL of petroleum ether to the solid residue and repeat the extraction once.
-
Combine the two liquid extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude petroleum ether extract.
-
-
Saponification:
-
To the crude extract, add 60 mL of a 10% (w/v) sodium hydroxide solution in ethanol/water[6].
-
Stir the mixture at 60°C for 2 hours to saponify esters[6].
-
After cooling, extract the unsaponifiable matter four times with 90 mL of petroleum ether.
-
Combine the petroleum ether layers and wash with distilled water until the pH is neutral (pH 7).
-
Concentrate the washed petroleum ether extract under reduced pressure to obtain the unsaponifiable fraction containing polyprenols.
-
-
Purification:
-
Dissolve the unsaponifiable fraction in acetone with heating and then cool to 2°C for 5 hours to precipitate and remove less soluble impurities[6].
-
Filter the mixture and concentrate the filtrate to obtain a crude polyprenol extract.
-
Further purify by dissolving the crude extract in a 90% ethanol solution, allowing it to stand and separate into layers. The polyprenols will be in the ethanol-insoluble fraction. Repeat this step five times.
-
Dissolve the final ethanol-insoluble fraction in acetone and freeze at -20°C for 8 hours to precipitate the purified polyprenols[6].
-
Filter and dry the precipitate under vacuum to obtain a light-yellow oily product with a purity of over 90%[6].
-
Visualizations
Potential Degradation Pathways of Polyprenols
Caption: Factors contributing to polyprenol degradation.
Experimental Workflow for Polyprenol Extraction and Purification
Caption: A typical experimental workflow for polyprenol extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimizing the extraction yield of polyprenols from needles of Cunninghamia lanceolata (Lamb.) Hook using response surface methodology and its antioxidative activities :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-assisted extraction of polyphenols from pine needles (Pinus elliottii): Comprehensive insights from RSM optimization, antioxidant activity, UHPLC-Q-Exactive Orbitrap MS/MS analysis and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101654398B - Method for extracting high purity polyprenol from plant needle leaf raw material - Google Patents [patents.google.com]
addressing matrix effects in mass spectrometry of lipid samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry of lipid samples.
Troubleshooting Guides & FAQs
Here are answers to common questions and issues encountered during lipid analysis by mass spectrometry.
FAQ 1: What is the "matrix effect" and why is it a problem in lipid analysis?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3][4][5] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[4][5][6] In lipidomics, phospholipids are a major contributor to matrix effects, especially in electrospray ionization (ESI).[5]
FAQ 2: How can I determine if my lipid sample analysis is affected by matrix effects?
There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[4][7] The percentage difference in the signal indicates the extent of the matrix effect.[1]
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[4][7] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[4][7]
FAQ 3: My signal intensity is lower than expected and inconsistent across replicates. Could this be a matrix effect, and what are the immediate steps I can take?
Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1][2] Here are some immediate troubleshooting steps:
-
Dilute the Sample: Simply diluting your sample can reduce the concentration of interfering matrix components.[4][8] This is a quick and effective first step, provided your analyte concentration remains above the instrument's limit of detection.
-
Optimize Chromatography: Modifying your chromatographic method to better separate your lipid analytes from interfering matrix components can significantly reduce matrix effects.[4][8] This could involve adjusting the gradient, changing the mobile phase, or using a different column.
-
Check Sample Preparation: Re-evaluate your sample preparation method. Inadequate cleanup is a common source of matrix effects.[4][5]
FAQ 4: What are the best strategies for minimizing matrix effects during sample preparation?
Effective sample preparation is crucial for mitigating matrix effects.[5][9] The goal is to remove as many interfering components as possible while retaining your lipids of interest. The main techniques are:
-
Liquid-Liquid Extraction (LLE): A common technique for separating lipids from polar molecules using immiscible organic solvents.[10][11]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain and elute lipids, providing a cleaner extract than LLE.[10][11][12][13] SPE is often more suitable for targeted lipidomics.[10]
-
Protein Precipitation (PPT): Used to remove proteins from samples, but it is often the least effective method for removing other matrix components and can lead to significant matrix effects.[10][14]
For challenging matrices with high lipid content, specialized products like Bond Elut Enhanced Matrix Removal—Lipid (EMR—Lipid) can selectively remove lipids without compromising analyte recovery.[15]
FAQ 5: How do internal standards help with matrix effects?
Internal standards (IS) are essential for accurate quantification in the presence of matrix effects.[16][17] An ideal internal standard is chemically similar to the analyte and experiences the same matrix effects.[17] By adding a known amount of the IS to each sample before extraction, you can normalize the analyte's signal, correcting for variations in both sample preparation and ionization efficiency.[17][18]
Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and are affected by the matrix in the same way.[18][19][20]
Data on Mitigation Strategies
The effectiveness of different sample preparation techniques in reducing matrix effects can vary. The following table summarizes the general performance of common methods.
| Sample Preparation Method | Typical Matrix Effect Reduction | Analyte Recovery | Throughput | Selectivity |
| Protein Precipitation (PPT) | Low | High | High | Low[14] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate | Moderate[14] |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High | High[12][13][14] |
| Specialized Lipid Removal (e.g., EMR-Lipid) | Very High | High | Moderate | Very High[15] |
Experimental Protocols
Protocol 1: Quantifying Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
Materials:
-
Blank matrix (e.g., plasma from an un-treated animal)
-
Analyte stock solution
-
Neat solvent (matching the final extraction solvent)
-
Standard laboratory equipment for your chosen extraction method (e.g., centrifuge, vials, pipettes)
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the analyte stock solution into the neat solvent at a known concentration.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = ((Peak Area in Set C - Peak Area in Set B) / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Lipid Cleanup
This is a generalized protocol. The specific sorbent and solvents should be optimized for your lipids of interest.
Materials:
-
SPE cartridge (e.g., C18, mixed-mode)
-
Sample lysate or extract
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (to remove interferences)
-
Elution solvent (to elute lipids)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
Loading: Load the sample onto the SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.
-
Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.
-
The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.
Visualizations
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. nebiolab.com [nebiolab.com]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lipidomicstandards.org [lipidomicstandards.org]
- 19. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Validation & Comparative
A Comparative Guide: All-E-Heptaprenol vs. Solanesol in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of all-E-Heptaprenol and solanesol, two long-chain polyprenols that serve as critical precursors in distinct biological systems. While structurally related, their differing chain lengths dictate their prevalence in different domains of life and their ultimate biological functions.
Chemical and Physical Properties
This compound (C35) and solanesol (C45) are linear isoprenoid alcohols, but their 10-carbon difference in length leads to distinct physical properties and biological specificities. Both are highly hydrophobic, positioning them within cellular membranes.
| Feature | This compound | Solanesol |
| Chemical Formula | C₃₅H₅₈O | C₄₅H₇₄O |
| Molecular Weight | 494.83 g/mol [1] | 631.08 g/mol |
| Isoprene Units | 7 | 9 |
| Stereochemistry | All-trans (all-E)[2] | All-trans (all-E) |
| Appearance | - | White to pale yellow solid[3][4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate[6] | Insoluble in water; Soluble in hexane, ethanol[3][4] |
| Primary Domain | Bacteria, Protozoa[1][7] | Plants (esp. Solanaceae family)[7][8][9] |
Biosynthesis: A Tale of Two Synthases
Both molecules originate from the isoprenoid biosynthesis pathway, utilizing the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The key divergence lies in the final chain elongation step, which is catalyzed by specific polyprenyl diphosphate synthases.
-
This compound is synthesized via its diphosphate precursor, all-trans-heptaprenyl diphosphate (HPP). This reaction is catalyzed by heptaprenyl diphosphate synthase (HepPS) , which adds four IPP units to farnesyl diphosphate (FPP)[3][4].
-
Solanesol is synthesized from its precursor, solanesyl diphosphate (SPP). Solanesyl diphosphate synthase (SPS) catalyzes the addition of IPP units to generate the C45 chain[8]. In plants, this process occurs via the MEP pathway within plastids[8][10].
The following diagram illustrates this divergence in their biosynthetic pathways.
Biological Function and Activity
The primary biological significance of both molecules lies in their role as precursors to essential quinones, which function as electron carriers in cellular respiration and other redox processes.
This compound: A Key to Bacterial Respiration
The biological activity of this compound is defined by its essential role as the precursor to the C35 side chain of menaquinones, particularly Menaquinone-7 (MK-7 or Vitamin K2) , in bacteria like Bacillus subtilis and engineered E. coli.[6][11][12] Menaquinones are vital for the bacterial electron transport chain. Heptaprenyl diphosphate is also the precursor for the side chain of ubiquinone-7 (Coenzyme Q7) in some organisms[2].
The enzyme Heptaprenyl diphosphate synthase from Toxoplasma gondii (TgCoq1) shows a higher catalytic efficiency with FPP as a substrate compared to geranylgeranyl diphosphate (GGPP), underscoring the substrate specificity that leads to the C35 chain.[4]
Solanesol: A Plant-Based Precursor and Bioactive Molecule
Solanesol is predominantly known as the precursor to the C45 side chain of plastoquinone-9 in plants, which is essential for photosynthesis, and Coenzyme Q10 (Ubiquinone-10) in mammals[7][9]. Coenzyme Q10 is a critical component of the mitochondrial respiratory chain and a potent antioxidant.
Beyond its precursor role, purified solanesol exhibits a range of direct biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[3][4][5][9][13]
| Biological Activity of Solanesol | Quantitative Data / Observation | Reference |
| Anti-inflammatory | Showed significant membrane stabilizing activity of 82.14% at 100 µg/ml. | [2] |
| Antioxidant | Scavenging activity for superoxide anions and hydroxyl radicals is comparable to Trolox (a water-soluble Vitamin E analog). | [9][13] |
| Antimicrobial | Demonstrates inhibitory effects against various Gram-positive and Gram-negative bacteria, including S. aureus and E. coli. | [9] |
The anti-inflammatory and antioxidant activities are linked to solanesol's ability to suppress the generation of Reactive Oxygen Species (ROS) and inhibit pro-inflammatory cytokines like IL-1β and TNF-α.[3][4][5][9]
Experimental Protocols
A. Extraction and Quantification of Polyprenols (General Method)
This protocol is a representative method for analyzing long-chain polyprenols like solanesol and heptaprenol from biological samples.
-
Sample Preparation & Extraction:
-
Homogenize the biological material (e.g., tobacco leaves, bacterial cell pellet).
-
Perform saponification to release ester-bound polyprenols. This typically involves refluxing with an ethanolic potassium hydroxide solution.
-
Extract the saponified mixture with a non-polar solvent such as n-hexane or petroleum ether.
-
Evaporate the organic solvent to obtain a crude extract.
-
-
Purification (Optional):
-
For higher purity, the crude extract can be subjected to column chromatography on silica gel or alumina.
-
-
Quantification by RP-HPLC:
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 or C4 reverse-phase column is typically used.
-
Mobile Phase: Isocratic elution with a mixture of non-polar solvents like methanol, isopropanol, or acetonitrile is common.
-
Detection: Monitor the eluent at a wavelength between 205-215 nm for UV detection.
-
Quantification: Calculate the concentration based on a standard curve prepared from a purified standard of solanesol or the relevant polyprenol.
-
B. Synthesis of Prenylquinones
This protocol outlines a general method for coupling a polyprenol to a quinone head group, a key step in the synthesis of molecules like Coenzyme Q10 and Vitamin K2.
-
Reaction Setup:
-
Dissolve the aromatic head group (e.g., 2,3-dimethylhydroquinone) and the polyprenol (e.g., solanesol, heptaprenol) in a suitable solvent like dioxane.
-
Add a Lewis acid catalyst, such as Boron trifluoride diethyl etherate (BF₃·OEt₂), to the solution while stirring.
-
-
Reaction Conditions:
-
The reaction is typically carried out at room temperature for a short duration (e.g., 15-30 minutes). Elevated temperatures or longer times can lead to by-products.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., diethyl ether or hexane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purify the final product using column chromatography on silica gel or alumina to separate the desired prenylquinone from unreacted starting materials and by-products.
-
Conclusion
This compound and solanesol are both vital all-trans polyprenols, but they operate in different biological contexts. This compound is fundamental to bacterial life, serving as the dedicated precursor for menaquinone-7. Its biological significance is defined by this indispensable role in the respiratory chain of prokaryotes. In contrast, solanesol is prevalent in plants and serves as a precursor to essential quinones in a wider range of organisms, including humans (for CoQ10). Furthermore, solanesol itself exhibits direct polypharmacological properties, including antioxidant and anti-inflammatory effects, making it a subject of interest for therapeutic applications. Understanding these differences is crucial for researchers in microbiology, plant biology, and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Heptaprenyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 4. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gpub.org [gpub.org]
- 6. Menaquinone-7 production in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Solanesol: a promising natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly Efficient Production of Menaquinone-7 from Glucose by Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods [mdpi.com]
Unveiling the Functional Role of all-E-Heptaprenol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of all-E-Heptaprenol and its functional alternatives within key metabolic pathways. Supported by experimental data, this document details the validation of its role, offering a comprehensive resource for advancing research in cellular biosynthesis and therapeutic development.
This compound, a C35 isoprenoid alcohol, plays a crucial role as a lipid carrier in the biosynthesis of essential molecules, most notably as a precursor to the side chain of menaquinone-7 (Vitamin K2) in bacteria.[1][2][3] Its all-trans configuration imparts a rigid, linear structure, which is optimal for its interaction with specific enzymes.[4] This guide delves into the metabolic significance of this compound, compares its function with other critical polyprenol carriers, and provides detailed experimental protocols for its functional validation.
Comparative Analysis of Polyprenol Phosphate Lipid Carriers
The primary function of this compound in its phosphorylated form, heptaprenyl phosphate, is to act as a hydrophobic anchor and carrier for hydrophilic sugar units across the cell membrane. This role is central to the assembly of complex glycans and other cell surface molecules. To better understand its specific function, it is essential to compare it with other well-characterized polyprenol phosphate carriers, namely undecaprenyl phosphate (C55-P) and dolichol phosphate.
Undecaprenyl phosphate is the primary lipid carrier for peptidoglycan synthesis in bacteria, highlighting its essential role in bacterial cell wall formation.[5][6] Dolichol phosphate, found in eukaryotes, is the lipid carrier for the assembly of the oligosaccharide precursor in N-linked protein glycosylation.[5][7] The structural and functional differences between these lipid carriers are summarized in the table below.
| Feature | all-E-Heptaprenyl Phosphate | Undecaprenyl Phosphate | Dolichol Phosphate |
| Chain Length (Carbons) | 35 | 55 | 70-115 (varies by species) |
| Stereochemistry | All-trans | Primarily cis | Primarily cis, with a saturated α-isoprene unit |
| Primary Organism | Bacteria | Bacteria | Eukaryotes |
| Primary Metabolic Pathway | Menaquinone-7 Biosynthesis | Peptidoglycan Biosynthesis | N-linked Glycosylation |
| Structural Rigidity | High (linear) | Flexible | Flexible |
Metabolic Pathway: The Role of this compound in Menaquinone-7 Biosynthesis
This compound is a key intermediate in the biosynthesis of menaquinone-7 (MK-7), a vital electron carrier in the bacterial respiratory chain.[1][2] The pathway involves the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form farnesyl diphosphate (FPP). Heptaprenyl diphosphate synthase then catalyzes the addition of four more IPP units to FPP to generate all-E-heptaprenyl diphosphate.[8] This heptaprenyl chain is then transferred to a naphthoquinone precursor to form demethylmenaquinone-7, which is subsequently methylated to yield menaquinone-7.
References
- 1. Frontiers | Cell-free N-glycosylation of peptides using synthetic lipid-linked hybrid and complex N-glycans [frontiersin.org]
- 2. Stereochemical divergence of polyprenol phosphate glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosyltransferase Activity Assay Using Colorimetric Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis of Heptaprenyl-Lipid IV to Analyze Peptidoglycan Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Heptaprenyl and Undecaprenyl Pyrophosphate Synthases: Key Enzymes in Bacterial Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Heptaprenyl pyrophosphate synthase (HepPS) and undecaprenyl pyrophosphate synthase (UPPS) are two vital cis-prenyltransferases in bacteria, playing crucial roles in the biosynthesis of essential cellular components. HepPS is a key enzyme in the production of menaquinone (Vitamin K2), a critical electron carrier in the respiratory chain. In contrast, UPPS synthesizes the lipid carrier undecaprenyl pyrophosphate, which is indispensable for the biosynthesis of peptidoglycan, the structural backbone of the bacterial cell wall.[1] This guide provides a comparative analysis of these two enzymes, focusing on their function, kinetics, and experimental characterization to inform research and drug development efforts targeting these essential bacterial pathways.
Functional and Structural Distinctions
Both HepPS and UPPS catalyze the sequential condensation of isopentenyl pyrophosphate (IPP) with an allylic pyrophosphate substrate. However, they differ in their initiating substrate and the final chain length of their products, which dictates their distinct physiological roles.
Heptaprenyl Pyrophosphate Synthase (HepPS) initiates condensation with farnesyl pyrophosphate (FPP) and catalyzes the addition of four IPP molecules to generate heptaprenyl pyrophosphate (C35-PP).[2][3] In Bacillus subtilis, HepPS is a heterodimeric enzyme, composed of two different subunits, both of which are required for catalytic activity.[3] This C35-PP is the precursor for the side chain of menaquinone-7.[3]
Undecaprenyl Pyrophosphate Synthase (UPPS) also utilizes FPP as a primer but catalyzes the condensation of eight IPP molecules to produce undecaprenyl pyrophosphate (C55-PP).[4][5] This longer C55-PP serves as the lipid carrier for peptidoglycan precursors across the cell membrane. UPPS is an essential enzyme for bacterial viability, making it an attractive target for novel antibiotics.[6]
Comparative Kinetic Parameters
| Enzyme | Organism | Substrate | Km (μM) | Vmax | kcat (s-1) | Reference |
| Heptaprenyl Pyrophosphate Synthase | Bacillus subtilis | Isopentenyl Pyrophosphate (IPP) | 12.8 | Not Reported | Not Reported | [2] |
| Farnesyl Pyrophosphate (FPP) | 13.3 | Not Reported | Not Reported | [2] | ||
| Geranylgeranyl Pyrophosphate (GGPP) | 8.3 | Not Reported | Not Reported | [2] | ||
| Undecaprenyl Pyrophosphate Synthase | Escherichia coli | Farnesyl Pyrophosphate (FPP) | 0.4 | Not Reported | 2.5 | [5][7] |
| Geranyl Pyrophosphate (GPP) | 36.0 | Not Reported | 1.7 | [7] | ||
| Geranylgeranyl Pyrophosphate (GGPP) | 0.3 | Not Reported | 2.1 | [7] |
Note: The kinetic values presented are from different studies and experimental conditions and should be interpreted with caution when making direct comparisons.
Signaling and Biosynthetic Pathways
The products of HepPS and UPPS are integral to two distinct and essential biosynthetic pathways in bacteria: menaquinone synthesis and peptidoglycan synthesis.
Menaquinone Biosynthesis Pathway
Heptaprenyl pyrophosphate is a crucial precursor in the biosynthesis of menaquinone. The pathway involves a series of enzymatic reactions that ultimately lead to the formation of this vital electron carrier.
Peptidoglycan Biosynthesis Pathway
Undecaprenyl pyrophosphate is the lipid carrier that transports peptidoglycan precursors from the cytoplasm to the periplasm for cell wall assembly. This intricate process is fundamental for bacterial survival.
Experimental Protocols
The characterization of HepPS and UPPS activity is crucial for understanding their function and for screening potential inhibitors. A common method involves a radioactive enzyme assay followed by thin-layer chromatography (TLC) for product analysis.
General Radioactive Enzyme Assay Workflow
This workflow outlines the key steps in a typical radioactive enzyme assay for both HepPS and UPPS.
Detailed Methodologies
1. Heptaprenyl Pyrophosphate Synthase (HepPS) Activity Assay (adapted from Bacillus subtilis studies)
This protocol is based on methods used for characterizing Bacillus subtilis HepPS.[2]
-
Reaction Mixture (100 µL total volume):
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl₂
-
10 µM Farnesyl Pyrophosphate (FPP)
-
15 µM [1-¹⁴C]Isopentenyl Pyrophosphate (IPP) (specific activity ~50 mCi/mmol)
-
Purified HepPS enzyme (concentration to be optimized for linear product formation over time)
-
-
Procedure:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the HepPS enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Hydrolyze the pyrophosphate esters to the corresponding alcohols by incubating at 37°C for 30 minutes.
-
Extract the radioactive prenyl alcohols with 3 x 300 µL of n-hexane.
-
Pool the hexane extracts, evaporate to dryness under a stream of nitrogen.
-
Resuspend the residue in a small volume of hexane for TLC analysis.
-
2. Undecaprenyl Pyrophosphate Synthase (UPPS) Activity Assay (adapted from Escherichia coli studies)
This protocol is based on established methods for assaying E. coli UPPS activity.[4]
-
Reaction Mixture (50 µL total volume):
-
50 mM HEPES, pH 7.5
-
1 mM MgCl₂
-
0.1% (w/v) Triton X-100
-
5 µM Farnesyl Pyrophosphate (FPP)
-
50 µM [1-¹⁴C]Isopentenyl Pyrophosphate (IPP) (specific activity ~55 mCi/mmol)
-
Purified UPPS enzyme (concentration to be optimized)
-
-
Procedure:
-
Prepare the reaction mixture without the enzyme.
-
Pre-warm the mixture to 37°C.
-
Start the reaction by adding the UPPS enzyme.
-
Incubate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 0.5 M EDTA, pH 8.0.
-
To hydrolyze the products to alcohols for easier extraction and separation, add 1 unit of alkaline phosphatase and incubate at 37°C for 1 hour.
-
Extract the radiolabeled alcohols with 3 x 200 µL of 1-butanol.
-
Combine the butanol phases and wash with 200 µL of water.
-
Evaporate the butanol to dryness.
-
Dissolve the residue in a small volume of methanol for TLC analysis.
-
3. Product Analysis by Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A common solvent system is a mixture of toluene and ethyl acetate (e.g., 4:1 v/v) or isopropanol:ammonia:water (e.g., 6:3:1 v/v/v). The optimal solvent system may need to be determined empirically.
-
Procedure:
-
Spot the resuspended samples onto the TLC plate.
-
Develop the plate in a sealed chromatography chamber containing the mobile phase.
-
Allow the solvent front to migrate near the top of the plate.
-
Remove the plate and mark the solvent front.
-
Air-dry the plate.
-
Visualize the radioactive products using a phosphorimager or by autoradiography.
-
The amount of product can be quantified by scraping the corresponding silica from the plate and measuring the radioactivity by liquid scintillation counting, or by densitometry of the autoradiogram.
-
Conclusion
Heptaprenyl and undecaprenyl pyrophosphate synthases, while sharing a common catalytic mechanism as cis-prenyltransferases, are functionally distinct enzymes with specific roles in bacterial metabolism. Their products are essential for the electron transport chain and cell wall integrity, respectively, making both enzymes attractive targets for the development of novel antibacterial agents. The comparative data and experimental protocols provided in this guide offer a foundation for further research into the structure, function, and inhibition of these critical bacterial enzymes.
References
- 1. Menaquinone (vitamin K2) biosynthesis: evidence that the Escherichia coli menD gene encodes both 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid synthase and alpha-ketoglutarate decarboxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heptaprenyl pyrophosphate synthetase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two subunits of heptaprenyl diphosphate synthase of Bacillus subtilis form a catalytically active complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Product distribution and pre-steady-state kinetic analysis of Escherichia coli undecaprenyl pyrophosphate synthase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Heptaprenylglyceryl Phosphate Processing Enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate and product specificities of cis-type undecaprenyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Diverse Polyprenols
For researchers engaged in the study of polyprenols and the development of related immunotherapies or diagnostic tools, understanding the specificity of antibodies raised against these lipid antigens is paramount. Polyprenols, a class of long-chain isoprenoid alcohols, exhibit significant structural diversity, with variations in chain length, saturation (as in the case of dolichols), and stereochemistry. Consequently, an antibody developed against one specific polyprenol may exhibit cross-reactivity with other structurally similar molecules. This guide provides a framework for evaluating the cross-reactivity of anti-polyprenol antibodies, complete with a detailed experimental protocol and data presentation formats.
Comparative Analysis of Antibody Specificity
The binding specificity of an antibody is a critical determinant of its utility. In the context of polyprenols, an antibody's ability to distinguish between different family members, such as solanesol, dolichol, and other polyprenols of varying chain lengths, is essential for targeted applications. The following table illustrates a hypothetical comparison of the cross-reactivity of a monoclonal antibody raised against Solanesol-19. The data is presented as the percentage of cross-reactivity relative to the binding affinity for the target antigen, Solanesol-19.
| Antigen | Structure | Number of Isoprene Units | Saturation of α-Isoprene Unit | Mean ELISA OD (450 nm) | % Cross-Reactivity |
| Solanesol-19 | All-trans polyprenol | 19 | Unsaturated | 1.852 | 100% |
| Dolichol-19 | Polyprenol with a saturated α-isoprene unit | 19 | Saturated | 0.463 | 25% |
| Polyprenol-15 | All-trans polyprenol | 15 | Unsaturated | 0.926 | 50% |
| Polyprenol-21 | All-trans polyprenol | 21 | Unsaturated | 0.741 | 40% |
| Ficaprenol-11 | Polyprenol with mixed cis and trans units | 11 | Unsaturated | 0.185 | 10% |
| Betulaprenol-6 | Short-chain polyprenol | 6 | Unsaturated | <0.05 | <2.7% |
| Cholesterol | Sterol lipid | N/A | N/A | <0.05 | <2.7% |
Note: The data presented in this table is hypothetical and serves as an illustrative example for a comparative analysis.
Experimental Protocols
A robust and standardized experimental protocol is crucial for obtaining reliable and reproducible cross-reactivity data. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for this purpose.
Protocol: Indirect ELISA for Assessing Anti-Polyprenol Antibody Cross-Reactivity
1. Antigen Coating:
- Prepare stock solutions of various polyprenols (e.g., solanesol, dolichol of different chain lengths) in an appropriate organic solvent (e.g., ethanol or chloroform).
- Dilute each polyprenol stock solution to a final concentration of 10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
- Add 100 µL of each diluted antigen solution to the wells of a high-binding 96-well microtiter plate.
- Include negative control wells coated with buffer only.
- Incubate the plate overnight at 4°C to allow for passive adsorption of the lipids to the well surface.
2. Blocking:
- Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).
- Incubate for 2 hours at room temperature.
3. Antibody Incubation:
- Wash the plate three times with wash buffer.
- Prepare serial dilutions of the primary anti-polyprenol antibody in blocking buffer. The optimal concentration should be determined by titration.
- Add 100 µL of the diluted primary antibody to each well.
- Incubate for 1-2 hours at room temperature.
4. Secondary Antibody Incubation:
- Wash the plate three times with wash buffer.
- Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer to each well. The dilution factor should be optimized as per the manufacturer's instructions.
- Incubate for 1 hour at room temperature.
5. Detection:
- Wash the plate five times with wash buffer.
- Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
- Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
- Stop the reaction by adding 50 µL of 2 M sulfuric acid to each well.
6. Data Acquisition and Analysis:
- Read the absorbance at 450 nm using a microplate reader.
- Subtract the absorbance of the negative control wells from the absorbance of the antigen-coated wells.
- Calculate the percentage of cross-reactivity for each polyprenol using the following formula:
- % Cross-Reactivity = (OD of test polyprenol / OD of target polyprenol) x 100
Visualizing the Experimental Workflow
A clear understanding of the experimental process is facilitated by visual aids. The following diagram, generated using Graphviz, outlines the key steps in the ELISA protocol for assessing antibody cross-reactivity.
This structured approach to evaluating antibody cross-reactivity will enable researchers to thoroughly characterize their reagents and select the most suitable antibodies for their specific research or diagnostic needs in the burgeoning field of polyprenol biology.
A Comparative Guide to Validating the Purity of Synthetic all-E-Heptaprenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic all-E-Heptaprenol. It explores alternative compounds and presents supporting experimental data to aid researchers in selecting the most appropriate techniques for their specific needs.
This compound is a C35 isoprenoid alcohol that serves as a crucial intermediate in the biosynthesis of vital molecules such as menaquinone-7 (Vitamin K2) in bacteria.[1][2] Its role in bacterial cell wall synthesis also makes it a key target in the development of novel antimicrobial agents.[3] Furthermore, it has demonstrated potential as a cytotoxic agent against tumors. Given its significance in pharmaceutical research and drug development, ensuring the purity of synthetic this compound is paramount.
Alternatives to this compound
In various research and development contexts, other related compounds may be considered as alternatives or comparators to this compound. These include:
-
Other Polyprenols:
-
Solanesol (all-E-nonaprenol, C45): A longer-chain polyprenol that is a precursor for Coenzyme Q10 and Vitamin K2 synthesis.[4]
-
Farnesol (all-E-farnesol, C15): A shorter-chain sesquiterpenoid alcohol.
-
-
Enzyme Inhibitors:
Purity Validation Methodologies
The primary methods for assessing the purity of synthetic this compound and its alternatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Quantitative Purity Analysis
The following table summarizes reported purity levels for this compound and its alternatives, as determined by various analytical methods.
| Compound | Analytical Method | Reported Purity | Reference |
| This compound | HPLC | >85% | N/A |
| Polyprenols (from Abies sibirica) | Column Chromatography | 95-98% | [8] |
| Polyprenols (from Abies sibirica) | Extraction | ~80% | [8] |
| Solanesol | HPLC | >98% | [4] |
| Solanesol | HPLC | >93% | [9] |
| Solanesol | Molecular Distillation | 97.60% | N/A |
| Solanesol | HPLC | 92.14% | N/A |
| Peptides (for comparison) | HPLC | 80-98% | [10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of polyprenols.
Protocol for Polyprenol Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV-VIS or photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Normal phase columns like silica can also be employed.[8]
-
Mobile Phase: A mixture of organic solvents is used for elution. Common mobile phases include:
-
Methanol/Isopropanol (e.g., 60:40, v/v)
-
Methanol/Acetonitrile/Aqueous Ammonium Acetate
-
Ethanol/Methanol/Water
-
Chloroform/Hexane (for normal phase)[8]
-
-
Flow Rate: Typically around 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the polyprenols absorb, commonly in the range of 210-220 nm. For specific applications, other wavelengths like 290 nm or 335 nm have been used.[8]
-
Sample Preparation: The synthetic heptaprenol sample is dissolved in a suitable organic solvent (e.g., isopropanol, chloroform) and filtered through a 0.22 µm filter before injection.
-
Quantification: Purity is typically determined by calculating the peak area percentage of the main component relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment.
Protocol for ¹H-NMR Analysis:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of the synthetic heptaprenol sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: Verify the chemical shifts and coupling patterns of the protons against the known structure of this compound.
-
Purity Determination: Integrate the signals corresponding to the heptaprenol protons and compare them to the integral of the internal standard. This allows for the calculation of the absolute purity. Impurities will present as additional, unassigned signals in the spectrum.
-
Mass Spectrometry (MS)
MS is a powerful tool for confirming the molecular weight of the synthesized compound and identifying impurities.
Protocol for ESI-MS Analysis:
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF), quadrupole, or Orbitrap analyzer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, isopropanol) and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For polyprenols, positive ion mode is common, often observing the [M+Na]⁺ or [M+NH₄]⁺ adducts.
-
Data Analysis:
-
Molecular Weight Confirmation: Verify the presence of the ion corresponding to the expected molecular weight of this compound (C₃₅H₅₈O, MW = 494.84 g/mol ).
-
Impurity Identification: Search for ions that do not correspond to the target molecule. These could be byproducts of the synthesis, such as isomers or related polyprenols of different chain lengths.
-
Mandatory Visualizations
Caption: Workflow for the purification and purity validation of synthetic this compound.
Caption: Structural and functional alternatives to this compound.
References
- 1. Discovery of Lipophilic Bisphosphonates that Target Bacterial Cell Wall and Quinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound | 32304-16-8 | FE146271 | Biosynth [biosynth.com]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. journals.asm.org [journals.asm.org]
- 6. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Identification of Abies sibirica L. Polyprenols and Characterisation of Polyprenol-Containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Free Solanesol Levels in Cigarette Filters by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
A Comparative Guide to Functional Complementation Studies of Polyprenyl Diphosphate Synthases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional complementation studies involving different polyprenyl diphosphate synthases. It is designed to be an objective resource, presenting experimental data, detailed methodologies, and visual representations of the key pathways and workflows.
Introduction to Polyprenyl Diphosphate Synthases and Functional Complementation
Polyprenyl diphosphate synthases are a diverse family of enzymes that catalyze the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate primer, such as farnesyl diphosphate (FPP), to generate polyprenyl diphosphates of varying chain lengths. These products are essential precursors for a wide range of vital biomolecules, including ubiquinone (coenzyme Q), plastoquinone, menaquinone, and dolichols. The length of the polyprenyl chain is a species-specific characteristic and is determined by the product specificity of the respective synthase.
Functional complementation is a powerful genetic technique used to identify and characterize the function of a gene. In the context of polyprenyl diphosphate synthases, this typically involves introducing a heterologous synthase gene into a host organism, such as Escherichia coli or Saccharomyces cerevisiae, that has a mutation in its native synthase gene. If the foreign synthase is functional in the host, it will "complement" the mutation by restoring the synthesis of the essential polyprenyl diphosphate, often leading to a measurable phenotype, such as restored growth on a selective medium or the production of a polyprenoid with a different chain length.
This guide will delve into specific examples of such studies, comparing the performance of synthases from different organisms and providing the necessary details for researchers to understand and potentially replicate these experiments.
Comparative Analysis of Polyprenyl Diphosphate Synthase Complementation
The following tables summarize quantitative data from various functional complementation studies. These studies typically utilize mutant strains of E. coli (deficient in ispB, the octaprenyl diphosphate synthase gene) or S. cerevisiae (deficient in COQ1, the hexaprenyl diphosphate synthase gene) to assess the in vivo activity of heterologously expressed synthases.
Table 1: Functional Complementation in Saccharomyces cerevisiae coq1Δ Mutant
| Heterologous Synthase | Source Organism | Expression Vector | Major Ubiquinone Produced | Ubiquinone Content (µg/g dry weight) | Growth Complementation on Non-fermentable Carbon Source | Reference |
| SmPPS2 | Salvia miltiorrhiza | pYES2-CT | UQ-9, UQ-10 | UQ-9: ~15, UQ-10: ~5 | Yes | [1] |
| AtSPS1 | Arabidopsis thaliana | Not specified | UQ-9 | Not specified | Yes | [2] |
| IspB | Escherichia coli | Not specified | UQ-8 | Not specified | Yes | [3] |
Table 2: Functional Complementation in Escherichia coli ispB Mutant
| Heterologous Synthase | Source Organism | Expression Vector | Major Ubiquinone Produced | Growth Complementation | Reference |
| H. influenzae homolog | Haemophilus influenzae | pACYC184 derivative | UQ-7 | Yes | [4][5] |
| Synechocystis sp. PCC6803 homolog | Synechocystis sp. | pACYC184 derivative | UQ-9 | Yes | [4][5] |
| TgCoq1 | Toxoplasma gondii | Not specified | UQ-7 | Yes | [3] |
Table 3: Kinetic Parameters of Purified Polyprenyl Diphosphate Synthases
| Enzyme | Source Organism | Km (IPP) | Km (FPP) | kcat | Reference |
| Undecaprenyl Diphosphate Synthase (UPPs) | Escherichia coli | Not specified | Not specified | 2.5 s-1 (with Triton) | [6] |
| Geranylgeranyl Diphosphate Synthase (GGPPS) | Sporobolomyces pararoseus | Not specified | Utilized as substrate | Not specified | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in functional complementation studies of polyprenyl diphosphate synthases.
Functional Complementation in Saccharomyces cerevisiae (coq1Δ mutant)
This protocol is adapted from studies involving the complementation of a yeast coq1 mutant with plant-derived polyprenyl diphosphate synthases[1].
a. Strains and Plasmids:
-
Yeast Strain: S. cerevisiae strain W303-1B coq1Δ (MATα, ade2-1, his3-11, leu2-3,112, trp1-1, ura3-1, coq1::HIS3). This strain is unable to grow on non-fermentable carbon sources like glycerol or ethanol.
-
Expression Vector: pYES2-CT (Invitrogen) or a similar galactose-inducible yeast expression vector.
-
Cloning: The open reading frame of the polyprenyl diphosphate synthase gene of interest is cloned into the multiple cloning site of the expression vector.
b. Yeast Transformation:
-
Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Transform the coq1Δ mutant with the expression vector containing the heterologous synthase gene or an empty vector as a negative control.
-
Select for transformants on synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g., uracil for pYES2-CT).
c. Growth Complementation Assay:
-
Grow the transformed yeast strains in liquid SC medium with 2% glucose.
-
Wash the cells with sterile water and resuspend to an OD600 of 1.0.
-
Prepare 10-fold serial dilutions and spot 5 µL of each dilution onto SC plates containing either 2% glucose (permissive condition) or 3% glycerol/1% ethanol and 2% galactose (non-permissive condition for the mutant, inducing for the plasmid).
-
Incubate the plates at 30°C for 3-5 days and document the growth.
d. Ubiquinone Extraction and Analysis:
-
Grow the complemented yeast strains in liquid SC medium with 2% galactose to induce the expression of the heterologous synthase.
-
Harvest the cells by centrifugation.
-
Extract total lipids from the yeast pellet using a mixture of methanol and petroleum ether[7].
-
Dry the lipid extract under nitrogen and resuspend in ethanol.
-
Analyze the ubiquinone content and composition by reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 275 nm. Use ubiquinone standards (e.g., UQ-6, UQ-8, UQ-9, UQ-10) to identify and quantify the different forms.
Functional Complementation in Escherichia coli (ispB mutant)
This protocol is based on studies where the essential ispB gene of E. coli is complemented by heterologous synthases[4][5].
a. Strains and Plasmids:
-
E. coli Strain: An E. coli strain with a conditional lethal or disrupted ispB gene. For example, a strain with a chromosomal deletion of ispB that is kept viable by a plasmid carrying a wild-type ispB gene with a different antibiotic resistance marker and a temperature-sensitive origin of replication.
-
Expression Vector: A compatible expression vector (e.g., pACYC184-based) with a suitable promoter (e.g., lac promoter) for expressing the heterologous synthase gene.
b. Complementation Assay:
-
Transform the E. coli ispB mutant strain with the plasmid carrying the heterologous synthase gene.
-
Plate the transformants on LB agar with the appropriate antibiotics for selection of both plasmids.
-
To test for complementation, streak the colonies on LB agar containing the antibiotic for the heterologous synthase plasmid and an inducer (e.g., IPTG) if required.
-
Incubate the plates at a non-permissive temperature for the plasmid carrying the wild-type ispB gene (e.g., 42°C). Only cells in which the heterologous synthase can functionally replace the native IspB will be able to grow.
c. Quinone Analysis from E. coli
-
Grow the complemented E. coli strains in liquid LB medium with appropriate antibiotics and inducer.
-
Extract quinones from the cell pellet. A common method is extraction with a chloroform:methanol (2:1, v/v) mixture.
-
Analyze the quinone extract by reverse-phase HPLC, similar to the yeast protocol. E. coli produces both ubiquinones and menaquinones, which can be separated and quantified.
In Vitro Polyprenyl Diphosphate Synthase Activity Assay
This assay measures the enzymatic activity of a purified polyprenyl diphosphate synthase[8][9].
a. Reagents:
-
Purified polyprenyl diphosphate synthase enzyme.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT).
-
Substrates: Allylic diphosphate (e.g., FPP) and [14C]-IPP (radiolabeled isopentenyl diphosphate).
b. Procedure:
-
Set up the reaction mixture containing the reaction buffer, a defined concentration of the purified enzyme, the allylic diphosphate substrate, and [14C]-IPP.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., saturated NaCl).
-
Hydrolyze the resulting polyprenyl diphosphates to their corresponding alcohols using acid phosphatase.
-
Extract the radiolabeled polyprenols with an organic solvent (e.g., n-hexane).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the specific activity of the enzyme based on the amount of incorporated [14C]-IPP per unit time per amount of enzyme.
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to functional complementation studies of polyprenyl diphosphate synthases.
Caption: Ubiquinone biosynthesis pathway.
Caption: Plastoquinone biosynthesis pathway in plants.
Caption: Experimental workflow for functional complementation.
Conclusion
Functional complementation remains a cornerstone for the characterization of polyprenyl diphosphate synthases from a wide array of organisms. By expressing these enzymes in well-defined mutant hosts, researchers can elucidate their in vivo function, product specificity, and potential for use in metabolic engineering applications. The data presented in this guide highlight the diversity of these enzymes and provide a foundation for future comparative studies. For drug development professionals, understanding the functional differences between pathogen and host synthases can open avenues for the design of selective inhibitors. The detailed protocols and visual workflows are intended to facilitate the design and execution of new experiments in this exciting field of research.
References
- 1. researchgate.net [researchgate.net]
- 2. IMPRS [mpipz.mpg.de]
- 3. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional verification and characterization of a type-III geranylgeranyl diphosphate synthase gene from Sporobolomyces pararoseus NGR [frontiersin.org]
- 5. Functional verification and characterization of a type-III geranylgeranyl diphosphate synthase gene from Sporobolomyces pararoseus NGR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Product distribution and pre-steady-state kinetic analysis of Escherichia coli undecaprenyl pyrophosphate synthase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of Polynucleotide Phosphorylase: Comparison of Enzymes from Streptomyces and Escherichia coli and Effects of Nucleoside Diphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Heptaprenyl Diphosphate Synthase Across Species
For researchers, scientists, and drug development professionals, this guide provides a comparative kinetic analysis of heptaprenyl diphosphate synthase (HepPS) with different substrates. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the enzymatic reaction and experimental workflow.
Heptaprenyl diphosphate synthase (HepPS) is a key enzyme in the isoprenoid biosynthesis pathway, catalyzing the condensation of farnesyl diphosphate (FPP) with four molecules of isopentenyl diphosphate (IPP) to produce heptaprenyl diphosphate (HepPP).[1][2] This C35 isoprenoid is a crucial precursor for the side chains of menaquinone-7 and ubiquinone-7, essential components of the electron transport chain in various organisms.[2] Understanding the kinetic properties of HepPS from different species is vital for elucidating its mechanism of action and for the development of novel therapeutics targeting this enzyme.
This guide compares the kinetic parameters of HepPS from the protozoan parasite Toxoplasma gondii, the bacterium Bacillus subtilis, and the related long-chain prenyltransferase, solanesyl diphosphate synthase (SPS), from the plant Arabidopsis thaliana.
Quantitative Kinetic Data
The kinetic parameters for heptaprenyl diphosphate synthase and a related plant enzyme are summarized in the table below, offering a direct comparison of their substrate affinities and catalytic efficiencies.
| Enzyme (Organism) | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Heptaprenyl Diphosphate Synthase (Coq1) (Toxoplasma gondii) | GPP | 12.0 ± 2.0 | 7.0 ± 0.3 | 0.008 | 6.7 x 10² | Sleda et al., 2022 |
| FPP | 1.5 ± 0.3 | 28.0 ± 1.0 | 0.034 | 2.3 x 10⁴ | Sleda et al., 2022 | |
| GGPP | 5.0 ± 1.0 | 10.0 ± 0.5 | 0.012 | 2.4 x 10³ | Sleda et al., 2022 | |
| IPP | 35.0 ± 5.0 | 25.0 ± 2.0 | 0.030 | 8.6 x 10² | Sleda et al., 2022 | |
| Heptaprenyl Diphosphate Synthase (Bacillus subtilis) | FPP | 13.3 | - | - | - | Takahashi et al., 1980[3] |
| GGPP | 8.3 | - | - | - | Takahashi et al., 1980[3] | |
| IPP | 12.8 | - | - | - | Takahashi et al., 1980[3] | |
| Solanesyl Diphosphate Synthase (At-SPS1) (Arabidopsis thaliana) | FPP | 5.73 | - | - | - | Hirooka et al., 2003[4] |
| GGPP | 1.61 | - | - | - | Hirooka et al., 2003[4] |
Note: GPP (Geranyl diphosphate), FPP (Farnesyl diphosphate), GGPP (Geranylgeranyl diphosphate), IPP (Isopentenyl diphosphate). Data for B. subtilis and A. thaliana did not include V_max_ and k_cat_ values in the cited abstracts.
Experimental Protocols
A detailed methodology for determining the kinetic parameters of heptaprenyl diphosphate synthase is crucial for reproducible research. The following protocol is based on the radioactive assay described by Sleda et al. (2022) for the characterization of Toxoplasma gondii HepPS (TgCoq1).
Enzyme Activity Assay (Radioactivity-Based)
This assay measures the incorporation of radiolabeled isopentenyl diphosphate ([¹⁴C]IPP) into the growing polyprenyl diphosphate chain.
Materials:
-
Purified recombinant heptaprenyl diphosphate synthase
-
[4-¹⁴C]Isopentenyl diphosphate (¹⁴C-IPP)
-
Allylic substrates: Farnesyl diphosphate (FPP), Geranyl diphosphate (GPP), Geranylgeranyl diphosphate (GGPP)
-
Reaction buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 1 mM DTT
-
Stopping solution: 1 M HCl
-
Extraction solvent: n-butanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the allylic substrate (e.g., FPP), and varying concentrations of ¹⁴C-IPP. For determining the kinetics of the allylic substrates, a saturating concentration of ¹⁴C-IPP is used with varying concentrations of the allylic substrate.
-
Enzyme Addition: Initiate the reaction by adding the purified heptaprenyl diphosphate synthase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period, ensuring the reaction velocity is linear with time.
-
Reaction Termination: Stop the reaction by adding the stopping solution (1 M HCl). This also hydrolyzes the allylic diphosphate product to the corresponding alcohol.
-
Product Extraction: Extract the radiolabeled polyprenyl product from the aqueous reaction mixture using n-butanol.
-
Quantification: Transfer an aliquot of the n-butanol phase containing the radiolabeled product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Convert the measured radioactivity (counts per minute) into the rate of product formation (e.g., nmol/min/mg of enzyme). Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic reaction, the experimental workflow, and the broader metabolic context.
Caption: Enzymatic reaction catalyzed by Heptaprenyl Diphosphate Synthase.
Caption: Experimental workflow for the kinetic analysis of HepPS.
Caption: Simplified overview of the isoprenoid biosynthesis pathway.
References
Comparative Genomics of All-E-Heptaprenol Biosynthesis Genes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the genomics of all-E-heptaprenol biosynthesis. It delves into the genetic and enzymatic diversity of this pathway, presents supporting quantitative data, and offers detailed experimental protocols for further investigation.
This compound is a C35 isoprenoid alcohol, a key intermediate in the biosynthesis of essential molecules like menaquinone-7 (Vitamin K2) and ubiquinone-7.[1] These molecules are vital for electron transport chains in bacteria and other organisms. The biosynthesis of this compound is a critical area of study, particularly for the development of novel antimicrobial agents targeting this pathway. This guide explores the comparative genomics of the genes responsible for its synthesis, highlighting key differences across various organisms.
The this compound Biosynthesis Pathway
The synthesis of this compound is a crucial step in the broader isoprenoid biosynthesis pathway.[2] The final elongation to the C35 chain is catalyzed by the enzyme heptaprenyl diphosphate synthase (HepPS), which has the systematic name (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate farnesyltranstransferase.[1][3] This enzyme sequentially adds four molecules of isopentenyl diphosphate (IPP) to a starting molecule of (2E,6E)-farnesyl diphosphate (FPP).[1]
Caption: Biosynthesis of all-trans-heptaprenyl diphosphate from FPP and IPP.
Comparative Genomics of Heptaprenyl Diphosphate Synthase
Genomic analyses reveal significant diversity in the structure and genetic organization of heptaprenyl diphosphate synthase across different domains of life. A key distinction is the subunit composition of the enzyme. In some bacteria, HepPS is a heterodimer composed of two distinct subunits, while in other organisms, it functions as a single polypeptide.
| Organism | Gene(s) | Enzyme Subunits | Protein Size (amino acids) | Key Characteristics |
| Geobacillus stearothermophilus | ORF-1, ORF-3 | Component I, Component II | 220 aa, 323 aa | A heterodimeric enzyme where both subunits are essential for activity. Component II shows homology to other prenyltransferases.[4] |
| Toxoplasma gondii | Coq1 (TGGT1_269430) | Single subunit | 676 aa | A single, functional enzyme that does not require another subunit for its activity.[2] |
| Haemophilus influenzae | hepS | Likely two subunits | Not specified | Genes for heptaprenyl diphosphate synthase have been identified and used for complementation studies in E. coli.[2] |
| Saccharomyces cerevisiae | COQ1 | Single subunit | Not specified | This organism produces ubiquinone-6, and its Coq1 is a hexaprenyl diphosphate synthase, a related medium-chain prenyltransferase. |
Quantitative Enzyme Performance Data
The functional differences observed through comparative genomics can be quantified by examining the kinetic parameters of the enzymes. The following table summarizes the substrate specificity of the recombinant heptaprenyl diphosphate synthase (TgCoq1) from Toxoplasma gondii.
Table 1: Enzymatic characterization of recombinant TgCoq1 and allylic substrate specificity of TgCoq1. [2]
| Substrate | Km (μM) | Vmax (pmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| GPP (C10) | 2.5 ± 0.3 | 11.2 ± 0.3 | 0.014 | 5,600 |
| FPP (C15) | 1.8 ± 0.2 | 116.7 ± 3.4 | 0.146 | 81,111 |
| GGPP (C20) | 2.1 ± 0.2 | 87.5 ± 2.6 | 0.109 | 51,904 |
Values are presented as means ± standard deviation from two independent experiments performed in duplicate. The data indicates that TgCoq1 is most efficient with FPP as the allylic substrate.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments in the comparative genomic analysis of this compound biosynthesis genes.
Phylogenetic Analysis of Prenyltransferase Genes
-
Sequence Retrieval: Obtain amino acid sequences of putative heptaprenyl diphosphate synthases and other related prenyltransferases from databases like NCBI and UniProt.[2]
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using a program like ClustalW or MAFFT to identify conserved regions and evolutionary relationships.[5]
-
Phylogenetic Tree Construction: Use the MSA to construct a phylogenetic tree. The Neighbor-Joining method is a common and rapid approach.[5] Software like MEGA (Molecular Evolutionary Genetics Analysis) can be used for this purpose.[5]
-
Bootstrap Analysis: Perform bootstrap replication (e.g., 1000 replicates) to assess the statistical support for the branches of the phylogenetic tree.[5]
-
Visualization and Interpretation: Visualize the tree to infer evolutionary relationships between the different prenyltransferase genes.
Heterologous Expression and Purification of Heptaprenyl Diphosphate Synthase
-
Gene Cloning: Clone the coding sequence of the heptaprenyl diphosphate synthase gene (e.g., TgCoq1) into an expression vector, such as pET, with a polyhistidine tag to facilitate purification.[2]
-
Transformation: Transform the expression construct into a suitable E. coli strain, like BL21(Codon+).[6]
-
Protein Expression: Grow the transformed bacteria in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C to an OD600 of 0.5-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM and continue cultivation at a lower temperature, for instance, overnight at 18°C.[6]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Affinity Chromatography: Centrifuge the lysate to pellet cell debris and apply the supernatant to a Ni-NTA affinity column (e.g., a HisBind cartridge).[2][6] Wash the column to remove non-specifically bound proteins.
-
Elution and Desalting: Elute the His-tagged protein using a buffer containing imidazole. Subsequently, desalt the purified protein using a desalting column.[2][6]
-
Storage: Store the purified protein at -80°C in a buffer containing glycerol (e.g., 40%) to maintain its activity.[6]
Heptaprenyl Diphosphate Synthase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (DTT), the allylic substrate (e.g., FPP), and radiolabeled [4-¹⁴C]isopentenyl diphosphate ([¹⁴C]IPP).[2]
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified heptaprenyl diphosphate synthase to the reaction mixture.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Product Extraction: Stop the reaction and extract the lipid-soluble products (polyprenyl diphosphates) using an organic solvent like 1-butanol.[2]
-
Product Analysis: Analyze the extracted products using thin-layer chromatography (TLC) on a reverse-phase plate.[2]
-
Quantification: Quantify the amount of incorporated radioactivity in the product spot using a phosphorimager or scintillation counting to determine the enzyme's specific activity.[2]
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comparative genomic and functional analysis of heptaprenyl diphosphate synthase genes.
Caption: Workflow for comparative analysis of heptaprenyl diphosphate synthase.
References
- 1. EC 2.5.1.30 [iubmb.qmul.ac.uk]
- 2. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptaprenyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 4. Molecular cloning and nucleotide sequences of the genes for two essential proteins constituting a novel enzyme system for heptaprenyl diphosphate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to the Validation of a New Analytical Method for Polyprenol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a newly developed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of polyprenols against established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental protocols and present a comprehensive comparison of their performance based on key validation parameters.
Introduction to Polyprenol Quantification
Polyprenols are long-chain isoprenoid alcohols that play crucial roles in various biological processes and are of significant interest in the pharmaceutical and nutraceutical industries. Accurate and reliable quantification of these compounds in various matrices is essential for research, development, and quality control. While several analytical methods exist, there is a continuous drive to develop more sensitive, specific, and efficient techniques. This guide focuses on the validation of a novel HPLC-MS method and its comparative performance against traditional methods.
Experimental Protocols
Detailed methodologies for the new HPLC-MS method and the alternative HPLC-UV and GC-MS methods are provided below.
New Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
A recently developed and validated chromatographic-mass spectrometric technique offers high sensitivity and specificity for polyprenol identification and quantification.[1]
Sample Preparation:
-
Extract polyprenols from the sample matrix using a suitable organic solvent mixture (e.g., methanol, n-hexane, propanol-2).[1]
-
Centrifuge the extract to remove any particulate matter.
-
Dilute the supernatant to an appropriate concentration with the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[1]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of methanol, n-hexane, propanol-2, and an aqueous ammonium acetate solution.[1]
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: AB Sciex QTrap® 3200MD triple quadrupole mass spectrometer or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific polyprenol adducts.[1]
Alternative Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A widely used method for the quantification of various organic compounds, including polyphenols.
Sample Preparation:
-
Extract polyprenols from the sample matrix using an appropriate solvent (e.g., 80% ethanol).[2]
-
Filter the extract through a 0.45 µm membrane filter.
-
Inject the filtered solution into the HPLC system.
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Purospher Star® RP-18e).[3]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., phosphate buffer pH 2.0) and organic solvents like methanol and acetonitrile.[3]
-
Flow Rate: Typically 1.0 - 1.2 mL/min.[3]
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) where polyprenols exhibit absorbance.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like polyprenols, derivatization is typically required.
Sample Preparation and Derivatization:
-
Extract polyprenols from the sample matrix.
-
Evaporate the solvent to dryness.
-
Derivatize the polyprenols to increase their volatility (e.g., silylation with BSTFA).[4]
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
Chromatographic and Mass Spectrometric Conditions:
-
GC System: Standard gas chromatograph.
-
Column: A non-polar capillary column (e.g., HP-5MS).[5]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient to separate the derivatized polyprenols.
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Full scan or Selected Ion Monitoring (SIM) mode.
Performance Comparison
The performance of the new HPLC-MS method is compared with the alternative HPLC-UV and GC-MS methods based on key validation parameters. The data presented is a synthesis of reported values for polyprenol and similar compound analyses.
| Validation Parameter | New HPLC-MS Method | HPLC-UV Method | GC-MS Method |
| Linearity (Range) | Wide linear range | Generally good, but can be limited by detector saturation | Good linearity over a defined concentration range (e.g., 0.10–10.00 μg/mL for similar compounds)[3] |
| Limit of Detection (LOD) | Very low (e.g., pg level)[1] | Higher than MS-based methods (e.g., 0.022-0.0908 µg/mL for phenolic compounds)[6] | Low, can be below 0.1 ng/mL for some compounds[7] |
| Limit of Quantification (LOQ) | Very low, allowing for trace analysis | Higher than MS-based methods (e.g., 0.074-0.3027 µg/mL for phenolic compounds)[6] | Low, suitable for quantifying trace amounts |
| Accuracy (% Recovery) | High (typically 80-120%)[8] | Generally good (e.g., 92.36–106.83% for similar compounds)[2] | Good (e.g., 71.0% to 98.6% for phytosterols)[7] |
| Precision (%RSD) | High (low %RSD) | Good, with RSD values typically less than 2.5%[2] | Good, with intra- and inter-day precision values often below 10-15%[3][7] |
| Specificity/Selectivity | Excellent, due to mass-based detection | Prone to interference from co-eluting compounds with similar UV absorbance | High, especially with MS/MS, but derivatization can introduce artifacts |
Mandatory Visualizations
Experimental Workflow for the New HPLC-MS Method
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. GCMS precision and accurary problem - Chromatography Forum [chromforum.org]
- 5. Improved accuracy and precision of gas chromatography/mass spectrometry measurements for metabolic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Development and validation of a comprehensive two-dimensional gas chromatography-mass spectrometry method for the analysis of phytosterol oxidation products in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling all-E-Heptaprenol
Physical and Chemical Properties
Understanding the physical and chemical properties of all-E-Heptaprenol is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₈O | [1][2][3] |
| Molecular Weight | 494.83 g/mol | [1][2][3] |
| Appearance | Colorless Oil | [4] |
| Storage Temperature | -20°C | [1][5] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [1][5] |
| Boiling Point (Predicted) | 583.7 ± 19.0 °C | [5] |
| Density (Predicted) | 0.887 ± 0.06 g/cm³ | [5] |
Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, standard laboratory PPE is recommended to minimize exposure.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Handling and Storage Procedures
Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in an amber vial, under an inert atmosphere, in a freezer at -20°C.[5]
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Use clean, dedicated spatulas and glassware to prevent contamination.
Spill Response Plan
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
